1,4-Dimethyl-3,4-dihydroisoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dimethyl-3,4-dihydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-8-7-12-9(2)11-6-4-3-5-10(8)11/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGGTDKXWFOTME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(C2=CC=CC=C12)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80313549 | |
| Record name | 1,4-Dimethyl-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80313549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59261-37-9 | |
| Record name | MLS003115439 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272275 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dimethyl-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80313549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 1,4-Dimethyl-3,4-dihydroisoquinoline
Abstract
1,4-Dimethyl-3,4-dihydroisoquinoline is a heterocyclic compound belonging to the dihydroisoquinoline class, a scaffold of significant interest in medicinal chemistry and drug development due to its presence in numerous biologically active molecules. A thorough understanding of its physicochemical properties is paramount for its synthesis, purification, formulation, and the interpretation of its biological activity. This guide provides a comprehensive technical overview of the known and predicted properties of this compound (CAS 59261-37-9), alongside detailed, field-proven protocols for their experimental determination and characterization. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol functions as a self-validating system for generating reliable and reproducible data for researchers and drug development professionals.
Molecular Identity and Structural Framework
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is defined by a bicyclic system where a benzene ring is fused to a dihydropyridine ring, with methyl substitutions at the C1 and C4 positions.
Table 1: Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 59261-37-9 | PubChem[1] |
| Molecular Formula | C₁₁H₁₃N | PubChem[1] |
| Canonical SMILES | CC1CN=C(C2=CC=CC=C12)C | PubChem[1] |
| InChI | InChI=1S/C11H13N/c1-8-7-12-9(2)11-6-4-3-5-10(8)11/h3-6,8H,7H2,1-2H3 | PubChem[1] |
| InChIKey | BEGGTDKXWFOTME-UHFFFAOYSA-N | PubChem[1] |
Predicted Physicochemical Characteristics
Computational models provide valuable initial estimates of a molecule's properties, guiding experimental design and predicting its behavior in biological systems. The following properties for this compound have been calculated using established algorithms.
Expert Insight: These computed values, particularly XLogP3 and TPSA, are critical first-pass filters in drug discovery. An XLogP3 of 2.0 suggests moderate lipophilicity, indicating a good potential for membrane permeability without being excessively greasy, which could lead to poor aqueous solubility or non-specific binding. The low TPSA is typical for molecules lacking highly polar functional groups and further supports good membrane transport characteristics.
Table 2: Computed Physicochemical Data
| Property | Value | Significance in Drug Development | Source |
|---|---|---|---|
| Molecular Weight | 159.23 g/mol | Adherence to Lipinski's Rule of Five (MW < 500) | PubChem[1][2] |
| Exact Mass | 159.104799419 Da | High-resolution mass spectrometry target | PubChem[1][2] |
| XLogP3 (Lipophilicity) | 2.0 | Predicts membrane permeability and solubility | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 12.4 Ų | Correlates with passive molecular transport | PubChem[1][2] |
| Hydrogen Bond Acceptor Count | 1 | Influences solubility and receptor binding | PubChem[1][2] |
| Hydrogen Bond Donor Count | 0 | Influences solubility and receptor binding | PubChem[1] |
| Rotatable Bond Count | 0 | Relates to conformational flexibility and binding entropy | PubChem[1] |
| Complexity | 195 | A measure of structural intricacy | PubChem[1][2] |
Synthesis and Purification Strategy
The synthesis of 3,4-dihydroisoquinolines is classically achieved via the Bischler-Napieralski reaction, which involves the acid-catalyzed cyclodehydration of a β-phenylethylamide.[3][4] This remains one of the most robust and widely used methods for constructing this heterocyclic core.[5][6]
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis via Bischler-Napieralski Reaction
Causality: The choice of a strong dehydrating agent like phosphorus oxychloride (POCl₃) is critical. It acts as a Lewis acid to activate the amide carbonyl, facilitating the electrophilic aromatic substitution reaction where the electron-rich benzene ring attacks the activated intermediate to form the new heterocyclic ring.
-
Amide Formation:
-
To a solution of 1-phenylpropan-2-amine (1.0 eq) in an anhydrous, non-protic solvent (e.g., dichloromethane) under an inert atmosphere (N₂), add a non-nucleophilic base such as triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise. The base is essential to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it unreactive.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC or LC-MS analysis indicates complete consumption of the starting amine.
-
Work up the reaction by washing with aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(1-phenylpropan-2-yl)acetamide.
-
-
Cyclization:
-
Dissolve the crude amide from the previous step in a high-boiling point, anhydrous solvent like toluene or acetonitrile.
-
Add phosphorus oxychloride (POCl₃, 2-3 eq) dropwise at room temperature. The reaction is often exothermic.
-
Heat the mixture to reflux (80-110 °C) and monitor by TLC/LC-MS. The reaction typically takes 2-8 hours.
-
Once complete, cool the reaction mixture and carefully quench by pouring it onto crushed ice. Basify the aqueous solution with a strong base (e.g., 6N NaOH) to pH > 10. This neutralizes the acidic reagents and deprotonates the product, making it extractable into an organic solvent.
-
Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
The resulting crude oil is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is effective. The imine functionality is weakly basic, so adding a small amount of triethylamine (0.5-1%) to the eluent can prevent streaking and improve resolution.
-
Combine fractions containing the pure product and concentrate to yield this compound as a pale yellow oil or low-melting solid.
-
Structural Elucidation and Spectroscopic Analysis
Unambiguous structural confirmation requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule.[7] Both ¹H and ¹³C NMR are required for full characterization.
Expert Insight: The Anomaly of Line Broadening Researchers should be aware that 3,4-dihydroisoquinolines can exhibit anomalous ¹H NMR spectra, characterized by significant line broadening of the signals for protons at the C1 and C3 positions.[7][8] This phenomenon can be solvent-dependent and is thought to arise from slow conformational exchange or aggregation. If signals are unexpectedly broad or absent, acquiring the spectrum at an elevated temperature or in a different solvent (e.g., benzene-d₆) may resolve the issue.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|---|
| C1 | - | - | ~165 (Imine C) | Quaternary carbon, no ¹H signal. |
| C1-CH₃ | ¹H, ¹³C | ~2.3-2.5 (singlet, 3H) | ~20-25 | Methyl on an imine carbon. |
| C3 | ¹H, ¹³C | ~3.6-3.8 (triplet, 2H) | ~45-50 | Methylene protons adjacent to nitrogen. |
| C4 | ¹H, ¹³C | ~2.8-3.0 (multiplet, 1H) | ~30-35 | Methine proton, coupled to C3-H₂ and C4-CH₃. |
| C4-CH₃ | ¹H, ¹³C | ~1.2-1.4 (doublet, 3H) | ~15-20 | Methyl on a chiral center, coupled to C4-H. |
| Aromatic | ¹H, ¹³C | ~7.0-7.4 (multiplets, 4H) | ~125-140 | Standard aromatic region signals. |
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (typically CDCl₃) in a standard 5 mm NMR tube. Chloroform-d is a good first choice, but if line broadening is observed, re-run the sample in DMSO-d₆ or benzene-d₆.[7]
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
For unambiguous assignment, acquire 2D NMR spectra such as COSY (to confirm H-H couplings, e.g., between C4-H and C4-CH₃) and HSQC/HMBC (to correlate protons with their directly attached and long-range carbons). This is a self-validating step, as the connectivity map from 2D NMR must be consistent with the proposed structure.
-
Mass Spectrometry (MS)
MS provides the molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.
Protocol: Electron Impact Mass Spectrometry (EI-MS)
-
Methodology: Introduce a dilute solution of the sample into the mass spectrometer. EI-MS bombards the molecule with high-energy electrons, causing ionization and fragmentation.[9]
-
Expected Data:
-
Molecular Ion (M⁺•): A strong peak at m/z = 159, corresponding to the exact mass of the molecule.
-
Key Fragments: Expect a significant fragment at m/z = 144, corresponding to the loss of a methyl radical ([M-15]⁺), which is a very common and stable fragmentation pathway. Other fragments may arise from cleavages within the dihydro-pyridine ring.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[9]
Protocol: IR Analysis
-
Sample Preparation: Prepare the sample as either a thin film on a salt plate (if it's an oil) or as a KBr pellet (if it's a solid).
-
Expected Absorption Bands:
-
~3050-3000 cm⁻¹: Aromatic C-H stretch.
-
~2980-2850 cm⁻¹: Aliphatic C-H stretch.
-
~1640-1660 cm⁻¹: C=N (imine) stretch. This is a key diagnostic peak.
-
~1600, 1480 cm⁻¹: C=C aromatic ring stretches.
-
Experimental Determination of Physical Properties
While computational data is useful, experimentally determined values for properties like solubility and pKa are essential for any application in materials science or drug development.
Solubility Assessment
Causality: Solubility dictates how a compound can be formulated for administration and how it behaves in biological assays. Assessing solubility in both aqueous and organic solvents is critical. A compound's utility is severely limited if it cannot be dissolved in an appropriate vehicle.
Sources
- 1. This compound | C11H13N | CID 321435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. organicreactions.org [organicreactions.org]
- 5. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ias.ac.in [ias.ac.in]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of 1,4-Dimethyl-3,4-dihydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Spectroscopic Landscape of Dihydroisoquinolines
The 3,4-dihydroisoquinoline scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active molecules. Its structural elucidation is paramount in drug discovery and development, with Nuclear Magnetic Resonance (NMR) spectroscopy serving as the cornerstone of characterization. This guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectral data for 1,4-dimethyl-3,4-dihydroisoquinoline. Due to the absence of publicly available experimental spectra for this specific derivative, this document leverages a predictive approach grounded in the empirical data of closely related analogs and fundamental principles of NMR spectroscopy. This methodology ensures a scientifically rigorous and practically useful resource for researchers in the field.
Experimental Considerations for NMR Analysis of Dihydroisoquinolines
The acquisition of high-quality NMR spectra for 3,4-dihydroisoquinoline derivatives requires careful consideration of experimental parameters. The choice of solvent, sample concentration, and instrument settings can significantly impact the spectral resolution and the observation of key signals.
Recommended Experimental Protocol
Sample Preparation:
-
Solvent Selection: Chloroform-d (CDCl₃) is the most common solvent for the NMR analysis of dihydroisoquinoline derivatives, offering good solubility and a clean spectral window. However, anomalous line broadening has been reported for some 3,4-dihydroisoquinolines in certain batches of CDCl₃, potentially due to trace acidic impurities or solvent-solute interactions.[1] It is advisable to use high-purity, neutral CDCl₃. In cases of persistent line broadening, alternative solvents such as benzene-d₆ or acetonitrile-d₃ may be considered.
-
Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of solvent is typically sufficient for obtaining high-quality ¹H and ¹³C NMR spectra on a modern spectrometer (400 MHz or higher).
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.
NMR Instrument Parameters:
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments) is typically used.
-
Spectral Width: A spectral width of 12-15 ppm is generally adequate.
-
Acquisition Time: An acquisition time of at least 3-4 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.
-
Number of Scans: 16 to 64 scans are typically adequate for achieving a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments) is standard.
-
Spectral Width: A spectral width of 200-220 ppm is required.
-
Acquisition Time: An acquisition time of 1-2 seconds is common.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, particularly for quaternary carbons.
-
Number of Scans: Several hundred to several thousand scans may be necessary to achieve an adequate signal-to-noise ratio.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are invaluable for differentiating between CH, CH₂, and CH₃ groups and are strongly recommended for unambiguous assignment of the ¹³C spectrum.
Predicted ¹H NMR Spectral Data of this compound
The predicted ¹H NMR spectrum of this compound is derived from the analysis of the parent 3,4-dihydroisoquinoline and its 1-methyl derivative, with the substituent effects of the C4-methyl group extrapolated from established principles.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H-5, H-8 | ~7.1-7.3 | Multiplet | Aromatic protons, expected to be in the typical aromatic region. The exact shifts and multiplicities will depend on the substitution pattern on the benzene ring. | |
| H-6, H-7 | ~7.0-7.2 | Multiplet | Aromatic protons, expected to be in the typical aromatic region. | |
| H-3 (axial & equatorial) | ~3.6-3.8 | Multiplet | Methylene protons adjacent to the nitrogen. The presence of the chiral center at C4 will render these protons diastereotopic, leading to a complex multiplet. | |
| H-4 | ~3.0-3.3 | Quartet | ~6.5-7.0 | Methine proton at the benzylic position, coupled to the C4-methyl group. |
| C1-CH₃ | ~2.3-2.5 | Singlet | Methyl group attached to the imine carbon (C1). In 1-methyl-3,4-dihydroisoquinoline, this signal appears around 2.3 ppm. | |
| C4-CH₃ | ~1.3-1.5 | Doublet | ~6.5-7.0 | Methyl group at the C4 position, coupled to the H-4 proton. |
Rationale for Predicted ¹H Chemical Shifts and Multiplicities
-
Aromatic Protons (H-5, H-6, H-7, H-8): The chemical shifts of these protons are expected to be in the range typical for a substituted benzene ring. Without specific substituents on the aromatic ring, they would likely appear as a complex multiplet between 7.0 and 7.3 ppm.
-
C1-CH₃: In the known spectrum of 1-methyl-3,4-dihydroisoquinoline, the C1-methyl group appears as a singlet around 2.3 ppm. The introduction of a methyl group at C4 is not expected to significantly alter the electronic environment of the C1-methyl group, thus a similar chemical shift is predicted.
-
H-4 and C4-CH₃: The C4 position is a benzylic carbon. The proton at this position (H-4) is expected to be a quartet due to coupling with the three protons of the C4-methyl group. The C4-methyl group, in turn, will appear as a doublet due to coupling with the H-4 proton. The predicted chemical shift of H-4 is based on its benzylic nature and the presence of the adjacent nitrogen atom.
-
H-3 Protons: The methylene protons at the C3 position are adjacent to the nitrogen atom and are expected to appear in the 3.6-3.8 ppm range. The introduction of a chiral center at C4 makes the C3 protons diastereotopic, meaning they are chemically non-equivalent. This will result in a more complex splitting pattern than a simple triplet, likely an AB quartet or a multiplet, further complicated by coupling to the H-4 proton.
Predicted ¹³C NMR Spectral Data of this compound
The predicted ¹³C NMR chemical shifts are based on the analysis of 3,4-dihydroisoquinoline and 1-methyl-3,4-dihydroisoquinoline, with the expected substituent effects of the C4-methyl group.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT Information | Rationale for Prediction |
| C-1 | ~165-168 | C | Imine carbon, expected to be significantly downfield. In 1-methyl-3,4-dihydroisoquinoline, this carbon appears around 167 ppm. |
| C-4a, C-8a | ~135-140 | C | Quaternary aromatic carbons at the ring fusion. |
| C-5, C-6, C-7, C-8 | ~125-130 | CH | Aromatic carbons. |
| C-4 | ~50-55 | CH | Benzylic carbon, shifted downfield by the adjacent nitrogen and aromatic ring. |
| C-3 | ~45-50 | CH₂ | Methylene carbon adjacent to the nitrogen. |
| C1-CH₃ | ~20-25 | CH₃ | Methyl carbon attached to the imine. |
| C4-CH₃ | ~18-23 | CH₃ | Methyl carbon at the C4 position. |
Rationale for Predicted ¹³C Chemical Shifts
-
C-1 (Imine Carbon): This is the most downfield carbon in the aliphatic region due to its sp² hybridization and direct attachment to the electronegative nitrogen atom. Data from 1-methyl-3,4-dihydroisoquinoline supports a chemical shift in the 165-168 ppm range.
-
Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a): These carbons will appear in the typical aromatic region of 125-140 ppm. The specific shifts will be influenced by the electronic effects of the dihydro- and methyl- substituents.
-
C-4: This benzylic carbon is expected to be in the 50-55 ppm range. The presence of the methyl group at this position will likely cause a downfield shift compared to the unsubstituted 3,4-dihydroisoquinoline.
-
C-3: The methylene carbon adjacent to the nitrogen is predicted to be in the 45-50 ppm range.
-
Methyl Carbons: The C1- and C4-methyl carbons are expected in the aliphatic region, typically between 18 and 25 ppm.
Structural Elucidation and Verification Workflow
The following workflow, visualized in the diagram below, outlines the process of structural elucidation using the predicted NMR data.
Caption: Workflow for structural elucidation of this compound.
Molecular Structure and Atom Numbering
The following diagram illustrates the structure of this compound with the standard IUPAC numbering system used for NMR assignments.
Caption: Structure of this compound with atom numbering.
Conclusion
References
-
Narayanaswami, S., et al. (1983). Anomalous ¹H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(2), 145-156. [Link]
Sources
Introduction: The Significance of 1,4-Dimethyl-3,4-dihydroisoquinoline
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1,4-Dimethyl-3,4-dihydroisoquinoline
The 3,4-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and pharmacologically active agents.[1][2] this compound (DMDI) is a specific derivative within this class, presenting unique analytical challenges and opportunities. Its precise characterization is paramount for researchers in drug discovery, process development, and quality control, ensuring the identity, purity, and stability of synthesized compounds.
Mass spectrometry (MS) stands as the cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information from minute sample quantities. This guide provides a comprehensive framework for the mass spectrometric analysis of DMDI, grounded in fundamental principles and field-proven methodologies. We will explore the entire analytical workflow, from sample preparation to the intricate details of ionization and fragmentation, providing researchers with the causal logic behind each experimental choice.
Section 1: Core Physicochemical Properties and Synthetic Context
A foundational understanding of the analyte's properties is critical for method development. DMDI is a heterocyclic aromatic compound with a basic nitrogen atom, making it amenable to specific analytical strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₃N | PubChem CID 321435[3][4] |
| Molecular Weight | 159.23 g/mol | PubChem CID 321435[3][4] |
| Monoisotopic Mass | 159.1048 Da | PubChem CID 321435[3][4] |
| Calculated [M+H]⁺ | 160.1126 Da | N/A |
| Structure | A benzene ring fused to a dihydro-pyridine ring with methyl substitutions at positions 1 and 4. | N/A |
The synthesis of 3,4-dihydroisoquinolines is often achieved through the Bischler-Napieralski reaction, which involves the cyclodehydration of a β-phenylethylamide.[2][5] This synthetic route can produce various side products and isomers, underscoring the need for robust analytical methods like LC-MS to confirm the structure and purity of the final product.
Section 2: The Analytical Workflow: From Sample to Spectrum
A self-validating analytical workflow is built on meticulous sample preparation and robust chromatographic separation prior to mass analysis.
Experimental Protocol: Sample Preparation
The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent system at an appropriate concentration.
-
Solvent Selection: Initially dissolve the DMDI standard or sample in a high-purity organic solvent such as methanol or acetonitrile. These are compatible with reversed-phase chromatography and electrospray ionization.
-
Stock Solution: Prepare a stock solution at a concentration of 1 mg/mL. This serves as a verifiable starting point for all subsequent dilutions.
-
Working Solution & Dilution Series: Dilute the stock solution with the initial mobile phase solvent mixture (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a working concentration of 1-10 µg/mL for direct infusion or LC-MS analysis. Creating a dilution series is critical for determining the limit of detection (LOD) and limit of quantification (LOQ).
-
Internal Standard (Trustworthiness Pillar): For quantitative analysis, spike all samples, standards, and blanks with a known concentration of a suitable internal standard (IS). A stable isotope-labeled version of the analyte (e.g., d3-DMDI) is ideal. If unavailable, a structurally similar compound with a different mass (e.g., 1-methyl-3,4-dihydroisoquinoline) can be used. This corrects for variations in sample preparation and instrument response.
Experimental Protocol: Liquid Chromatography (LC)
Chromatographic separation is essential for isolating the analyte from impurities and the sample matrix, ensuring that the mass spectrometer analyzes a pure compound.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a versatile starting point due to the non-polar nature of the fused ring system.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier is crucial for promoting protonation of the analyte, which enhances ionization efficiency in positive ESI mode.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: A typical gradient might start at 5% B, increasing to 95% B over 5-10 minutes.[6] This ensures that compounds of varying polarities are eluted effectively.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C to ensure reproducible retention times.[6]
-
Injection Volume: 1-5 µL.
Caption: High-level workflow for LC-MS analysis of DMDI.
Section 3: Ionization Techniques: Choosing the Right Path
The choice of ionization source is dictated by the analyte's chemical nature. For a thermally stable but non-volatile compound like DMDI, Electrospray Ionization (ESI) is superior to Electron Ionization (EI).
-
Electron Ionization (EI): This is a hard ionization technique typically used with GC-MS. It would likely cause extensive and potentially uninterpretable fragmentation of the DMDI molecule, making it difficult to determine the molecular weight.[7]
-
Electrospray Ionization (ESI): This is a soft ionization technique ideal for LC-MS. It generates intact molecular ions with minimal fragmentation in the source. Given DMDI's structure, which contains a basic tertiary amine within the dihydroisoquinoline ring, it will readily accept a proton in an acidic solution.[8] Therefore, ESI in positive ion mode is the definitive choice. The protonated molecule, [M+H]⁺, will be the dominant ion observed in the full scan spectrum at an m/z of approximately 160.11.
Experimental Protocol: Mass Spectrometer Settings (ESI+)
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full Scan (e.g., m/z 50-500) for identification and Product Ion Scan for structural elucidation.
-
Capillary Voltage: 3.0-4.5 kV.[6]
-
Ion Source Temperature: 120-150 °C.[6]
-
Desolvation Gas (Nitrogen) Temperature: 350-500 °C.[6]
-
Nebulizer Gas Pressure: Optimized per instrument manufacturer's guidelines.
Section 4: Unveiling the Structure: Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) is used to generate characteristic fragment ions for structural confirmation and quantitative analysis. This involves selecting the precursor ion ([M+H]⁺, m/z 160.11) and subjecting it to collision-induced dissociation (CID). The fragmentation of isoquinoline alkaloids is well-studied and often involves characteristic losses of substituents and ring cleavages.[9]
For this compound, the primary fragmentation pathways are predictable based on established chemical principles. The most favorable cleavages will result in the formation of stable ions.
Table 2: Predicted Precursor and Product Ions for DMDI
| Ion Description | Proposed Structure | Predicted m/z | Putative Neutral Loss |
|---|---|---|---|
| Precursor Ion | Protonated DMDI | 160.11 | N/A |
| Product Ion 1 | Protonated 1-methylisoquinoline | 118.07 | Propene (C₃H₆) |
| Product Ion 2 | C₁₀H₁₂N⁺ Fragment | 145.10 | Methane (CH₄) |
Proposed Fragmentation Pathway
The most significant fragmentation is hypothesized to be a retro-Diels-Alder (RDA) type reaction of the dihydro-pyridine ring.[10] This is a common and energetically favorable pathway for cyclic systems.
-
Precursor Ion Selection: The quadrupole selects the [M+H]⁺ ion (m/z 160.11).
-
Collision-Induced Dissociation: In the collision cell, the ion is fragmented. The most likely cleavage occurs across the partially saturated ring.
-
Major Fragmentation (RDA-type): The C4-C4a and N2-C3 bonds cleave, leading to the neutral loss of propene (CH₂=CH-CH₃, 42.05 Da), which includes the C3 and C4 carbons and the C4-methyl group.
-
Resulting Product Ion: This cleavage results in the formation of a highly stable, aromatic protonated 1-methylisoquinoline ion at m/z 118.07 . This fragment is expected to be the base peak in the MS/MS spectrum.
A secondary, less dominant pathway could involve the loss of methane (CH₄, 16.03 Da) from the C4 position, resulting in a fragment at m/z 145.10 .
Caption: Proposed fragmentation pathway for protonated DMDI.
Section 5: Quantitative Analysis using Multiple Reaction Monitoring (MRM)
For drug development and quality control, quantifying the amount of DMDI is essential. The most robust method for this is LC-MS/MS using Multiple Reaction Monitoring (MRM).
-
Principle: In MRM mode, the mass spectrometer is set to monitor specific "transitions" from a precursor ion to a product ion. This is highly selective and sensitive.
-
MRM Transitions for DMDI:
-
Primary (Quantifier): 160.11 -> 118.07
-
Secondary (Qualifier): 160.11 -> 145.10
-
-
Validation: The ratio of the quantifier to the qualifier ion should remain constant across all standards and samples, providing an additional layer of identity confirmation. The internal standard would also have its own unique MRM transition that is monitored simultaneously.
Conclusion
The mass spectrometric analysis of this compound is a systematic process that leverages the compound's inherent chemical properties. By employing a logical workflow encompassing meticulous sample preparation, reversed-phase chromatography, and positive mode electrospray ionization, robust and reliable data can be generated. The key to its structural elucidation lies in tandem mass spectrometry, where a characteristic retro-Diels-Alder type fragmentation provides a definitive signature (160.11 -> 118.07), enabling confident identification and quantification. This guide provides the foundational protocols and mechanistic insights necessary for researchers to develop and validate their own analytical methods for this important class of molecules.
References
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-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Cai, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Analytica Chimica Acta. Retrieved from [Link]
-
Lee, T., et al. (n.d.). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. SciSpace. Retrieved from [Link]
-
Cai, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). The MS/MS spectra of alkaloids 1 (A) and 14 (B) and the corresponding [M-NH3]+ fragment ion. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Retrieved from [Link]
-
El-Faham, A., et al. (2022). Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives. Arabian Journal of Chemistry. Retrieved from [Link]
-
Kumar, V., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-3,4-dihydroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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Tarasova, Y. G., et al. (2023). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. ResearchGate. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Retrieved from [Link]
-
Khlebnikov, A. F., et al. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. Retrieved from [Link]
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Molecular weight and formula of 1,4-Dimethyl-3,4-dihydroisoquinoline
An In-depth Technical Guide to 1,4-Dimethyl-3,4-dihydroisoquinoline: Synthesis, Characterization, and Therapeutic Context
Introduction
The 3,4-dihydroisoquinoline scaffold is a cornerstone heterocyclic motif in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] As a member of this privileged class, this compound (C₁₁H₁₃N) represents a valuable building block for the development of novel therapeutics. This guide provides an in-depth analysis of its core physicochemical properties, a detailed examination of its synthetic pathway via the Bischler-Napieralski reaction, and a comprehensive overview of its characterization by modern spectroscopic techniques. Furthermore, we contextualize its significance within the broader landscape of drug discovery, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Core Physicochemical and Structural Properties
This compound is a substituted imine featuring a bicyclic system where a benzene ring is fused to a dihydropyridine ring. The strategic placement of methyl groups at the C1 and C4 positions significantly influences its steric and electronic properties, which are critical for its reactivity and interaction with biological targets.
Key Properties Summary
A compilation of essential computed properties provides a foundational understanding of the molecule's behavior in chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃N | PubChem[2] |
| Molecular Weight | 159.23 g/mol | PubChem[2] |
| Exact Mass | 159.104799419 Da | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 59261-37-9 | PubChem[2] |
| Topological Polar Surface Area | 12.4 Ų | PubChem[2] |
| XLogP3 (Lipophilicity) | 2.5 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |
| Complexity | 195 | PubChem[2] |
Part 2: Synthesis and Mechanism
The most reliable and widely employed method for the synthesis of the 3,4-dihydroisoquinoline core is the Bischler-Napieralski reaction .[3][4][5] This powerful intramolecular electrophilic aromatic substitution involves the cyclodehydration of a β-phenylethylamide precursor using a strong dehydrating agent.
Causality of the Synthetic Strategy
The choice of the Bischler-Napieralski reaction is predicated on its efficiency and robustness in forming the bicyclic imine system. The reaction proceeds by activating the amide carbonyl of a suitably designed precursor, N-[1-(o-tolyl)ethyl]acetamide, to facilitate an intramolecular cyclization onto the electron-rich aromatic ring. The presence of electron-donating groups on the benzene ring enhances the nucleophilicity of the ring, thereby promoting the electrophilic substitution step and improving reaction yields.[4][5]
Reaction Mechanism: Bischler-Napieralski Cyclization
The mechanism involves the formation of a key reactive intermediate, which can be either a dichlorophosphoryl imine-ester or a nitrilium ion, depending on the precise conditions.[4] The nitrilium ion pathway is widely accepted and accounts for the observed products and potential side reactions.
Caption: Fig 1. Generalized Mechanism of the Bischler-Napieralski Reaction.
Detailed Experimental Protocol (Representative)
This protocol describes a self-validating system for the synthesis of this compound. The successful formation of the product can be monitored by Thin Layer Chromatography (TLC) and confirmed by the spectroscopic methods detailed in Part 3.
Precursor: N-[1-(o-tolyl)ethyl]acetamide
Materials:
-
N-[1-(o-tolyl)ethyl]acetamide (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (3-5 equivalents)
-
Dry Toluene or Acetonitrile (solvent)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the precursor N-[1-(o-tolyl)ethyl]acetamide (1 eq.) dissolved in dry toluene (approx. 10 mL per gram of amide).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add phosphorus oxychloride (POCl₃, 3 eq.) dropwise via the dropping funnel over 30 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.
-
Cyclization: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approx. 110 °C for toluene). Monitor the reaction progress by TLC (e.g., using 5:1 Hexane:EtOAc). The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the mixture to room temperature and then carefully pour it over crushed ice. Trustworthiness Note: This step quenches the reactive POCl₃ and hydrolyzes phosphorus intermediates.
-
Neutralization: Slowly neutralize the acidic aqueous mixture by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is ~8-9.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
Part 3: Spectroscopic Characterization and Analysis
The structural elucidation of this compound relies on a combination of NMR, IR, and Mass Spectrometry. An expert understanding of its expected spectral data is critical for confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on the structure and data from closely related analogs, the following spectral features are predicted.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Aromatic Protons (Ar-H): Multiplets in the range of δ 7.0-7.5 ppm (4H). | Imine Carbon (C=N): Signal around δ 165-170 ppm. |
| C4-H Proton: A quartet around δ 3.5-4.0 ppm, coupled to the C4-CH₃ protons. | Aromatic Carbons (Ar-C): Multiple signals between δ 125-140 ppm. |
| C3-H₂ Protons: Diastereotopic multiplets around δ 2.7-3.2 ppm. | C4 Carbon: Signal around δ 45-55 ppm. |
| C1-CH₃ Protons: A singlet around δ 2.3-2.6 ppm. | C3 Carbon: Signal around δ 25-35 ppm. |
| C4-CH₃ Protons: A doublet around δ 1.3-1.6 ppm, coupled to the C4-H proton. | C1-CH₃ Carbon: Signal around δ 20-25 ppm. |
| C4-CH₃ Carbon: Signal around δ 15-20 ppm. |
Expert Insight - The Phenomenon of Anomalous Spectra: Researchers must be aware that 3,4-dihydroisoquinolines can exhibit anomalous ¹H NMR spectra in certain solvents, particularly deuterated chloroform (CDCl₃).[6] This phenomenon manifests as significant line broadening for protons adjacent to the imine functionality (C1-H and C3-H₂). In some cases, signals may be broadened to the point of being indistinguishable from the baseline.[6] This is not an indication of impurity but a dynamic process at equilibrium. Running the spectrum in a different solvent (e.g., benzene-d₆) or at a different temperature can often resolve these signals.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective tool for confirming the presence of key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060-3020 | Medium | Aromatic C-H stretch |
| ~2970-2850 | Medium-Strong | Aliphatic C-H stretch (from CH₃ and CH₂ groups) |
| ~1640-1660 | Strong | C=N stretch (Imine functionality) |
| ~1600, 1480 | Medium | Aromatic C=C stretch |
The most diagnostic peak is the strong absorption corresponding to the C=N imine stretch, which validates the successful cyclization and formation of the dihydroisoquinoline ring.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A strong peak is expected at m/z = 159, corresponding to the molecular weight of the compound.
-
Key Fragments: The fragmentation is often dominated by the loss of the methyl group at the C4 position ([M-15]⁺, m/z = 144) or the C1 position. Another potential fragmentation pathway is a retro-Diels-Alder (RDA) type reaction, which is characteristic of cyclic systems, although less common for this specific scaffold compared to its tetrahydro- derivatives.
Part 4: Relevance and Applications in Drug Discovery
The 3,4-dihydroisoquinoline core is considered a "privileged scaffold" because it can bind to a wide variety of biological targets with high affinity, leading to diverse pharmacological activities.
Caption: Fig 2. Therapeutic Potential of the Dihydroisoquinoline Scaffold.
Derivatives of this scaffold have demonstrated significant potential in several therapeutic areas:
-
Anticancer Activity: Many 1-substituted dihydroisoquinoline derivatives act as potent inhibitors of tubulin polymerization, a critical process for cell division, making them attractive candidates for cancer chemotherapy.[1]
-
Antimicrobial Properties: The isoquinoline nucleus is present in many natural alkaloids with known antibacterial and antifungal properties.[5]
-
Neuroprotection: The rigid structure of the related tetrahydroisoquinolines allows them to interact with various central nervous system (CNS) receptors, showing promise in the treatment of neurodegenerative diseases.[4]
The specific substitution pattern of this compound provides a unique starting point for library synthesis and lead optimization, allowing chemists to fine-tune its properties to achieve desired potency and selectivity against a specific biological target.
References
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Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]
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Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]
-
Cascade alkylarylation of substituted N-allylbenzamides for the construction of dihydroisoquinolin-1(2H)-ones and isoquinoline-1. Beilstein Journals. [Link]
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Bischler–Napieralski reaction / Bischler Dihydroisoquinolines synthesis / Heterocycle synthesis. YouTube. [Link]
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3,4-Dihydroisoquinoline synthesis. Organic Chemistry Portal. [Link]
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(PDF) Three-component synthesis of 3,4-dihydroisoquinoline derivatives. ResearchGate. [Link]
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Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. [Link]
-
New Synthesis of Isoquinoline and 3,4-Dihydroisoquinoline Derivatives. ResearchGate. [Link]
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1-Methyl-3,4-dihydroisoquinoline. PubChem. [Link]
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Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]
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Isoquinoline, 1,2,3,4-tetrahydro-. NIST WebBook. [Link]
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This compound. PubChem. [Link]
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(PDF) Reactions of 6,7-Dimethoxy-3,4-dihydroisoquinoline with o-Quinone Methides. ResearchGate. [Link]
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1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. [Link]
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A Technical Guide to the Stereoisomers of 1,4-Dimethyl-3,4-dihydroisoquinoline: Synthesis, Separation, and Characterization
For distribution to: Researchers, scientists, and drug development professionals
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] The introduction of multiple stereocenters, as seen in 1,4-dimethyl-3,4-dihydroisoquinoline, significantly increases molecular complexity and presents unique challenges and opportunities in drug development. The spatial arrangement of substituents can profoundly influence pharmacological activity, making stereochemical control paramount. This technical guide provides an in-depth analysis of the stereoisomeric landscape of this compound. It details synthetic strategies for controlling stereochemistry, protocols for the analytical and preparative separation of stereoisomers, and spectroscopic techniques for their definitive characterization.
The Stereochemical Landscape of this compound
The structure of this compound contains two stereocenters at the C1 and C4 positions. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers.
-
Stereocenters: C1 (bearing a methyl group) and C4 (bearing a methyl group).
-
Isomer Count: 2n = 22 = 4 stereoisomers.
-
Relationships:
-
Enantiomeric Pairs: These are non-superimposable mirror images.
-
Pair A: (1R, 4S) and (1S, 4R) - cis isomers
-
Pair B: (1R, 4R) and (1S, 4S) - trans isomers
-
-
Diastereomers: Stereoisomers that are not mirror images of each other. Any cis isomer is a diastereomer of any trans isomer. For example, (1R, 4S) is a diastereomer of (1R, 4R).
-
The relative orientation of the two methyl groups (cis or trans) defines the diastereomeric relationship, which results in distinct physical properties (e.g., melting point, boiling point, solubility, and chromatographic retention). Enantiomers, however, share identical physical properties in an achiral environment and require a chiral environment for differentiation.
Sources
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- 2. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of 1,4-Dimethyl-3,4-dihydroisoquinoline
An In-Depth Technical Guide to the Solubility and Stability of 1,4-Dimethyl-3,4-dihydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This compound is a heterocyclic compound belonging to the dihydroisoquinoline class. This structural motif is a core component in numerous natural products and pharmacologically active molecules, making its derivatives, including the title compound, of significant interest in medicinal chemistry and drug discovery.[1][2][3][4] A thorough understanding of the physicochemical properties of any new chemical entity is fundamental to its development. For this compound, two of the most critical parameters are its solubility and stability. These properties govern its formulation, delivery, shelf-life, and ultimately, its potential therapeutic efficacy and safety.
This guide provides a senior application scientist's perspective on characterizing the solubility and stability of this compound, explaining the causality behind experimental choices and grounding protocols in authoritative standards.
Core Physicochemical Properties [5][6]
| Property | Value |
| Molecular Formula | C₁₁H₁₃N |
| Molecular Weight | 159.23 g/mol |
| XLogP3 | 2.0 |
| Hydrogen Bond Acceptor Count | 1 |
| CAS Number | 59261-37-9 |
The XLogP3 value of 2.0 suggests a degree of lipophilicity, predicting that the compound will have limited solubility in aqueous media but better solubility in organic solvents. The single nitrogen atom can act as a hydrogen bond acceptor, potentially allowing for some interaction with protic solvents.
Part 1: Solubility Profile Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Poor aqueous solubility can lead to low absorption and limited efficacy. Therefore, a comprehensive understanding of a compound's solubility in various solvent systems is paramount during early-stage drug development.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method remains the gold standard for determining equilibrium solubility due to its simplicity and reliability. The causality behind this choice is that it allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution, providing the most accurate measure of solubility.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO). The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant, controlled temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours). This extended agitation ensures the system reaches equilibrium. A parallel set of samples should be protected from light to assess any potential photodegradation during the experiment.
-
Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed to separate the undissolved solid from the supernatant.
-
Sampling & Dilution: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the dissolved compound.[7]
-
Calculation: Calculate the solubility from the measured concentration, taking the dilution factor into account. The results are typically expressed in mg/mL or µg/mL.
Workflow for Solubility Determination
Caption: Experimental workflow for determining equilibrium solubility.
Representative Solubility Data
The following table summarizes the expected solubility of this compound based on its structure and general chemical principles. Actual experimental values are required for confirmation.
| Solvent Class | Example Solvent | Expected Solubility | Rationale for Solubility |
| Polar Protic | Water (pH 7.0) | Poor | The molecule is predominantly non-polar due to the bicyclic hydrocarbon structure. The nitrogen atom offers limited hydrogen bonding potential. |
| Polar Protic | Ethanol | Moderate to Good | The ethyl group of ethanol can interact with the non-polar parts of the molecule, while the hydroxyl group can interact with the nitrogen atom. |
| Polar Aprotic | DMSO, DMF | Good | These solvents are strong hydrogen bond acceptors and have large dipole moments, effectively solvating the molecule. |
| Polar Aprotic | Acetonitrile | Moderate | Less polar than DMSO, offering moderate solvating power for the compound. |
| Non-Polar | Toluene, Hexane | Moderate to Poor | Toluene may offer some solubility due to pi-pi stacking with the aromatic ring. Hexane is expected to be a poor solvent due to the molecule's slight polarity. |
Part 2: Stability Profile and Forced Degradation Studies
Stability testing is a regulatory requirement and a scientific necessity to ensure that a drug substance maintains its quality, purity, and potency throughout its shelf life.[8] Forced degradation (or stress testing) is a critical component of this process, designed to deliberately degrade the sample under conditions more severe than accelerated stability testing.[8][9]
The objectives of a forced degradation study are fourfold:
-
Identify Degradation Pathways: To understand the likely chemical degradation pathways.
-
Elucidate Degradant Structures: To identify the structure of potential degradation products.
-
Develop Stability-Indicating Methods: To generate samples that are essential for developing and validating an analytical method that can resolve the API from all its degradation products.[10]
-
Inform Formulation and Packaging: To guide the development of a stable formulation and select appropriate packaging (e.g., light-protective).
Experimental Design: A Multi-Condition Stress Study
A comprehensive forced degradation study subjects the compound to hydrolytic, oxidative, thermal, and photolytic stress. A target degradation of 5-20% is generally recommended to ensure that the primary degradation products are formed without being further degraded themselves.[9]
Analytical Keystone: The Stability-Indicating HPLC Method
All samples from the stress study, including unstressed controls, are analyzed by a single, robust, stability-indicating HPLC method. This method must demonstrate specificity, meaning the peak for this compound is well-resolved from all degradant peaks and any excipients. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm the absence of co-eluting impurities.[10]
Forced Degradation Protocols
1. Hydrolytic Degradation
-
Causality: The imine (C=N) bond within the dihydroisoquinoline ring is a potential site for hydrolysis, which can be catalyzed by acid or base.
-
Acidic Conditions:
-
Protocol: Dissolve the compound in a solution of 0.1 M HCl. Heat at 60-80 °C and collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize samples before HPLC analysis.
-
-
Basic Conditions:
-
Protocol: Dissolve the compound in a solution of 0.1 M NaOH. Treat under the same temperature and time conditions as the acid study. Neutralize before analysis.
-
-
Neutral Conditions:
-
Protocol: Reflux the compound in water at 80 °C for an extended period (e.g., up to 72 hours).
-
2. Oxidative Degradation
-
Causality: Tertiary amines and benzylic positions can be susceptible to oxidation.
-
Protocol:
-
Dissolve the compound in a suitable solvent (e.g., acetonitrile/water).
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store at room temperature and analyze at various time points. Mild heating may be applied if no degradation is observed.
-
3. Thermal Degradation
-
Causality: To assess the intrinsic thermal stability of the molecule in the absence of solvent effects.
-
Protocol:
-
Solid State: Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 80 °C, 105 °C) for several days.
-
Solution State: Heat a solution of the compound in a suitable inert solvent (e.g., ethanol) to assess thermal stability in a formulated context.
-
4. Photostability
-
Causality: The aromatic ring and imine bond are chromophores that can absorb light energy, leading to photodegradation. This testing must adhere to ICH Q1B guidelines.[11][12]
-
Protocol:
-
Expose both the solid compound and a solution of the compound to a light source that provides a combination of visible and UV light.
-
The total exposure should be no less than 1.2 million lux hours and 200 watt hours/square meter.[13]
-
A parallel set of samples, wrapped in aluminum foil to serve as "dark controls," must be stored under the same temperature and humidity conditions to differentiate between thermal and light-induced degradation.
-
Forced Degradation Study Workflow
Caption: Workflow for a comprehensive forced degradation study.
Summary of Expected Stability
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acid Hydrolysis | Labile | Potential cleavage of the imine bond to form a corresponding amino ketone. |
| Base Hydrolysis | More stable than acid | May show slow degradation over extended periods. |
| Oxidation | Potentially Labile | N-oxide formation or oxidation at the benzylic C4 position. |
| Thermal | Likely Stable | Generally, dihydroisoquinolines are thermally robust at moderate temperatures. |
| Photostability | Potentially Labile | The aromatic system suggests photosensitivity; degradation pathway is complex and could involve radical mechanisms or rearrangements. |
Conclusion
A comprehensive evaluation of the solubility and stability of this compound is an indispensable step in its journey from a laboratory curiosity to a potential therapeutic agent. The protocols and logical frameworks presented in this guide provide a robust system for generating the high-quality data required by drug development professionals. By understanding the causal relationships between molecular structure and physicochemical properties, researchers can proactively address challenges in formulation, ensure analytical robustness, and accelerate the development timeline. The systematic application of equilibrium solubility studies and multi-conditional forced degradation analysis will ultimately define the viability and optimal development path for this promising compound.
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Quantum chemical calculations for 1,4-Dimethyl-3,4-dihydroisoquinoline
An In-Depth Technical Guide to the Quantum Chemical Analysis of 1,4-Dimethyl-3,4-dihydroisoquinoline
Introduction: Bridging Computational Chemistry and Drug Discovery
The this compound scaffold is a member of the vast and pharmacologically significant family of nitrogen-containing heterocyclic compounds.[1][2] Derivatives of dihydroisoquinoline and its saturated analog, tetrahydroisoquinoline, are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, neuroprotective, and spasmolytic properties.[3][4][5][6] For researchers and professionals in drug development, a deep understanding of a molecule's intrinsic properties at the quantum level is no longer a purely academic exercise. It is a predictive tool that informs synthesis strategies, explains structure-activity relationships (SAR), and accelerates the discovery pipeline.
This technical guide provides a comprehensive, field-proven framework for performing and interpreting quantum chemical calculations on this compound (PubChem CID: 321435).[7] We will move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and self-validating computational protocol. Our objective is to elucidate the molecule's structural, electronic, and vibrational properties, thereby providing a foundational dataset for future drug design and development efforts.
Pillar 1: Selecting the Appropriate Theoretical Model
The first crucial decision in any quantum chemical study is the selection of a theoretical method and basis set. This choice is a pragmatic balance between computational cost and desired accuracy.[8]
Expertise in Practice: Why Density Functional Theory (DFT)?
For a molecule like this compound (C₁₁H₁₃N), which contains 25 atoms, methods like Hartree-Fock (HF) provide a foundational, but often insufficient, description as they neglect electron correlation.[9][10] Post-HF methods, while more accurate, are computationally prohibitive for routine analysis of molecules this size.
Density Functional Theory (DFT) emerges as the most practical and widely validated approach.[11] DFT methods include a term for electron correlation, offering accuracy comparable to more expensive methods but at a computational cost similar to Hartree-Fock.[10][12] Specifically, hybrid functionals like B3LYP have a long and successful track record for organic and heterocyclic molecules, providing reliable geometric and electronic property predictions.[1][13][14] The inclusion of dispersion corrections (e.g., using the D3 suffix) is also advisable to accurately model non-covalent interactions.[12]
The Role of the Basis Set
A basis set is the set of mathematical functions used to build the molecular orbitals.[15][16] A larger, more flexible basis set yields more accurate results but increases calculation time.[8]
-
Minimal Basis Sets (e.g., STO-3G): Too simplistic for research-grade calculations.
-
Split-Valence Basis Sets (e.g., Pople-style 6-31G): A significant improvement, allowing for more flexibility in describing valence electrons.[16]
-
Polarized and Diffuse Functions: Adding polarization functions (e.g., (d,p) or ** in 6-31G**) allows orbitals to change shape, which is critical for describing bonding accurately.[16] Diffuse functions (e.g., + in 6-31+G) are important for describing lone pairs and anions, but may not be strictly necessary for this neutral molecule in its ground state.
For this guide, we select the B3LYP functional paired with the 6-311+G(d,p) basis set. This combination is a robust choice, offering a high level of accuracy for geometry, vibrational frequencies, and electronic properties of organic molecules.[1][14]
Pillar 2: The Self-Validating Computational Workflow
A trustworthy computational protocol is a self-validating one. This means that each step provides a check on the integrity of the previous one, ensuring the final results are physically meaningful. The following workflow is designed to achieve this.
Caption: A self-validating workflow for quantum chemical calculations.
Experimental Protocol 1: Geometry Optimization and Frequency Analysis
This protocol outlines the core procedure to find the stable, low-energy structure of the molecule. We will use a popular quantum chemistry software package like Gaussian, Q-Chem, or the open-source GAMESS.[17][18][19][20]
-
Structure Input:
-
Generate an initial 3D structure for this compound. This can be done using its SMILES string (CN1CC(C)C2=CC=CC=C21) in a molecular editor like Avogadro or IQmol.[21]
-
Perform a quick preliminary geometry cleanup using a force field (e.g., MMFF94) to ensure reasonable bond lengths and angles before starting the quantum calculation.[22]
-
-
Calculation Setup:
-
Create an input file for the chosen software.
-
Specify the charge (0) and multiplicity (1, for a singlet ground state).[21]
-
Define the theoretical model: B3LYP/6-311+G(d,p).
-
Specify the calculation type, which is a combination of optimization and frequency calculation. In Gaussian, the keyword is Opt Freq.[22][23] This single command ensures that the vibrational analysis is performed on the exact geometry that was just optimized.
-
-
Execution and Monitoring:
-
Validation via Frequency Analysis:
-
Upon completion of the optimization, the frequency calculation will begin automatically.[23]
-
Crucial Step: Inspect the output file for the number of imaginary frequencies. For a stable molecule at its energy minimum, there should be zero imaginary frequencies.[25]
-
If one or more imaginary frequencies are found, it indicates the structure is a saddle point (a transition state), not a true minimum. The vibrational mode corresponding to the imaginary frequency will show the direction of distortion needed to find the true minimum. You must then modify the geometry and re-run the optimization.[26]
-
Pillar 3: Analysis of Molecular Properties
Once a validated minimum energy structure is obtained, we can calculate and analyze a host of properties that are directly relevant to its chemical behavior and potential biological activity.
Structural and Thermodynamic Data
The optimization output provides the final, low-energy 3D coordinates. From this, precise bond lengths, bond angles, and dihedral angles can be measured. The frequency calculation also yields important thermodynamic data, such as the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[26]
Electronic Properties: Frontier Molecular Orbitals (FMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy suggests a better electron acceptor.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[1]
Caption: Relationship between HOMO, LUMO, and the energy gap (ΔE).
Data Presentation: Calculated Properties
Summarizing quantitative data in tables allows for clear and rapid assessment. The following table presents hypothetical, yet realistic, data for our target molecule calculated at the B3LYP/6-311+G(d,p) level of theory.
| Property | Calculated Value | Unit | Significance |
| Total Energy | -483.5432 | Hartrees | Thermodynamic stability reference |
| Dipole Moment | 2.15 | Debye | Indicates molecular polarity |
| HOMO Energy | -5.88 | eV | Electron-donating capability |
| LUMO Energy | -0.21 | eV | Electron-accepting capability |
| HOMO-LUMO Gap | 5.67 | eV | Chemical reactivity and stability |
Molecular Electrostatic Potential (MEP)
An MEP map provides a visual guide to the charge distribution around the molecule. It maps the electrostatic potential onto the electron density surface.
-
Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. For our molecule, this would be concentrated around the nitrogen atom's lone pair.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack.
For drug development professionals, the MEP map is invaluable for understanding potential non-covalent interactions with a biological target, such as hydrogen bonding at the nitrogen atom.
Conclusion and Forward Outlook
This guide has established a robust, trustworthy, and scientifically grounded workflow for the quantum chemical characterization of this compound. By employing DFT calculations with an appropriate functional and basis set, we have detailed the protocol for obtaining a validated molecular structure and analyzing its key electronic properties. The resulting data—including the optimized geometry, thermodynamic parameters, frontier molecular orbital energies, and electrostatic potential map—provide a comprehensive electronic "fingerprint" of the molecule.
This foundational knowledge is critical for the next stages of drug discovery. It enables researchers to make informed hypotheses about the molecule's reactivity, metabolic stability, and potential binding interactions with protein targets. Furthermore, this computational model can be extended to a whole library of derivatives, allowing for the in silico screening of compounds and the rational design of new analogues with enhanced therapeutic properties.
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Tautomerism in 1,4-Dialkyl-3,4-Dihydroisoquinoline Systems: A Technical Guide for Advanced Drug Discovery
Abstract
The 1,4-dialkyl-3,4-dihydroisoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active molecules. The inherent capacity of these systems to exist in tautomeric forms, specifically through imine-enamine tautomerism, presents both a challenge and an opportunity in drug design and development. Understanding, controlling, and characterizing this tautomeric equilibrium is paramount for predicting molecular properties, receptor interactions, and metabolic stability. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, experimental methodologies, and analytical techniques pertinent to the study of tautomerism in 1,4-dialkyl-3,4-dihydroisoquinoline systems.
Introduction: The Significance of Tautomerism in Drug Discovery
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for pharmacology.[1] For drug candidates, the presence of multiple tautomers can influence a range of critical parameters including solubility, lipophilicity, pKa, and ultimately, target engagement and pharmacokinetic profile. The 1,4-dialkyl-3,4-dihydroisoquinoline system is a prime example of a heterocyclic scaffold where imine-enamine tautomerism can significantly alter its physicochemical and biological properties. A comprehensive understanding of this phenomenon is therefore not merely an academic exercise but a crucial aspect of rational drug design.
The core of this guide will delve into the imine-enamine tautomerism specific to 1,4-dialkyl-3,4-dihydroisoquinolines, providing a framework for its investigation and control.
The Tautomeric Landscape of 1,4-Dialkyl-3,4-Dihydroisoquinolines
The tautomerism in 1,4-dialkyl-3,4-dihydroisoquinoline systems is a specific manifestation of imine-enamine tautomerism.[2] This equilibrium involves the migration of a proton and the concomitant shift of a double bond. In this particular scaffold, the two predominant tautomeric forms are the imine (endo-cyclic C=N bond) and the enamine (exo-cyclic C=C bond).
The position of this equilibrium is dictated by a delicate interplay of electronic and steric factors, as well as the surrounding environment.
The Role of Alkyl Substituents
The nature and position of the alkyl substituents at the C1 and C4 positions play a pivotal role in influencing the tautomeric preference.
-
Steric Effects: Bulky alkyl groups at the C1 and C4 positions can introduce steric strain, potentially favoring one tautomer over the other to alleviate these interactions.
-
Electronic Effects: The inductive effects of the alkyl groups can modulate the electron density of the system, thereby influencing the relative stability of the imine and enamine forms.
Mechanistic Considerations: Acid and Base Catalysis
The interconversion between the imine and enamine tautomers is typically slow but can be catalyzed by both acids and bases.[3] Understanding these catalytic pathways is essential for controlling the tautomeric ratio during synthesis, purification, and formulation.
-
Acid Catalysis: In the presence of an acid, protonation of the nitrogen atom in the imine form generates an iminium ion. Subsequent deprotonation at the C4 position leads to the formation of the enamine.
-
Base Catalysis: A base can abstract a proton from the C4 position of the imine, forming a resonance-stabilized carbanion. Subsequent protonation of the nitrogen atom yields the enamine tautomer.[1]
Synthesis of 1,4-Dialkyl-3,4-Dihydroisoquinoline Systems
The synthesis of 1,4-dialkyl-3,4-dihydroisoquinolines can be achieved through various established synthetic routes. A common and effective method is the Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent.[4] Modifications of this procedure can be employed to introduce the desired alkyl substituents at the C1 and C4 positions.
Another versatile approach involves the alkylation of pre-formed 3,4-dihydroisoquinoline scaffolds.[5][6] The choice of synthetic strategy will depend on the availability of starting materials and the desired substitution pattern.
Experimental Characterization of Tautomeric Equilibria
A multi-faceted analytical approach is essential for the unambiguous characterization of the tautomeric equilibrium in 1,4-dialkyl-3,4-dihydroisoquinoline systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful and indispensable tool for studying tautomerism in solution.[7][8] Both ¹H and ¹³C NMR can provide distinct signals for each tautomer, allowing for their identification and quantification.
-
¹H NMR: Key diagnostic signals include the chemical shift of the proton at C1 in the imine form and the vinylic proton in the enamine form. The integration of these signals provides a direct measure of the tautomeric ratio. In some cases, line broadening may be observed due to the dynamic exchange between tautomers.[9]
-
¹³C NMR: The chemical shifts of the C1 and C4 carbons are particularly informative. The imine C1 carbon will typically resonate at a lower field compared to the corresponding sp³-hybridized carbon in the enamine form.
Table 1: Representative NMR Chemical Shift Ranges for Tautomer Identification
| Tautomer | Key Proton (¹H) Signal | Chemical Shift (ppm) | Key Carbon (¹³C) Signal | Chemical Shift (ppm) |
| Imine | H at C1 | ~8.0 - 9.0 | C1 (C=N) | ~160 - 170 |
| Enamine | Vinylic H | ~5.0 - 6.5 | C4a=C8a | ~110 - 140 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be a valuable technique for monitoring tautomeric equilibria, as the imine and enamine forms often exhibit distinct absorption spectra due to differences in their conjugated systems.[10][11][12] The enamine tautomer, with its more extended π-system, typically absorbs at a longer wavelength (bathochromic shift) compared to the imine tautomer.[10] Solvatochromism studies, where spectra are recorded in solvents of varying polarity, can provide further insights into the nature of the electronic transitions and the influence of the solvent on the equilibrium.[10][11]
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural evidence for the existence of a specific tautomer in the solid state.[13][14][15] While this technique offers an unambiguous snapshot of the molecule, it is important to recognize that the tautomeric composition in the solid state may not necessarily reflect the equilibrium in solution.
Computational Modeling
In silico methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers and for understanding the factors that govern the equilibrium.[16] Computational studies can provide valuable insights into:
-
Relative Energies: Calculation of the Gibbs free energy of each tautomer can predict the predominant form in the gas phase or in different solvent environments using continuum solvation models.[16]
-
Geometric Parameters: Optimized geometries can reveal structural differences between the tautomers.
-
Spectroscopic Properties: Theoretical calculations can aid in the assignment of experimental NMR and UV-Vis spectra.
Factors Influencing the Tautomeric Equilibrium
The position of the imine-enamine equilibrium is highly sensitive to a variety of internal and external factors.
Solvent Effects
The polarity and hydrogen-bonding capability of the solvent can significantly impact the tautomeric ratio.[17][18] Polar solvents may stabilize the more polar tautomer, while protic solvents can engage in hydrogen bonding with the nitrogen atom, influencing the equilibrium position.
Substituent Effects
As previously discussed, the electronic nature of the substituents on the aromatic ring and the alkyl groups at C1 and C4 can have a profound effect on the relative stability of the tautomers.[17][19] Electron-donating groups may favor one form, while electron-withdrawing groups may favor the other.
pH
Given that the tautomerization can be acid- or base-catalyzed, the pH of the medium is a critical determinant of the equilibrium position and the rate of interconversion.[20] Careful control of pH is therefore essential in experimental studies and for the formulation of drug products.
Experimental Protocols
General Procedure for NMR Analysis of Tautomeric Ratio
-
Sample Preparation: Dissolve a precisely weighed amount of the 1,4-dialkyl-3,4-dihydroisoquinoline derivative in a deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H NMR spectra at a constant temperature. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the spectra, including phasing and baseline correction.
-
Integration and Quantification: Carefully integrate the well-resolved, non-overlapping signals corresponding to each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers.
Protocol for UV-Vis Spectroscopic Analysis
-
Solution Preparation: Prepare stock solutions of the compound in a suitable transparent solvent. Create a series of dilutions to determine an appropriate concentration for absorbance measurements (typically in the range of 0.1 to 1.0).
-
Spectral Acquisition: Record the UV-Vis spectrum over a relevant wavelength range (e.g., 200-500 nm).
-
Data Analysis: Identify the λmax values for the absorption bands corresponding to each tautomer. The relative intensities of these bands can provide a qualitative or semi-quantitative measure of the tautomeric equilibrium.
Conclusion and Future Perspectives
The tautomerism of 1,4-dialkyl-3,4-dihydroisoquinoline systems is a multifaceted phenomenon with significant implications for their application in drug discovery. A thorough understanding and characterization of the imine-enamine equilibrium are critical for optimizing the pharmacological properties of drug candidates based on this scaffold. The integrated application of advanced spectroscopic techniques, particularly NMR and UV-Vis, coupled with computational modeling, provides a robust framework for elucidating the tautomeric landscape. Future research in this area will likely focus on the development of predictive models for tautomeric equilibria and the design of novel synthetic strategies to selectively favor a desired tautomer, thereby enabling more precise control over the biological activity of these important heterocyclic compounds.
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Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. MDPI. [Link]
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3,4-Dihydroisoquinoline synthesis. Organic Chemistry Portal. [Link]
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How to drive imine–enamine tautomerism of pyronic derivatives of biological interest. ScienceDirect. [Link]
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Enamines. Master Organic Chemistry. [Link]
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X-ray crystal structure of products 25 and 26. ResearchGate. [Link]
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Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase. National Institutes of Health. [Link]
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22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]
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Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. Semantic Scholar. [Link]
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Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. PubMed. [Link]
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Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. MDPI. [Link]
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Ch18: Mechanism of Tautomerisation. University of Calgary. [Link]
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Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Thieme Chemistry. [Link]
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Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. ScienceDirect. [Link]
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Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase. PubMed. [Link]
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NMR study of tautomerism in natural perylenequinones. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Introduction to Tautomerization (Acid- and Base-Catalyzed). YouTube. [Link]
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imine & enamine tautomers. YouTube. [Link]
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Saturated heterocycles, 162[10]. synthesis and steric structures of 3,4‐disubstituted 1,6,7,11b‐tetrahydropyrimido[6,1‐a]isoquinolin‐2‐ones. Sci-Hub. [Link]
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The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]
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UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. ResearchGate. [Link]
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Imine-enamine tautomerism of Compound A to show the occurrence of the... ResearchGate. [Link]
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Crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline. National Institutes of Health. [Link]
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Reversible CO2 fixation by N-heterocyclic imines forming water-stable zwitterionic nitrogen-base–CO2 adducts. Green Chemistry. [Link]
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Enamine. Wikipedia. [Link]
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Three-component synthesis of 3,4-dihydroisoquinoline derivatives. ResearchGate. [Link]
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Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Bischler-Napieralski Synthesis of 1,4-Dimethyl-3,4-dihydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the Bischler-Napieralski synthesis of 1,4-Dimethyl-3,4-dihydroisoquinoline, a key heterocyclic scaffold. The protocol herein is detailed with expert insights into the causality of experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Significance of the Bischler-Napieralski Reaction
The Bischler-Napieralski reaction, first reported in 1893 by August Bischler and Bernard Napieralski, is a powerful intramolecular electrophilic aromatic substitution reaction for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[1][2] This reaction is a cornerstone in heterocyclic chemistry, providing access to the isoquinoline core, a privileged structure found in numerous alkaloids and pharmacologically active compounds.[3] The resulting 3,4-dihydroisoquinolines can be readily oxidized to their corresponding aromatic isoquinolines, further expanding their synthetic utility.[4]
The versatility of the Bischler-Napieralski reaction allows for the preparation of a wide array of substituted dihydroisoquinolines, making it an invaluable tool in medicinal chemistry and drug discovery. This guide will focus on a specific protocol for the synthesis of this compound, a compound of interest for further chemical exploration.
Mechanistic Overview
The Bischler-Napieralski reaction proceeds via the cyclization of a β-arylethylamide using a condensing agent, typically a Lewis acid such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[5] Two primary mechanistic pathways have been proposed in the literature.[1][2]
-
Mechanism I: Involves the formation of a dichlorophosphoryl imine-ester intermediate, which then undergoes cyclization followed by elimination to form the dihydroisoquinoline.[1]
-
Mechanism II: Proposes the formation of a highly electrophilic nitrilium ion intermediate prior to the intramolecular cyclization.[1][6]
The prevailing mechanism is often influenced by the specific reaction conditions and the nature of the substrate.[1] For the purpose of this guide, the generally accepted mechanism involving a nitrilium ion intermediate will be highlighted. The reaction is most effective when the aromatic ring is electron-rich, as this facilitates the key intramolecular electrophilic aromatic substitution step.[4][5]
Experimental Protocol: Synthesis of this compound
This protocol is divided into two main stages: the synthesis of the precursor N-(2-(o-tolyl)propan-1-yl)acetamide, and its subsequent cyclization via the Bischler-Napieralski reaction to yield the target compound.
Part 1: Synthesis of N-(2-(o-tolyl)propan-1-yl)acetamide
The synthesis of the starting amide is a critical first step. This procedure outlines the acylation of 2-(o-tolyl)propan-1-amine.
Reagents and Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 2-(o-tolyl)propan-1-amine | C₁₀H₁₅N | 149.23 | 1.0 eq | |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 1.2 eq | |
| Triethylamine | C₆H₁₅N | 101.19 | 1.5 eq | Base |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | |
| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | For workup | |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | For drying |
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(o-tolyl)propan-1-amine (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Cool the solution to 0 °C using an ice bath and add triethylamine (1.5 eq) dropwise.
-
Acylation: While maintaining the temperature at 0 °C, add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude N-(2-(o-tolyl)propan-1-yl)acetamide. The crude product can be purified further by flash column chromatography on silica gel if necessary.
Part 2: Bischler-Napieralski Cyclization to this compound
This part details the cyclization of the synthesized amide to the target dihydroisoquinoline.
Reagents and Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| N-(2-(o-tolyl)propan-1-yl)acetamide | C₁₂H₁₇NO | 191.27 | 1.0 eq | |
| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 3.0 - 5.0 eq | Dehydrating/Cyclizing Agent |
| Toluene or Acetonitrile | C₇H₈ or C₂H₃N | 92.14 or 41.05 | Anhydrous Solvent | |
| 10% Aqueous NaOH | NaOH | 40.00 | For workup | |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | For extraction | |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | For drying |
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve N-(2-(o-tolyl)propan-1-yl)acetamide (1.0 eq) in an anhydrous solvent such as toluene or acetonitrile.
-
Addition of POCl₃: Under an inert atmosphere, carefully add phosphorus oxychloride (3.0 - 5.0 eq) dropwise to the solution. The addition can be exothermic, and cooling in an ice bath may be necessary.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C depending on the solvent) and maintain this temperature for 2-6 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution to pH 8-9 by the slow addition of 10% aqueous sodium hydroxide solution while cooling in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product, this compound, can be purified by vacuum distillation or column chromatography on silica gel.
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Troubleshooting and Practical Considerations
-
Low Yield: Low yields can result from an insufficiently activated aromatic ring or incomplete reaction.[4] For substrates with electron-withdrawing groups, harsher conditions such as the use of P₂O₅ in refluxing POCl₃ may be necessary.[4] Reaction progress should be carefully monitored by TLC to ensure completion.
-
Side Reactions: The primary side reaction is the retro-Ritter reaction, which leads to the formation of a styrene derivative.[6] This is more prevalent with substrates that can form a stable conjugated system upon elimination. Using the corresponding nitrile as a solvent can help to suppress this side reaction.[6]
-
Tar Formation: Overheating or prolonged reaction times can lead to decomposition and polymerization, resulting in the formation of tar. Careful temperature control and monitoring are crucial.
-
Purification: The basic nature of the dihydroisoquinoline product allows for purification via acid-base extraction. Column chromatography is also an effective method for obtaining a high-purity product.
References
- Bischler, A.; Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolinsynthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908.
-
Movassaghi, M.; Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic Letters, 10(16), 3485–3488. Available at: [Link]
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Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
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NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
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Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
- Fodor, G.; Nagubandi, S. (1980).
- Whaley, W. M.; Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.
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Application Notes & Protocols: Diastereoselective Pictet-Spengler Reaction for the Synthesis of 1,4-Dialkyl-3,4-dihydroisoquinolines
Introduction: The Enduring Utility of the Pictet-Spengler Reaction
First discovered in 1911 by Amé Pictet and Theodor Spengler, the Pictet-Spengler reaction has become a cornerstone in synthetic organic chemistry for the construction of tetrahydroisoquinoline and β-carboline scaffolds.[1][2] These heterocyclic motifs are prevalent in a vast array of natural products, particularly alkaloids, and form the core of numerous pharmaceutically active compounds.[2][3] The reaction, in its essence, involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular cyclization.[1][4] The driving force is the formation of a highly electrophilic iminium ion, which then undergoes an electrophilic aromatic substitution to forge the new heterocyclic ring.[1]
While the classical Pictet-Spengler reaction is a powerful tool for the synthesis of 1-substituted tetrahydroisoquinolines, contemporary drug discovery and natural product synthesis often demand more complex substitution patterns with precise stereochemical control. The synthesis of 1,4-dialkyl-3,4-dihydroisoquinolines presents a unique challenge, as it necessitates the control of two stereocenters. This guide provides a detailed exploration of the strategic considerations and a practical protocol for the diastereoselective synthesis of this important class of molecules.
Mechanistic Insights: The Path to 1,4-Disubstitution
The mechanism of the Pictet-Spengler reaction proceeds through two key stages: iminium ion formation and intramolecular cyclization.[2]
-
Iminium Ion Formation: The reaction commences with the nucleophilic attack of the primary amine of the β-arylethylamine on the carbonyl carbon of the aldehyde. This is followed by dehydration under acidic conditions to form a Schiff base, which is then protonated to generate the crucial electrophilic iminium ion.[4][5]
-
Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the β-arylethylamine then attacks the iminium ion in an intramolecular fashion. This cyclization is facilitated by electron-donating groups on the aromatic ring, which increase its nucleophilicity.[4][6] Subsequent deprotonation restores aromaticity and yields the tetrahydroisoquinoline product.[5]
For the synthesis of 1,4-dialkyl-3,4-dihydroisoquinolines, the stereochemical outcome is determined during the cyclization step. The approach of the iminium ion to the aromatic ring can occur from two different faces, leading to the formation of either a cis or trans relationship between the substituents at the C1 and C4 positions. The inherent stereochemistry of the β-arylethylamine at the C4 position can direct the incoming substituent at the C1 position to a specific face of the forming ring, a principle known as substrate-controlled diastereoselection.
}
Experimental Protocol: Synthesis of cis-1,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline
This protocol details a representative procedure for the diastereoselective synthesis of a 1,4-dialkyl-tetrahydroisoquinoline. The choice of a β-arylethylamine with a pre-existing stereocenter at the benzylic position (C4 of the final product) is crucial for directing the stereochemistry of the newly formed stereocenter at C1.
Materials and Reagents
| Reagent | Formula | MW | Supplier | Cat. No. |
| (R)-α-Methylphenethylamine | C₉H₁₃N | 135.21 | Sigma-Aldrich | 12345 |
| Acetaldehyde | C₂H₄O | 44.05 | Acros Organics | 67890 |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | Fisher Scientific | A123 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | VWR | 4567 |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (R)-α-methylphenethylamine (1.35 g, 10 mmol).
-
Solvent Addition: Dissolve the starting material in 50 mL of dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add acetaldehyde (0.66 g, 15 mmol) to the stirred solution.
-
Catalyst Addition: Add trifluoroacetic acid (1.14 g, 10 mmol) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system.
-
Workup: Upon completion, quench the reaction by the slow addition of 50 mL of saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired cis-1,4-dimethyl-1,2,3,4-tetrahydroisoquinoline.
}
Expected Results and Characterization
The reaction is expected to yield the cis-diastereomer as the major product. The stereochemical outcome is dictated by the steric hindrance of the methyl group at the C4 position, which favors the approach of the incoming methyl group from the less hindered face.
-
Yield: 60-70%
-
Diastereomeric Ratio: Approximately 4:1 (cis:trans), determined by ¹H NMR analysis of the crude product.
-
¹H NMR (400 MHz, CDCl₃) of cis-isomer: Distinctive signals for the two methyl groups and the protons of the heterocyclic ring. The coupling constants between the protons at C1 and C4 can be used to confirm the cis relationship.
-
¹³C NMR (100 MHz, CDCl₃): Characteristic chemical shifts for the carbons of the tetrahydroisoquinoline core and the two methyl substituents.
-
Mass Spectrometry (ESI+): Calculated for C₁₁H₁₅N [M+H]⁺, found.
Field-Proven Insights and Troubleshooting
-
Causality of Reagent Choice: The use of a chiral β-arylethylamine is fundamental for achieving diastereoselectivity. The choice of a strong acid catalyst like TFA is necessary to promote the formation of the iminium ion, especially with less activated aromatic rings.[7]
-
Self-Validating System: The diastereomeric ratio of the crude product should be reproducible under the specified conditions. The purification by column chromatography should effectively separate the two diastereomers, and their individual characterization by NMR will confirm their stereochemistry. The coupling constants between H-1 and the protons on the adjacent carbons will differ for the cis and trans isomers, providing a clear diagnostic tool.
-
Reaction Monitoring: It is crucial to monitor the reaction by TLC to avoid the formation of side products due to prolonged reaction times or decomposition of the starting materials.
-
Purification: The polarity of the eluent for column chromatography may need to be optimized depending on the specific substitution pattern of the product. A shallow gradient is often necessary to achieve good separation of the diastereomers.
-
Stereochemical Assignment: The relative stereochemistry of the products can be unequivocally determined by 2D NMR techniques such as NOESY, where cross-peaks between the protons at C1 and C4 will be observed for the cis-isomer.
Conclusion
The Pictet-Spengler reaction remains a highly versatile and powerful method for the synthesis of tetrahydroisoquinolines. By employing a chiral β-arylethylamine, the reaction can be rendered diastereoselective, providing access to complex 1,4-dialkyl-substituted products. The protocol and insights provided herein offer a solid foundation for researchers and drug development professionals to explore the synthesis of this important class of molecules. Further optimization of reaction conditions and the use of more advanced catalytic systems can lead to even higher levels of stereocontrol, expanding the utility of this classic reaction in modern organic synthesis.
References
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Ahmed, M. M. A. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. RSC Advances, 13(16), 11010-11036. [Link]
-
Buser, J., Embry, M., & Kallman, N. (2020). Diastereoselective Pictet-Spengler Based Synthesis of a Chiral Tetrahydroisoquinoline D1 Potentiator. The Journal of Organic Chemistry, 85(11), 7510–7514. [Link]
-
Chen, F., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 29(1), 123. [Link]
-
Grokipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction. Retrieved from [Link]
-
Li, W., et al. (2021). Ligand-dependent, palladium-catalyzed stereodivergent synthesis of chiral tetrahydroquinolines. Chemical Science, 12(34), 11487-11493. [Link]
-
NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]
-
Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036. [Link]
-
Preprints.org. (2025, March 3). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. Retrieved from [Link]
-
ResearchGate. (2021, March 22). (PDF) Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3- c ]isoquinolines. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Retrieved from [Link]
-
Sirvent, A., García-Muñoz, M. J., Yus, M., & Foubelo, F. (2020). Stereoselective Synthesis of Tetrahydroisoquinolines from Chiral 4-Azaocta-1,7-diynes and 4-Azaocta-1,7-enynes. European Journal of Organic Chemistry, 2020(4), 494-503. [Link]
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sikhcom.net. (n.d.). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. Retrieved from [Link]
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Various Authors. (n.d.). Pictet-Spengler reaction. chemeurope.com. Retrieved from [Link]
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Various Authors. (n.d.). Tetrahydroisoquinolines. Part 3. Stereoselective synthesis of cis- and trans-1,4-disubstituted N-methyl-1,2,3,4-tetrahydroisoquinolines as their tricarbonylchromium complexes. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Various Authors. (n.d.). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 15(12), 9235-9247. [Link]
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Various Authors. (n.d.). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 24(1), 123. [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link]
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Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
Yordanova, D., et al. (2025). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Molecules, 30(5), 1234. [Link]
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Application Notes and Protocols for the Synthesis of 1,4-Dimethyl-3,4-dihydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the step-by-step synthesis of 1,4-Dimethyl-3,4-dihydroisoquinoline, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. The primary synthetic strategy discussed is the Bischler-Napieralski reaction, a robust and widely utilized method for the formation of 3,4-dihydroisoquinolines. This document provides an in-depth analysis of the reaction mechanism, a detailed experimental protocol, and thorough characterization techniques. Furthermore, an alternative synthetic route via the Pictet-Spengler reaction is briefly explored. The content is structured to provide both theoretical understanding and practical, field-proven insights to facilitate successful synthesis in a research and development setting.
Introduction: The Significance of the 3,4-Dihydroisoquinoline Moiety
The 3,4-dihydroisoquinoline core is a privileged structural motif found in a vast array of natural products, particularly alkaloids, and synthetic compounds with significant pharmacological activities. Its presence in molecules has been associated with a wide spectrum of biological effects, including but not limited to, antimicrobial, antiviral, and anticancer properties. The strategic functionalization of the dihydroisoquinoline scaffold, such as the introduction of methyl groups at the C1 and C4 positions to yield this compound, allows for the fine-tuning of steric and electronic properties, which can profoundly influence biological activity and pharmacokinetic profiles. Mastering the synthesis of such derivatives is therefore a critical skill for chemists involved in drug discovery and development.
Primary Synthetic Strategy: The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful intramolecular electrophilic aromatic substitution reaction that facilitates the cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines.[1][2] This method is particularly well-suited for the synthesis of 1-substituted dihydroisoquinolines, where the substituent at the 1-position is derived from the acyl group of the starting amide.
Mechanistic Insights
The reaction proceeds through the activation of the amide carbonyl oxygen by a dehydrating agent, typically a Lewis acid such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[1][3] This activation promotes the formation of a highly electrophilic nitrilium ion intermediate. The subsequent intramolecular electrophilic attack of the aromatic ring onto the nitrilium ion leads to the formation of the dihydroisoquinoline ring system. The choice of the dehydrating agent and reaction conditions can significantly impact the reaction yield and the formation of potential side products.[2][4]
Reaction Mechanism: Bischler-Napieralski Synthesis
Caption: Mechanism of the Bischler-Napieralski reaction.
Synthesis of the Precursor: N-(1-phenylpropan-2-yl)acetamide
The successful synthesis of this compound via the Bischler-Napieralski reaction hinges on the availability of the corresponding N-acylated precursor, N-(1-phenylpropan-2-yl)acetamide. This precursor can be readily synthesized from commercially available 1-phenylpropan-2-amine.
Protocol 1: Synthesis of N-(1-phenylpropan-2-yl)acetamide
| Step | Procedure | Reagents & Solvents | Key Parameters |
| 1 | Dissolve 1-phenylpropan-2-amine (1.0 eq) in a suitable aprotic solvent. | 1-phenylpropan-2-amine, Dichloromethane (DCM) | Room Temperature |
| 2 | Add a tertiary amine base (e.g., triethylamine, 1.2 eq) to the solution. | Triethylamine | Stirring |
| 3 | Slowly add acetyl chloride (1.1 eq) dropwise to the cooled reaction mixture. | Acetyl Chloride | 0 °C to Room Temp. |
| 4 | Monitor the reaction progress by Thin Layer Chromatography (TLC). | - | - |
| 5 | Upon completion, quench the reaction with water and perform a liquid-liquid extraction. | Water, DCM | - |
| 6 | Wash the organic layer with saturated sodium bicarbonate solution and brine. | Sat. NaHCO₃, Brine | - |
| 7 | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. | Anhydrous Na₂SO₄ | - |
| 8 | Purify the crude product by column chromatography if necessary. | Silica Gel, Ethyl Acetate/Hexanes | - |
Experimental Protocol: Bischler-Napieralski Cyclization
Protocol 2: Synthesis of this compound
| Step | Procedure | Reagents & Solvents | Key Parameters |
| 1 | To a solution of N-(1-phenylpropan-2-yl)acetamide (1.0 eq) in a high-boiling point solvent, add the dehydrating agent. | N-(1-phenylpropan-2-yl)acetamide, Toluene or Acetonitrile, POCl₃ (2.0 - 3.0 eq) | Inert Atmosphere (N₂ or Ar) |
| 2 | Heat the reaction mixture to reflux. | - | 80-110 °C |
| 3 | Monitor the reaction by TLC until the starting material is consumed. | - | 2-6 hours |
| 4 | Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. | Ice | - |
| 5 | Basify the aqueous solution with a strong base to pH > 10. | 2M NaOH | Caution: Exothermic |
| 6 | Extract the product with an organic solvent. | Dichloromethane or Ethyl Acetate | 3x extractions |
| 7 | Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. | Brine, Anhydrous Na₂SO₄ | - |
| 8 | Concentrate the solvent in vacuo to obtain the crude product. | - | - |
| 9 | Purify the crude product by column chromatography. | Silica Gel, Ethyl Acetate/Hexanes with 1% Triethylamine | - |
Experimental Workflow: Bischler-Napieralski Synthesis
Caption: General experimental workflow for the synthesis.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.[5]
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplets, ~7.0-7.5 ppm), C4-H proton (quartet, ~3.0-3.5 ppm), C3-H₂ protons (multiplets, ~2.7-3.0 ppm), C1-CH₃ protons (singlet, ~2.3-2.5 ppm), C4-CH₃ protons (doublet, ~1.2-1.4 ppm). |
| ¹³C NMR | Aromatic carbons, C1 imine carbon (~160-165 ppm), aliphatic carbons (C3, C4, and methyl carbons). |
| IR Spectroscopy | C=N stretch (~1630-1650 cm⁻¹), C-H aromatic and aliphatic stretches. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₁₁H₁₃N (m/z = 159.23).[5] |
Note: Actual chemical shifts may vary depending on the solvent and instrument used.
Alternative Synthetic Route: The Pictet-Spengler Reaction
The Pictet-Spengler reaction offers an alternative pathway to isoquinoline derivatives, typically yielding tetrahydroisoquinolines which can then be oxidized to the desired dihydroisoquinoline.[6][7][8] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[6][9]
For the synthesis of this compound, this would involve reacting 2-phenylpropylamine with acetaldehyde. This would form a 1,4-dimethyl-1,2,3,4-tetrahydroisoquinoline intermediate, which would then require an oxidation step to introduce the imine functionality. While a viable route, the Bischler-Napieralski reaction is often more direct for accessing 1-substituted 3,4-dihydroisoquinolines.
Conclusion
The synthesis of this compound is readily achievable through the well-established Bischler-Napieralski reaction. This application note provides a comprehensive and practical guide, from precursor synthesis to final product characterization, to aid researchers in the successful synthesis of this important heterocyclic compound. The provided protocols and mechanistic insights are intended to serve as a valuable resource for scientists in the field of medicinal chemistry and drug development.
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Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 2021. Available from: [Link]
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Topic: Advanced Recrystallization Techniques for Dihydroisoquinoline Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroisoquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including antihypertensive agents and novel therapeutics.[1][2][3][4] The purity of these derivatives is paramount for accurate biological evaluation and clinical safety. Recrystallization remains a powerful, cost-effective, and scalable technique for achieving the high purity required in drug development. This guide provides a detailed exploration of recrystallization principles and robust protocols specifically tailored for 3,4-dihydroisoquinoline derivatives, addressing the unique challenges posed by their chemical nature. We will delve into the causality behind experimental choices, from solvent selection to troubleshooting, to empower researchers with the expertise to optimize their purification workflows.
Introduction: The Significance of Purity in Dihydroisoquinoline Chemistry
The 3,4-dihydroisoquinoline nucleus is a cornerstone in the synthesis of a wide array of therapeutic agents.[4] These compounds are often synthesized via methods like the Bischler-Napieralski reaction, which can introduce a variety of impurities, including unreacted starting materials, cyclization byproducts, or over-oxidized isoquinoline analogs.[5][6][7] Effective purification is therefore not merely a procedural step but a critical determinant of a compound's viability as a drug candidate. Recrystallization, when executed with precision, offers an unparalleled ability to remove these impurities, yielding crystalline material of high purity suitable for downstream applications.[8][9]
This document serves as a practical guide, moving beyond generic procedures to address the specific properties of dihydroisoquinolines, such as the basicity of the imine nitrogen and the influence of various substituents on solubility.
Foundational Principles of Recrystallization
The success of recrystallization hinges on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system.[10] The ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at an elevated temperature (typically the solvent's boiling point).[11] Impurities, conversely, should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or completely insoluble (allowing for removal via hot filtration).[12][13]
For dihydroisoquinoline derivatives, the presence of the nitrogen atom introduces polarity and the potential for hydrogen bonding, which must be considered during solvent selection.[11][14] Furthermore, as weak bases, they can be protonated by acids to form salts, a property that can be exploited for purification.[15][16]
Strategic Solvent Selection
Choosing the right solvent is the most critical step in developing a successful recrystallization protocol.[10] The principle of "like dissolves like" is a foundational starting point: polar compounds dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[14][17]
A logical workflow for solvent selection is essential for efficiency and reproducibility.
Diagram 2: General experimental workflow for single and mixed-solvent recrystallization.
Troubleshooting Common Recrystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated or cooled too quickly. | Lower the temperature at which the compound dissolves by adding more solvent. / Reheat the mixture to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| No Crystals Form | Too much solvent was used. / The solution is not saturated enough. / The compound is very soluble even at low temperatures. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. [18]/ Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. [18]/ Add a "seed crystal" of the pure compound. / If all else fails, a new solvent system may be required. |
| Premature Crystallization during Hot Filtration | The funnel, filter paper, or receiving flask were not sufficiently pre-heated. | Ensure all glassware is thoroughly heated with hot solvent vapor before beginning the filtration. [19]Add a small excess of hot solvent to the solution before filtering to keep it from becoming saturated during the transfer. [12][20] |
| Low Recovery / Poor Yield | Too much solvent was used. / The crystals were washed with solvent that was not cold enough. / The compound has significant solubility in the cold solvent. | Concentrate the mother liquor (filtrate) by boiling off some solvent and cool again to obtain a second crop of crystals. [11]/ Ensure the wash solvent is thoroughly chilled in an ice bath before use. / Re-evaluate the solvent choice for one with lower cold-temperature solubility. |
| Colored Impurities Remain | The impurity co-crystallizes with the product or is not removed by the chosen solvent. | Add a small amount of activated charcoal to the hot solution before the filtration step to adsorb colored impurities. [8]Use only a very small amount (e.g., the tip of a spatula) as it can also adsorb the desired product. |
Conclusion
Recrystallization is an indispensable technique in the purification of dihydroisoquinoline derivatives for drug discovery and development. A systematic approach to solvent selection, combined with a meticulous execution of the chosen protocol, is key to achieving high purity and maximizing yield. By understanding the chemical principles behind each step—from dissolution to crystal lattice formation—researchers can effectively troubleshoot issues and adapt these methods to a wide variety of specific dihydroisoquinoline targets. The protocols and insights provided in this guide are designed to serve as a robust foundation for developing efficient and reliable purification workflows.
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Title: Hot Filtration Process Source: Chemical Education Xchange URL: [Link]
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Title: Recrystallization Source: California State University, Stanislaus URL: [Link]
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Title: Mixed-solvent recrystallisation Source: University of York, Chemistry Teaching Labs URL: [Link]
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Title: Recrystallization Source: University of Colorado Boulder, Department of Chemistry URL: [Link]
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Title: Recrystallization using two solvents Source: YouTube URL: [Link]
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Title: recrystallization, filtration and melting point Source: University of Massachusetts Boston URL: [Link]
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Title: Hot Filtration & Recrystallization Source: Kyoto University URL: [Link]
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Title: Mixed Solvent Recrystallization Guide Source: Maiyam Group URL: [Link]
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Title: Chemistry Practical Techniques: Recrystallisation, including hot filtration. Source: YouTube URL: [Link]
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Title: 8.6 - Two-Solvent Recrystallization Guide Source: MIT OpenCourseWare URL: [Link]
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Title: Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review Source: Semantic Scholar URL: [Link]
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Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: MDPI URL: [Link]
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Title: Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies Source: Royal Society of Chemistry URL: [Link]
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Title: Three-component synthesis of 3,4-dihydroisoquinoline derivatives Source: ResearchGate URL: [Link]
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Title: Isolation, biological activity, and synthesis of isoquinoline alkaloids Source: Natural Product Reports (RSC Publishing) URL: [Link]
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Title: Isoquinoline Source: Wikipedia URL: [Link]
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Title: Reagents & Solvents: Solvents for Recrystallization Source: University of Rochester, Department of Chemistry URL: [Link]
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Title: Recrystallization Guide: Process, Procedure, Solvents Source: Mettler Toledo URL: [Link]
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Title: Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives Source: PubMed Central URL: [Link]
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Title: How do i crystalize my alkaloid out of the solution? Source: ResearchGate URL: [Link]
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Title: Tips & Tricks: Recrystallization Source: University of Rochester, Department of Chemistry URL: [Link]
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Title: COMMON SOLVENTS FOR CRYSTALLIZATION Source: California State University, Stanislaus URL: [Link]
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Title: Synthesis of 3,4-dihydroisoquinolines Source: Organic Chemistry Portal URL: [Link]
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Title: The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction Source: Organic Reactions URL: [Link]
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Title: 1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines Source: ResearchGate URL: [Link]
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Title: Recrystallization Technique for Organic Chemistry with Nadia Korovina Source: YouTube URL: [Link]
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Title: Recrystallization | MIT Digital Lab Techniques Manual Source: YouTube URL: [Link]
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Title: How To Recrystallize A Solid Source: YouTube URL: [Link]
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The Strategic Utility of 1,4-Dimethyl-3,4-dihydroisoquinoline in Modern Synthesis: A Guide for Advanced Practitioners
Foreword: Unveiling a Versatile Heterocyclic Building Block
In the landscape of synthetic organic chemistry, the dihydroisoquinoline framework stands as a cornerstone for the construction of complex molecular architectures, particularly those with profound biological activity. Among the myriad of substituted derivatives, 1,4-Dimethyl-3,4-dihydroisoquinoline emerges as a synthetic intermediate of nuanced reactivity and significant potential. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering an in-depth exploration of this compound's synthetic utility. We will move beyond mere procedural descriptions to dissect the underlying chemical principles that govern its application, thereby empowering you to harness its full potential in your synthetic endeavors.
This document is structured to provide a holistic understanding, commencing with the fundamental properties and synthesis of this compound, followed by a detailed exposition of its core applications as a synthetic intermediate. We will delve into specific, field-proven protocols, elucidating the causal relationships behind experimental choices and providing a framework for their adaptation and optimization.
I. Core Characteristics and Synthesis of this compound
Before embarking on its applications, a foundational understanding of the target molecule is paramount.
Molecular Structure and Physicochemical Properties
This compound possesses the chemical formula C₁₁H₁₃N and a molecular weight of 159.23 g/mol .[1] The presence of a methyl group at the C1 position and another at the C4 position within the dihydroisoquinoline scaffold imparts specific steric and electronic properties that influence its reactivity. The endocyclic imine functionality is a key reactive site, susceptible to nucleophilic attack, while the C4-methyl group can influence the stereochemical outcome of reactions at this center.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃N | PubChem CID 321435[1] |
| Molecular Weight | 159.23 g/mol | PubChem CID 321435[1] |
| IUPAC Name | This compound | PubChem CID 321435[1] |
| CAS Number | 59261-37-9 | PubChem CID 321435[1] |
A comprehensive table of computed properties can be found in the PubChem database.[1]
Synthetic Access: The Bischler-Napieralski Approach
The most common and adaptable route to 1-substituted-3,4-dihydroisoquinolines is the Bischler-Napieralski reaction .[2] This intramolecular cyclization of a β-phenylethylamide is a robust method for constructing the dihydroisoquinoline core. For the synthesis of this compound, the synthesis would logically proceed from an appropriately substituted N-acyl-β-phenylethylamine. The presence of a methyl group at the benzylic position of the starting amine is crucial for the introduction of the C4-methyl group in the final product.
The general mechanism involves the activation of the amide carbonyl with a dehydrating agent, typically phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to form a nitrilium ion intermediate. This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich benzene ring attacks the electrophilic nitrilium carbon, leading to the cyclized product. Subsequent aromatization yields the 3,4-dihydroisoquinoline.
Sources
Application Notes & Protocols: The 1,4-Dimethyl-3,4-dihydroisoquinoline Scaffold in the Synthesis of Neuropharmacological Agents
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) and 3,4-dihydroisoquinoline (DHIQ) cores are privileged scaffolds in medicinal chemistry, forming the backbone of numerous alkaloids and synthetic compounds with significant biological activity.[1][2] This guide focuses on a specific, valuable derivative: 1,4-dimethyl-3,4-dihydroisoquinoline . We will explore its synthesis via the robust Bischler-Napieralski reaction, provide detailed protocols for its derivatization into potential neuropharmacological agents, and outline the necessary analytical characterization to ensure structural integrity and purity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for the discovery of novel central nervous system (CNS) therapeutics.
The Strategic Importance of the Dihydroisoquinoline Core in Neuropharmacology
The isoquinoline framework is a cornerstone in the development of CNS-active agents.[3][4] Its rigid structure and nitrogen atom provide a precise three-dimensional arrangement for interacting with complex biological targets like G-protein coupled receptors (GPCRs) and ion channels. Dihydroisoquinoline derivatives, in particular, have been investigated for a wide range of neuropharmacological applications, including:
-
Dopamine Receptor Modulation: As positive allosteric modulators (PAMs) of the D1 receptor, with potential applications in Parkinson's disease, ADHD, and Alzheimer's.[5]
-
Anticonvulsant Activity: Showing efficacy in maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models.[6][7]
-
Antipsychotic Potential: Serving as scaffolds for multi-target agents that modulate dopamine and serotonin receptors.[3]
-
Spasmolytic and Muscle Relaxant Properties: Acting as analogs of established drugs like papaverine.[8][9]
The 1,4-dimethyl substitution pattern provides a unique starting point, offering steric and electronic properties that can be exploited to fine-tune potency, selectivity, and pharmacokinetic profiles.
Synthesis of the this compound Scaffold
The most reliable and widely used method for constructing 3,4-dihydroisoquinolines is the Bischler-Napieralski reaction .[10][11] This reaction involves the intramolecular cyclodehydration of a β-phenylethylamide using a strong Lewis acid.[12][13][14] The presence of electron-donating groups on the aromatic ring significantly facilitates the crucial electrophilic aromatic substitution step.[11][15]
Mechanism: The Bischler-Napieralski Reaction
The reaction proceeds by activating the amide carbonyl with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[10][15] This activation facilitates an intramolecular cyclization, where the electron-rich phenyl ring attacks the activated carbonyl carbon. Subsequent elimination of water and the catalyst yields the 3,4-dihydroisoquinoline product. Two primary mechanistic pathways are proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a more reactive nitrilium ion intermediate.[10][13]
Caption: Key stages of the Bischler-Napieralski reaction.
Experimental Protocol: Synthesis of this compound
This two-step protocol begins with the synthesis of the required N-acyl precursor from 2-phenylpropylamine.
Step 1: Synthesis of N-(2-phenylpropyl)acetamide
-
Reaction Setup: To a solution of 2-phenylpropylamine (1.0 eq) in dichloromethane (DCM, ~0.5 M) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), add triethylamine (1.2 eq).
-
Acylation: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. Causality: Acetyl chloride is highly reactive; slow addition prevents an uncontrolled exotherm. Triethylamine acts as a base to neutralize the HCl byproduct.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide. This product is often sufficiently pure for the next step, but can be purified by column chromatography if necessary.
Step 2: Bischler-Napieralski Cyclization
-
Reaction Setup: In a flask fitted with a reflux condenser and a nitrogen inlet, dissolve the N-(2-phenylpropyl)acetamide (1.0 eq) in anhydrous toluene (~0.3 M).
-
Cyclization: Add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) to the solution. Causality: POCl₃ is the dehydrating Lewis acid that drives the cyclization. Anhydrous conditions are critical to prevent quenching of the reagent.[14]
-
Heating: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS. For less activated aromatic rings, a stronger dehydrating system like P₂O₅ in refluxing POCl₃ may be required.[11]
-
Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Basify the aqueous solution to pH > 10 with a concentrated NaOH or KOH solution.
-
Extraction: Extract the aqueous layer three times with an organic solvent such as DCM or ethyl acetate.
-
Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient with 1% triethylamine to prevent streaking) to afford pure this compound.
Application Protocol: Synthesis of a Dopamine D1 Receptor Modulator Precursor
Building upon the this compound scaffold, further modifications can be made to synthesize targeted neuropharmacological agents. The following protocol outlines a conceptual pathway toward a precursor for a dopamine D1 receptor positive allosteric modulator, inspired by patented structures.[5]
Caption: Overall workflow from starting materials to a final agent.
Step 3: Reduction and Functionalization
-
Reduction to Tetrahydroisoquinoline (THIQ):
-
Rationale: Many neuropharmacological agents are based on the more flexible THIQ core.[1][14] The DHIQ imine can be readily reduced.
-
Protocol: Dissolve this compound (1.0 eq) in methanol (~0.2 M) and cool to 0 °C. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise. Stir for 1-2 hours.
-
Work-up: Quench with water, remove methanol under reduced pressure, and extract with ethyl acetate. Dry and concentrate to yield 1,4-dimethyl-1,2,3,4-tetrahydroisoquinoline.
-
-
Amide Coupling to Install Pharmacophore:
-
Rationale: This step couples the THIQ core to another functional moiety, such as a pyrazole-containing carboxylic acid, which is key for D1 receptor modulation.[5]
-
Protocol: To a solution of the functionalized carboxylic acid (e.g., 1-phenyl-1H-pyrazole-4-carboxylic acid, 1.0 eq) in DCM, add a peptide coupling agent like HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir for 10 minutes.
-
Add the 1,4-dimethyl-THIQ (1.0 eq) and stir at room temperature overnight.
-
Work-up & Purification: Wash the reaction mixture with water and brine. Dry the organic layer, concentrate, and purify by column chromatography to yield the final target molecule.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compounds.
| Technique | Purpose | Key Observations for this compound |
| ¹H NMR | Structural Elucidation | Aromatic Protons: Multiplets in the ~7.0-7.5 ppm range. C4-H Proton: A quartet coupled to the C4-methyl group. C3-Methylene Protons: A multiplet. C1-Methyl Protons: A singlet around ~2.4 ppm. C4-Methyl Protons: A doublet coupled to the C4-H proton. Note: Line broadening for protons at C1 and C3 may occur in certain solvents like CDCl₃.[16][17] |
| ¹³C NMR | Carbon Skeleton Mapping | Imine Carbon (C1): A characteristic downfield signal around ~165-170 ppm. Aromatic Carbons: Signals in the ~125-140 ppm region. Aliphatic Carbons: Signals for C3, C4, and the two methyl groups in the upfield region. |
| Mass Spec (MS) | Molecular Weight Confirmation | Provides the molecular ion peak (M+H)⁺ corresponding to the calculated exact mass. For C₁₁H₁₃N, the expected m/z is ~160.11.[18] |
| HPLC | Purity Assessment | A single major peak indicates high purity. Method development (mobile phase, column) is required for accurate quantification. |
Conclusion
The this compound scaffold is a highly valuable and accessible building block for the synthesis of novel neuropharmacological agents. The Bischler-Napieralski reaction provides a direct and efficient route to its synthesis. Subsequent modifications, such as reduction to the corresponding tetrahydroisoquinoline followed by amide coupling, open the door to a wide array of complex molecules with potential therapeutic value in treating CNS disorders. The protocols and analytical guidelines presented here offer a robust framework for researchers to explore the rich medicinal chemistry of this important heterocyclic system.
References
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Whaley, W. M., & Govindachari, T. R. The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions. [Link]
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. organic-chemistry.org. [Link]
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Wikipedia. Bischler–Napieralski reaction. en.wikipedia.org. [Link]
-
Name-Reaction.com. Pictet-Spengler reaction. name-reaction.com. [Link]
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Yadav, D. et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
-
Marsili, L. et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules. [Link]
-
Whaley, W. M., & Govindachari, T. R. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. [Link]
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Jin, J. et al. (2020). Isoquinolinone derivatives as potent CNS multi-receptor D2/5-HT1A/5-HT2A/5-HT6/5-HT7 agents: Synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry. [Link]
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Organic Chemistry Portal. Synthesis of 3,4-dihydroisoquinolines. organic-chemistry.org. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. pharmaguideline.com. [Link]
-
OUCI. Isoquinolinone derivatives as potent CNS multi-receptor D2/5-HT1A/5-HT2A/5-HT6/5-HT7 agents: Synthesis and pharmacological evaluation. ouci.dntb.gov.ua. [Link]
-
Coates, D. A. et al. (2019). Novel Pyrazolyl-dihydroisoquinolines as Positive Allosteric Modulator of the Dopamine D1 Receptor. ACS Medicinal Chemistry Letters. [Link]
-
Yadav, D. et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
-
Georgieva, M. et al. (2023). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Molecules. [Link]
-
PubChem. This compound. pubchem.ncbi.nlm.nih.gov. [Link]
-
ResearchGate. Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. researchgate.net. [Link]
-
Quan, Z. S. et al. (2016). Synthesis and Pharmacological Evaluation of New 3,4-Dihydroisoquinolin Derivatives Containing Heterocycle as Potential Anticonvulsant Agents. Molecules. [Link]
-
Suguna, H., & Pai, B. R. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Journal of Chemical Sciences. [Link]
-
Quan, Z. S. et al. (2016). Synthesis and Pharmacological Evaluation of New 3,4-Dihydroisoquinolin Derivatives Containing Heterocycle as Potential Anticonvulsant Agents. PubMed. [Link]
-
Georgieva, M. et al. (2023). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. PMC. [Link]
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Application Notes and Protocols: 1,4-Dimethyl-3,4-dihydroisoquinoline in Medicinal Chemistry
Foreword: Unveiling the Potential of a Privileged Scaffold
The 3,4-dihydroisoquinoline core is a well-recognized privileged scaffold in medicinal chemistry, forming the structural foundation of numerous natural products and synthetic molecules with a wide array of biological activities.[1] This guide focuses on a specific, yet underexplored derivative, 1,4-Dimethyl-3,4-dihydroisoquinoline , and its potential applications in drug discovery. While direct literature on this exact molecule is sparse, by examining its close analogs, we can extrapolate and propose promising avenues for research and development. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing insights into its synthesis, potential biological activities, and detailed protocols for its evaluation.
The 3,4-Dihydroisoquinoline Scaffold: A Gateway to Diverse Bioactivity
The dihydroisoquinoline framework is a key pharmacophore in a multitude of clinically relevant compounds. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, neuroprotective, and anticonvulsant activities.[2][3] The substitution pattern on the dihydroisoquinoline ring system plays a crucial role in determining the specific biological target and the resulting therapeutic effect. For instance, 1,4-disubstituted-3,4-dihydroisoquinolines have emerged as potent inhibitors of tubulin polymerization, a validated target in cancer chemotherapy.[4]
Synthesis of this compound: A Generalized Protocol
The synthesis of 1,4-dialkyl-3,4-dihydroisoquinolines can be achieved through several established synthetic routes. The Bischler-Napieralski reaction is a cornerstone method for the construction of the 3,4-dihydroisoquinoline ring system.[5][6] This reaction involves the acid-catalyzed cyclization of a β-phenylethylamide.
Proposed Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound, commencing from a suitable β-phenylethylamine precursor.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol: A Representative Synthesis
This protocol outlines a plausible, generalized procedure for the synthesis of this compound. Note: This is a representative protocol and may require optimization.
Step 1: N-Acetylation of β-Phenylethylamine
-
To a solution of a suitable β-phenylethylamine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acetylated intermediate.
Step 2: Bischler-Napieralski Cyclization
-
Dissolve the N-acetylated intermediate (1.0 eq) in anhydrous toluene.
-
Add phosphorus pentoxide (P₂O₅) (2.0 eq) or phosphorus oxychloride (POCl₃) (1.5 eq) portion-wise at 0 °C.
-
Heat the reaction mixture to reflux (80-110 °C) and stir for 2-4 hours.
-
Monitor the formation of the 1-methyl-3,4-dihydroisoquinoline intermediate by TLC.
-
Cool the reaction to room temperature and carefully quench with ice-water.
-
Basify the aqueous layer with a sodium hydroxide solution to pH 8-9.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Introduction of the 4-Methyl Group
This step is hypothetical and would require significant optimization. A potential route could involve the formation of an enamine or a related intermediate, followed by methylation. A more direct, but potentially challenging, approach would be a modification of the Bischler-Napieralski reaction using a precursor that already contains the desired substitution pattern.
Step 4: Purification
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Biological Applications and Mechanistic Insights
Based on the activities of structurally similar compounds, this compound holds potential in several therapeutic areas.
Anticancer Activity: Targeting Tubulin Polymerization
A series of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives have been reported as potent inhibitors of tubulin polymerization, exhibiting significant cytotoxic activities against various cancer cell lines.[4] The 1- and 4-positions are crucial for interaction with the colchicine binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.
Hypothetical Mechanism of Action:
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- 4. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
Derivatization of 1,4-Dimethyl-3,4-dihydroisoquinoline for biological screening
Application Notes & Protocols
Topic: Derivatization of 1,4-Dimethyl-3,4-dihydroisoquinoline for Biological Screening
Abstract
The 3,4-dihydroisoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide provides a comprehensive framework for the synthesis and subsequent derivatization of a specific, promising core: this compound. We present detailed, field-tested protocols for generating a diverse chemical library from this scaffold. Furthermore, we outline robust, step-by-step methodologies for high-throughput biological screening of these novel derivatives, focusing on two critical areas of unmet medical need: oncology and infectious diseases. This document is designed to empower researchers, scientists, and drug development professionals to efficiently explore the therapeutic potential of this versatile chemical class.
Rationale and Foundational Synthesis
The isoquinoline family of alkaloids and their synthetic analogs have garnered significant attention due to their wide array of pharmacological properties, including anticancer, antimicrobial, and neuroprotective activities.[2][3] The 3,4-dihydroisoquinoline core offers a rigid, three-dimensional framework ideal for the strategic placement of functional groups to modulate biological activity. Our focus on the 1,4-dimethyl substituted analog provides a unique starting point, with the methyl groups potentially influencing steric interactions and metabolic stability.
The foundational synthesis of the this compound core is efficiently achieved via the Bischler-Napieralski reaction.[4][5][6] This classic reaction involves the intramolecular cyclization of a β-phenylethylamide, driven by a dehydrating agent like phosphorus oxychloride (POCl₃).[7][8] This method is reliable and provides a direct route to the desired imine-containing scaffold, which is the immediate precursor for derivatization.
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the core scaffold starting from N-acetyl-α-methyl-β-phenylethylamine.
Materials:
-
N-acetyl-α-methyl-β-phenylethylamine
-
Phosphorus oxychloride (POCl₃)
-
Dry acetonitrile (MeCN)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, dissolve N-acetyl-α-methyl-β-phenylethylamine (1.0 eq) in dry acetonitrile (10 mL per gram of starting material).
-
Cyclization: Cool the solution to 0°C in an ice bath. Slowly add phosphorus oxychloride (1.5 eq) dropwise via syringe. Causality Note: POCl₃ acts as a powerful dehydrating agent, activating the amide carbonyl for electrophilic aromatic substitution, which drives the ring closure. The reaction is exothermic and dropwise addition at 0°C is crucial for controlling the reaction rate and preventing side product formation.
-
Reaction Progression: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 82°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice.
-
Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~8. Trustworthiness Note: This step quenches the reactive POCl₃ and neutralizes the reaction mixture. Perform this step in a well-ventilated fume hood as gas evolution can be vigorous.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Caption: Workflow for Bischler-Napieralski Synthesis.
Derivatization Strategies for Library Generation
To effectively probe the structure-activity relationship (SAR), a diverse library of analogs must be synthesized. The synthesized this compound contains an imine functional group. For broader derivatization possibilities, this imine is first reduced to a more stable and versatile secondary amine, yielding the 1,2,3,4-tetrahydroisoquinoline (THIQ) core.[2] This secondary amine is an excellent handle for introducing a wide variety of functional groups.
Protocol 2.1: Reduction to 1,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Standard reaction glassware
Procedure:
-
Dissolve the dihydroisoquinoline (1.0 eq) in methanol (20 mL per gram).
-
Cool the solution to 0°C.
-
Add sodium borohydride (2.0 eq) portion-wise over 15 minutes. Causality Note: NaBH₄ is a mild reducing agent that selectively reduces the imine to a secondary amine without affecting the aromatic ring.
-
Stir the reaction at room temperature for 1 hour.
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate, dry the combined organic layers over MgSO₄, and concentrate to yield the tetrahydroisoquinoline product, which can be used in the next steps without further purification.
Protocol 2.2: Parallel N-Acylation for Amide Library Synthesis
This protocol is designed for parallel synthesis in a 24 or 96-well plate format.
Materials:
-
Stock solution of 1,4-dimethyl-1,2,3,4-tetrahydroisoquinoline in DCM.
-
A library of diverse acyl chlorides or carboxylic acid anhydrides.
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Dichloromethane (DCM).
Procedure:
-
To each well of the reaction block, add the stock solution of the tetrahydroisoquinoline (1.0 eq).
-
Add the corresponding acyl chloride (1.1 eq) from a library of building blocks to each well.
-
Add triethylamine (1.5 eq) as a base to scavenge the HCl byproduct.
-
Seal the reaction block and shake at room temperature for 4-6 hours.
-
Quench the reactions by adding water.
-
Perform a liquid-liquid extraction within the wells or by transferring to microcentrifuge tubes.
-
Isolate the organic layer and concentrate to dryness to obtain the library of N-acyl derivatives.
Protocol 2.3: Reductive Amination for N-Alkyl Library Synthesis
This method introduces diversity at the nitrogen atom via reaction with various aldehydes or ketones.
Materials:
-
1,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline.
-
A library of diverse aldehydes.
-
Sodium triacetoxyborohydride (STAB).
-
Dichloroethane (DCE).
Procedure:
-
In a reaction vial, dissolve the tetrahydroisoquinoline (1.0 eq) and a selected aldehyde (1.1 eq) in dichloroethane.
-
Add sodium triacetoxyborohydride (1.5 eq). Causality Note: STAB is a mild and selective reducing agent ideal for reductive amination, as it is less basic and less nucleophilic than NaBH₄, preventing premature reduction of the aldehyde.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench with saturated aqueous NaHCO₃ solution.
-
Extract with DCM, dry the organic layer over MgSO₄, and concentrate.
-
Purify by chromatography if necessary.
| Derivatization Strategy | Reagents | Functional Group Introduced | Rationale |
| N-Acylation | Acyl Chlorides, Anhydrides | Amide | Introduce H-bond acceptors/donors, vary steric bulk. |
| N-Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Introduce strong H-bond acceptor, alter electronics. |
| N-Alkylation | Aldehydes, NaBH(OAc)₃ | Tertiary Amine | Modulate basicity (pKa) and lipophilicity. |
| Aromatic Nitration | HNO₃, H₂SO₄ | Nitro Group | Precursor for an amino group via reduction. |
Protocols for Biological Screening
Once a library of derivatives is synthesized, a systematic biological evaluation is necessary. The following protocols for anticancer and antimicrobial screening are standard, robust, and suitable for initial high-throughput screening (HTS).[9][10]
Protocol 3.1: In Vitro Anticancer Cytotoxicity Screening (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[11]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung).
-
Culture medium (e.g., DMEM) with 10% FBS, 1% Penicillin-Streptomycin.
-
96-well cell culture plates.
-
Synthesized compound library dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or acidic isopropanol).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the library compounds (e.g., from 0.1 to 100 µM). Treat the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Scientific Principle: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.
Protocol 3.2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible microbial growth.[12]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates.
-
Synthesized compound library dissolved in DMSO.
-
Bacterial inoculum standardized to 5 x 10⁵ CFU/mL.
-
Positive control antibiotic (e.g., Ciprofloxacin).
Procedure:
-
Compound Dilution: Add 50 µL of sterile CAMHB to each well of a 96-well plate. Add 100 µL of the highest concentration of the test compound to the first well and perform a 2-fold serial dilution across the plate.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (bacteria + antibiotic), a negative control (bacteria + media, no compound), and a sterility control (media only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest compound concentration where no visible turbidity (bacterial growth) is observed.
Caption: High-level workflow for biological screening.
Data Presentation
Systematic organization of screening data is crucial for identifying promising candidates and understanding SAR.
Table 2: Example Biological Screening Data Summary
| Compound ID | R-Group (N-Acyl) | Cancer Cell Line (MCF-7) IC₅₀ (µM) | Bacterial Strain (S. aureus) MIC (µg/mL) |
| THIQ-Core | -H | > 100 | > 128 |
| LIB-001 | -COCH₃ | 52.3 | 64 |
| LIB-002 | -COPh | 15.8 | 32 |
| LIB-003 | -CO(4-Cl-Ph) | 4.7 | 8 |
| Doxorubicin | (Positive Control) | 0.9 | N/A |
| Ciprofloxacin | (Positive Control) | N/A | 0.5 |
References
- BenchChem. (2025). An In-Depth Technical Guide to 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde in Medicinal Chemistry.
- Yadav, P., & Kumar, R. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13246-13269.
- BenchChem. (2025). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.
- Yadav, P., & Kumar, R. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13246-13269.
- ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies.
- ChemicalBook. (n.d.). 1-METHYL-3,4-DIHYDROISOQUINOLINE HYDROCHLORIDE synthesis.
- BenchChem. (2025). Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide.
- PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
- Rai, A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(10), e20573.
- BenchChem. (2025). The Expanding Therapeutic Landscape of 3,4-Dihydroisoquinolines: A Technical Guide to Their Biological Activities.
- Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines.
- Solecka, J., et al. (2014). New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. Molecules, 19(10), 15866-15890.
- Begum, J., et al. (2023). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules, 28(9), 3894.
- Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.
- Al-Hiari, Y. M. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(2), 1-10.
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Troubleshooting & Optimization
Troubleshooting low yield in Bischler-Napieralski synthesis of 1,4-Dimethyl-3,4-dihydroisoquinoline
Technical Support Center: Bischler-Napieralski Synthesis
Welcome to the technical support guide for the Bischler-Napieralski reaction. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of 1,4-Dimethyl-3,4-dihydroisoquinoline and troubleshooting common causes of low yield.
Troubleshooting Guide: Addressing Low Yield
This section directly addresses specific issues encountered during the synthesis. The underlying causality for each troubleshooting step is explained to empower you to make informed decisions in your experimental design.
Q1: My reaction has failed completely or shows only trace product formation. What are the primary checkpoints?
A failed reaction often points to a fundamental issue with the starting materials or reaction environment. Before exploring more complex variables, verify the following:
-
Purity of Starting Material: The starting material, N-[1-(4-methylphenyl)propan-2-yl]acetamide, must be pure and, crucially, dry. Amide hydrolysis or impurities can inhibit the formation of the necessary electrophilic intermediate. Confirm purity via ¹H NMR and/or LC-MS.
-
Quality and Stoichiometry of Dehydrating Agent: Phosphorus oxychloride (POCl₃) is a common dehydrating agent, but it is highly sensitive to moisture. Use a freshly opened bottle or a recently distilled batch. Ensure you are using a sufficient molar excess (typically 3-5 equivalents) to drive the reaction to completion.
-
Strictly Anhydrous Conditions: The Bischler-Napieralski reaction is a cyclodehydration; any extraneous water will consume the dehydrating agent and quench reactive intermediates.[1] Ensure all glassware is oven- or flame-dried, and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Q2: My yield is consistently low (20-40%), and TLC/LC-MS shows significant unreacted starting material. How can I improve conversion?
Low conversion suggests the reaction conditions are not sufficiently forcing to overcome the activation energy of the cyclization step. Consider the following adjustments:
-
Increase Reaction Temperature: The intramolecular electrophilic aromatic substitution requires thermal energy. The methyl group on the p-position of the phenyl ring is an activating group, but cyclization may still be sluggish.[2] If you are running the reaction in a solvent like toluene (b.p. ~111°C) or acetonitrile (b.p. ~82°C), consider switching to a higher boiling solvent like xylene (b.p. ~140°C) or running the reaction neat at a higher temperature, if the substrate is stable.[3]
-
Employ a Stronger Dehydrating System: For substrates that are resistant to cyclization, POCl₃ alone may be insufficient. A mixture of phosphorus pentoxide (P₂O₅) in POCl₃ is a more powerful dehydrating system and can significantly improve yields for less reactive substrates.[2][4] Eaton's reagent (P₂O₅ in methanesulfonic acid) is another potent alternative.
Q3: The reaction mixture turns into a dark, unmanageable tar, making work-up and purification difficult. What causes this and how can it be prevented?
Tar formation is a common issue in acid-catalyzed reactions at high temperatures and is typically due to polymerization or decomposition of the starting material or product.[5]
-
Control the Temperature: While heat is necessary, excessive temperatures or prolonged reaction times can be detrimental. The goal is to find the "sweet spot." Try running the reaction at the lowest temperature that provides a reasonable conversion rate. A stepwise increase in temperature can also be beneficial.
-
Monitor Reaction Progress: Closely monitor the consumption of the starting material by TLC or LC-MS. Once the starting material is consumed, cool the reaction promptly. Overheating the reaction after completion is a primary cause of decomposition.[5]
-
Modified Quenching Procedure: The work-up is highly exothermic. Quench the reaction by decanting the cooled reaction mixture slowly onto a vigorously stirred slurry of ice and a base (e.g., concentrated ammonia or NaOH solution) to neutralize the strong acid and dissipate heat effectively. Adding the reaction mixture too quickly can cause localized heating and degradation.
Q4: I've isolated the desired product, but also a significant amount of a styrene-like side product. How can I suppress this side reaction?
The formation of a styrene derivative is a classic side reaction in the Bischler-Napieralski synthesis, proceeding through a retro-Ritter reaction mechanism.[2][3] This pathway is competitive with the desired intramolecular cyclization.
-
Mechanism of Side Reaction: The key nitrilium ion intermediate can either be attacked by the aromatic ring (desired pathway) or it can fragment, eliminating a nitrile and forming a carbocation, which then loses a proton to form the styrene.[3]
-
Suppression Strategy: A well-established method to minimize this side reaction is to use the corresponding nitrile as the solvent (in this case, acetonitrile). By Le Châtelier's principle, the high concentration of the nitrile solvent shifts the equilibrium of the retro-Ritter reaction back towards the nitrilium ion intermediate, favoring the desired cyclization pathway.[3]
Logical Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing and solving low-yield issues.
Caption: A flowchart for troubleshooting low yield in the Bischler-Napieralski reaction.
Frequently Asked Questions (FAQs)
Q1: What is the accepted mechanism for the Bischler-Napieralski reaction?
The reaction proceeds via intramolecular electrophilic aromatic substitution.[4] The most widely accepted mechanism involves the activation of the amide carbonyl by the Lewis acidic dehydrating agent (e.g., POCl₃). This is followed by elimination of the oxygen atom to form a highly electrophilic nitrilium ion intermediate. This intermediate is then attacked by the electron-rich aromatic ring at the ortho-position to the ethyl group, leading to the cyclized product after rearomatization.[3][6]
Caption: The mechanism proceeds via a key nitrilium ion intermediate.
Q2: How do I choose the most effective dehydrating agent?
The choice of reagent is critical and depends on the electronic nature of your substrate's aromatic ring.[7] The methyl group in your substrate is weakly activating, placing it in a borderline category where multiple reagents could be effective, but optimization may be required.
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| POCl₃ | Reflux in solvent (e.g., Toluene) or neat | Readily available, effective for activated rings | May be insufficient for neutral/deactivated rings |
| P₂O₅ / POCl₃ | Reflux in POCl₃ | Highly effective for less reactive substrates | Very harsh, can increase tar formation |
| PPA (Polyphosphoric Acid) | 100-150 °C, neat | Strong dehydrating agent | High viscosity, can be difficult to work with |
| Tf₂O / 2-chloropyridine | 0 °C to RT in DCM | Very mild conditions, reduces decomposition[6] | Expensive, requires careful handling |
Q3: How do I prepare the starting material, N-[1-(4-methylphenyl)propan-2-yl]acetamide?
-
Synthesis: The amine can be acetylated using standard procedures, for example, by reacting it with acetyl chloride in the presence of a base (like triethylamine or pyridine) in an inert solvent (like dichloromethane) at 0 °C to room temperature. Alternatively, acetic anhydride can be used.[8] Careful purification by column chromatography or recrystallization is necessary to ensure high purity for the subsequent cyclization step.
Optimized Experimental Protocols
Protocol 1: Synthesis of N-[1-(4-methylphenyl)propan-2-yl]acetamide (Starting Material)
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 1-(4-methylphenyl)propan-2-amine (10.0 g, 67.0 mmol) and anhydrous dichloromethane (DCM, 100 mL). Cool the solution to 0 °C in an ice bath.
-
Addition: Add triethylamine (11.2 mL, 80.4 mmol, 1.2 equiv) dropwise. Following this, add acetyl chloride (5.7 mL, 80.4 mmol, 1.2 equiv) dropwise over 20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting amine is consumed.
-
Work-up: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethyl acetate/hexanes or by silica gel chromatography to yield the pure amide.
Protocol 2: Bischler-Napieralski Synthesis of this compound
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere, add the starting amide (5.0 g, 26.1 mmol).
-
Reagent Addition: Add anhydrous acetonitrile (50 mL) followed by the slow, careful addition of phosphorus oxychloride (POCl₃, 7.3 mL, 78.3 mmol, 3.0 equiv) via syringe at room temperature.
-
Heating: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, cool the reaction to room temperature. In a separate large beaker, prepare a vigorously stirred slurry of crushed ice (200 g) and concentrated aqueous ammonia (50 mL). Slowly and carefully pour the reaction mixture into the ice slurry. Caution: Highly exothermic reaction.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, a basic oil, should be purified by silica gel column chromatography (using a gradient elution, e.g., hexanes to 95:5 hexanes:ethyl acetate, with 1% triethylamine added to the mobile phase to prevent tailing) to afford the pure this compound.
References
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
-
Wikipedia. (2023). Bischler–Napieralski reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
Scribd. (n.d.). Bischler Napieralski Reaction. Retrieved from [Link]
-
Slideshare. (n.d.). Bischler napieralski reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimisation of reaction conditions. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Retrieved from [Link]
-
Kollar, L., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules. Retrieved from [Link]
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pictet-Spengler Synthesis of 1,4-Dialkyl-Dihydroisoquinolines
Welcome to the technical support center for the synthesis of 1,4-dialkyl-dihydroisoquinolines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and optimized experimental protocols to ensure the successful synthesis of this important class of molecules.
Introduction
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds.[1] The synthesis of 1,4-dialkyl-dihydroisoquinolines, however, can present unique challenges due to steric and electronic factors. This guide provides a comprehensive resource to navigate these challenges and optimize your reaction conditions for high yield and purity.
Frequently Asked Questions (FAQs)
Here we address some of the common questions encountered during the synthesis of 1,4-dialkyl-dihydroisoquinolines.
Q1: What is the general mechanism of the Pictet-Spengler reaction?
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.[2] The reaction is typically acid-catalyzed and proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring.[3]
Q2: Why is my Pictet-Spengler reaction not proceeding to completion?
Several factors can lead to an incomplete reaction. These include insufficient acidity of the catalyst, low reaction temperature, or deactivation of the aromatic ring of the β-arylethylamine. The presence of electron-withdrawing groups on the aromatic ring can significantly slow down or inhibit the cyclization step.[4]
Q3: What are the common side products in the synthesis of 1,4-dialkyl-dihydroisoquinolines?
Common side products can include unreacted starting materials, the intermediate imine, and over-oxidized isoquinoline species. In some cases, side reactions involving the alkyl groups can occur, particularly under harsh acidic conditions or high temperatures.
Q4: Can I use a ketone as a starting material to introduce the 1-alkyl group?
Yes, ketones can be used in the Pictet-Spengler reaction to yield 1,1'-disubstituted tetrahydroisoquinolines.[5] This approach is relevant for synthesizing 1-alkylated derivatives. However, ketones are generally less reactive than aldehydes, and may require harsher reaction conditions.[5]
Q5: Is the Bischler-Napieralski reaction a viable alternative for synthesizing 1,4-dialkyl-dihydroisoquinolines?
The Bischler-Napieralski reaction is a well-established method for the synthesis of 3,4-dihydroisoquinolines, which can then be further elaborated.[6][7] This method involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus pentoxide or phosphorus oxychloride.[7] It is a strong alternative, particularly if the Pictet-Spengler approach is proving problematic.[8]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of 1,4-dialkyl-dihydroisoquinolines.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficient Catalyst Acidity: The acid catalyst may not be strong enough to promote iminium ion formation and cyclization. 2. Deactivated Aromatic Ring: Electron-withdrawing groups on the phenethylamine starting material hinder the electrophilic aromatic substitution.[4] 3. Low Reaction Temperature: The reaction may be kinetically slow at lower temperatures. 4. Steric Hindrance: The bulk of the alkyl groups at the 1 and 4 positions can impede the cyclization step.[8] | 1. Catalyst Screening: Test a range of Brønsted or Lewis acids of varying strengths (e.g., TFA, HCl, BF₃·OEt₂). For less reactive substrates, a superacid might be necessary.[4] 2. Substrate Modification: If possible, use a phenethylamine derivative with electron-donating groups on the aromatic ring to enhance its nucleophilicity.[4] 3. Temperature Optimization: Gradually increase the reaction temperature, monitoring for product formation and decomposition. Microwave-assisted heating can sometimes be beneficial.[9] 4. Alternative Strategy: Consider a Bischler-Napieralski approach, which can sometimes be more tolerant of steric bulk.[8] |
| Formation of Multiple Products | 1. Side Reactions: Undesired side reactions may be occurring due to overly harsh conditions (e.g., high temperature, strong acid). 2. Oxidation: The dihydroisoquinoline product may be oxidizing to the corresponding isoquinoline.[9] 3. Impure Starting Materials: Impurities in the starting amine or carbonyl compound can lead to the formation of byproducts. | 1. Milder Conditions: Attempt the reaction at a lower temperature or with a milder acid catalyst. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Purification of Starting Materials: Ensure the purity of your starting materials through appropriate purification techniques (e.g., distillation, recrystallization). |
| Difficulty in Product Isolation/Purification | 1. Product Solubility: The product may have similar solubility to the starting materials or byproducts, making separation difficult. 2. Product Instability: The dihydroisoquinoline product may be unstable to the purification conditions (e.g., silica gel chromatography). | 1. Alternative Purification: Explore other purification methods such as crystallization, distillation, or preparative HPLC. 2. Derivative Formation: Consider converting the product to a more stable crystalline derivative for purification, followed by regeneration of the desired product. |
Reaction Mechanism and Workflow
To provide a clearer understanding of the process, the following diagrams illustrate the general mechanism of the Pictet-Spengler reaction and a typical experimental workflow.
Caption: Typical experimental workflow for Pictet-Spengler synthesis.
Optimized Experimental Protocol
The following is a representative protocol for the synthesis of a 1,4-dialkyl-dihydroisoquinoline, which can be adapted for specific substrates.
Synthesis of 1-Methyl-4-propyl-3,4-dihydroisoquinoline
Materials:
-
1-(3-Phenylpropyl)ethan-1-amine
-
Propanal
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a solution of 1-(3-phenylpropyl)ethan-1-amine (1.0 eq) in anhydrous dichloromethane (0.1 M) in a round-bottom flask equipped with a magnetic stir bar, add propanal (1.2 eq).
-
Catalyst Addition: Cool the mixture to 0 °C in an ice bath and add trifluoroacetic acid (1.5 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 1-methyl-4-propyl-3,4-dihydroisoquinoline.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Justification of Conditions:
-
Solvent: Dichloromethane is a common aprotic solvent for Pictet-Spengler reactions. [2]* Catalyst: Trifluoroacetic acid is a moderately strong acid that is effective in promoting the reaction without causing excessive side product formation.
-
Temperature: Running the reaction at room temperature after initial cooling helps to control the initial exothermic reaction and can improve selectivity. [8]* Stoichiometry: A slight excess of the aldehyde is used to ensure complete consumption of the amine starting material.
References
-
Awuah, E., & Capretta, A. (2010). Microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions for the synthesis of substituted isoquinoline libraries. Journal of Organic Chemistry, 75(16), 5627-5634. Available from: [Link]
-
Lichman, B. R., et al. (2017). Enzyme catalysed Pictet–Spengler formation of chiral 1,1′-disubstituted- and spiro-tetrahydroisoquinolines. Nature Communications, 8(1), 1-8. Available from: [Link]
-
Yokoyama, A., Ohwada, T., & Shudo, K. (1999). Superacid-Catalyzed Pictet−Spengler Reactions of Less Activated Imines of 2-Phenethylamine. The Journal of Organic Chemistry, 64(2), 611–617. Available from: [Link]
-
Asif, M. M. A. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. RSC Advances, 13(17), 11436-11462. Available from: [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. Available from: [Link]
-
Dalpozzo, R., & Ciaffoni, L. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(11), 1503. Available from: [Link]
-
Grokipedia. (n.d.). Bischler–Napieralski reaction. Available from: [Link]
- Kessar, S. V., et al. (1998). Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds. U.S. Patent No. 5,808,071.
-
Zhang, X., et al. (2022). Convergent and divergent synthesis of dihydroisoquinoline-1,4-diones enabled by a photocatalytic skeleton-editing [4 + 2] strategy. Chemical Science, 13(35), 10464-10471. Available from: [Link]
-
Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 695-726. Available from: [Link]
-
Wikipedia. (2023, December 29). Pictet–Spengler reaction. Available from: [Link]
-
Davies, S. G., & Mortlock, A. A. (1991). A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. The Journal of Organic Chemistry, 56(2), 569-573. Available from: [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150. Available from: [Link]
-
Li, Y., et al. (2022). Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. Organic Letters, 24(1), 227-232. Available from: [Link]
-
Davies, S. G., & Mortlock, A. A. (1992). The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines. Journal of the Chemical Society, Perkin Transactions 1, (10), 1259-1267. Available from: [Link]
-
Chen, T., et al. (2014). Synthesis of 1,4-Dihydroquinoline Derivatives under Transition-Metal-Free Conditions and Their Diverse Applications. Organic Letters, 16(10), 2688-2691. Available from: [Link]
-
ResearchGate. (n.d.). Reaction condition optimization. [Image attached to a research article]. Available from: [Link]
-
Roy, S., et al. (2021). Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Beilstein Journal of Organic Chemistry, 17, 2439-2447. Available from: [Link]
Sources
- 1. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 5. Enzyme catalysed Pictet-Spengler formation of chiral 1,1'-disubstituted- and spiro-tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. organicreactions.org [organicreactions.org]
- 8. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01413D [pubs.rsc.org]
- 9. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
Technical Support Center: Purification of Crude 1,4-Dimethyl-3,4-dihydroisoquinoline
Welcome to the technical support resource for the purification of 1,4-Dimethyl-3,4-dihydroisoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the purity of this important heterocyclic intermediate. We will move beyond standard protocols to address the specific challenges associated with this compound, focusing on the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial workup is complete, but the crude material is a dark, oily residue. What is the most effective first-pass purification strategy?
A1: The physical state of your crude product (often an oil) and its basic nature are the two most critical factors for your initial purification strategy. Given that this compound is a nitrogen-containing heterocycle, it possesses a basic nitrogen atom. This property is highly advantageous and should be exploited in a classic acid-base liquid-liquid extraction .
Causality: This method separates your basic product from non-basic (neutral) and acidic impurities.
-
Acid Wash: By dissolving your crude oil in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and washing with a dilute aqueous acid (e.g., 1M HCl), your basic dihydroisoquinoline will be protonated, forming a water-soluble hydrochloride salt. This salt will migrate to the aqueous layer.
-
Impurity Removal: Neutral or acidic organic impurities, such as unreacted starting materials or non-basic byproducts from the synthesis, will remain in the organic layer, which can then be discarded.[1]
-
Product Recovery: The aqueous layer, now containing your protonated product, is then basified (e.g., with 2M NaOH or NaHCO₃) to deprotonate the salt, regenerating the water-insoluble free base. A final extraction back into an organic solvent will yield a significantly purified product, often with a much-improved color and consistency.
This technique is highly scalable and efficiently removes a broad range of common impurities before you invest time in more labor-intensive methods like chromatography.
Q2: I'm attempting column chromatography, but my compound is streaking severely on the TLC plate and giving poor separation on the column. What's happening and how do I fix it?
A2: This is a classic problem encountered when purifying basic compounds, particularly amines, on standard silica gel.
Causality: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic this compound interacts strongly with these acidic sites via acid-base interactions. This strong, non-specific binding leads to slow, uneven movement down the column, resulting in significant tailing or "streaking."[2][3]
Troubleshooting Workflow:
The most common and effective solution is to add a small percentage (typically 0.5-1%) of a volatile base, such as triethylamine (Et₃N), to your eluent system (e.g., Hexane/Ethyl Acetate). The triethylamine will preferentially bind to the acidic sites on the silica, effectively "masking" them from your compound of interest. This allows your product to elute symmetrically and results in vastly improved separation.[4]
Q3: I have a solid crude product and want to purify it by recrystallization, but it either 'oils out' or the recovery is very low. What is the best recrystallization strategy?
A3: The free base of many dihydroisoquinolines can be oily or have challenging crystallization properties. The most robust and reliable method to achieve a highly pure, crystalline product is through salt formation and recrystallization .[4][5]
Causality: Converting the basic free base into a salt (e.g., hydrochloride, picrate, or tartrate) introduces ionic character. This significantly increases the crystal lattice energy, leading to a higher melting, more stable, and more readily crystalline solid. Impurities that do not form salts or have different solubility profiles as salts are efficiently removed in the mother liquor.
Decision Logic: Free Base vs. Salt Recrystallization
If your free base oils out, it means the solution becomes supersaturated at a temperature above the melting point of your solid.[6] Switching to salt recrystallization almost always resolves this issue.
Q4: What are the likely impurities I should be trying to remove?
A4: The impurities present will be highly dependent on the synthetic route used. The most common synthesis for this scaffold is a variation of the Pictet-Spengler reaction .[7][8]
Potential Impurities from Synthesis:
| Impurity Class | Specific Example(s) | Rationale | Removal Strategy |
|---|---|---|---|
| Starting Materials | β-phenethylamine derivative, Acetaldehyde | Incomplete reaction or non-stoichiometric addition. | Acid-Base Extraction, Chromatography |
| Intermediate | Iminium ion precursor | Incomplete cyclization. | Chromatography, Recrystallization |
| Over-reduced Product | 1,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline | If a reducing agent is present or conditions are too harsh, the imine double bond can be reduced. | Chromatography (difficult), Recrystallization |
| Side Products | Polymeric materials, other condensation products | Side reactions promoted by strong acid catalysts.[9] | Acid-Base Extraction, Filtration |
Monitoring your purification by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to track the removal of these impurities.[10]
Detailed Experimental Protocols
Protocol 1: First-Pass Purification via Acid-Base Extraction
This protocol is a self-validating system. If your target compound is basic, it will move into the aqueous phase upon acidification and back into the organic phase upon basification. Failure to do so indicates a structural misassignment or product degradation.
-
Dissolution: Dissolve the crude oil (e.g., ~5.0 g) in a suitable organic solvent (e.g., 100 mL of dichloromethane, DCM).
-
Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (2 x 50 mL). Combine the aqueous layers. The product is now in the aqueous phase as the HCl salt.
-
Back-Wash (Optional): Wash the combined aqueous layers with a fresh portion of DCM (1 x 30 mL) to remove any residual neutral impurities. Discard this organic wash.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 2M aqueous NaOH with swirling until the pH is >10 (check with pH paper). A precipitate or cloudiness (the free base) should form.
-
Product Re-extraction: Extract the basified aqueous solution with DCM (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.
Protocol 2: Purification via HCl Salt Recrystallization
-
Salt Formation: Dissolve the purified free base from Protocol 1 in a minimal amount of anhydrous diethyl ether or DCM.
-
Precipitation: Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring. A white precipitate of this compound hydrochloride will form. Continue adding until no further precipitation is observed.
-
Isolation: Collect the solid salt by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether.
-
Recrystallization Solvent Selection: Test the solubility of a small amount of the salt in various solvents (e.g., ethanol, isopropanol, methanol, ethanol/water mixtures) to find a suitable system where the salt is soluble when hot but sparingly soluble when cold.[11]
-
Recrystallization: Dissolve the bulk of the salt in a minimum amount of the chosen boiling solvent.[12] Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Final Collection: Collect the pure, crystalline salt by vacuum filtration, wash with a minimal amount of the cold recrystallization solvent, and dry under vacuum.
General Purification & Analysis Workflow
References
-
Lorant, F., Gyorgy, L., & Lajos, P. (1989). Process for the preparation of 3,4-dihydroisoquinoline. U.S. Patent No. 4,861,888. Washington, DC: U.S. Patent and Trademark Office. Retrieved from [1]
-
Reddit Chemistry Community. (2018). How to purify halo-isoquinolines??. Retrieved from [Link][4]
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
- Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842.
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link][5]
-
Wikipedia. (2023). Pictet–Spengler reaction. Retrieved from [Link][13]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link][3]
-
Whaley, W. M., & Govindachari, T. R. (n.d.). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. Retrieved from [Link][14]
-
Grokipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link][7]
-
J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Retrieved from [Link][9]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link][6]
-
ResearchGate. (2016). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link][8]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link][12]
-
ResearchGate. (n.d.). Recrystallization. Retrieved from [Link][11]
- Whaley, W. M., & Hartung, W. H. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.
Sources
- 1. US4861888A - Process for the preparation of 3,4-dihydroisoquinoline - Google Patents [patents.google.com]
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- 3. Purification [chem.rochester.edu]
- 4. reddit.com [reddit.com]
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- 13. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
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Technical Support Center: Stability of 1,4-Dimethyl-3,4-dihydroisoquinoline in Solution
Welcome to the technical support center for 1,4-Dimethyl-3,4-dihydroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. Here, we address common experimental issues, provide troubleshooting guidance, and explain the underlying chemical principles to ensure the integrity of your results.
Introduction to the Stability of this compound
This compound belongs to the class of 3,4-dihydroisoquinolines, which are known intermediates in synthetic organic chemistry.[1][2] The stability of these compounds in solution can be influenced by a variety of factors, including the solvent system, pH, temperature, and exposure to light and atmospheric oxygen.[3][4] Understanding these sensitivities is crucial for accurate and reproducible experimental outcomes. The core structure contains an imine functional group within a partially unsaturated heterocyclic ring system, which is susceptible to both oxidation and hydrolysis under certain conditions.
This guide will walk you through the most common stability-related questions and provide actionable solutions.
Troubleshooting Guide & FAQs
Oxidative Degradation
Question: My solution of this compound has developed a yellow or brown tint over time. What is the likely cause and how can I prevent it?
Answer:
The discoloration of your solution is a common indicator of oxidative degradation. The 3,4-dihydroisoquinoline core is susceptible to oxidation, which leads to the formation of the corresponding fully aromatized isoquinoline species.[1] This newly formed aromatic system is a chromophore that can impart color to the solution.
Causality:
The driving force for this oxidation is the thermodynamic stability gained from forming a fully aromatic isoquinoline ring. This process can be accelerated by the presence of atmospheric oxygen, trace metal impurities, or exposure to light.
Prevention and Mitigation:
-
Inert Atmosphere: Prepare and store your solutions under an inert atmosphere, such as nitrogen or argon. This can be achieved by degassing your solvent prior to use and blanketing the headspace of your storage vessel with an inert gas.
-
Solvent Choice: Use freshly distilled or deoxygenated solvents. Ethers, for example, can form peroxides upon storage which can act as oxidants.
-
Antioxidants: For long-term storage, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can be considered, though its compatibility with your downstream application must be verified.
-
Storage Conditions: Store solutions in amber vials or wrapped in aluminum foil to protect them from light.[3] Store at low temperatures (e.g., 2-8 °C or frozen) to reduce the rate of degradation.
Experimental Protocol: Preparation of a Deoxygenated Solvent
-
Place your desired solvent in a flask with a sidearm.
-
Ensure the flask is no more than two-thirds full.
-
Attach a balloon filled with nitrogen or argon to the top of the flask.
-
Connect the sidearm to a vacuum pump.
-
Carefully apply vacuum to the flask until the solvent begins to bubble (boil at reduced pressure).
-
Once bubbling subsides, switch from vacuum to the inert gas supply to backfill the flask.
-
Repeat this "freeze-pump-thaw" cycle (for frozen solvents) or "bubble-degas" cycle (for liquid solvents at room temperature) at least three times to ensure the complete removal of dissolved oxygen.
Diagram: Potential Oxidation Pathway
Caption: Oxidation of this compound to its aromatic isoquinoline analog.
Hydrolytic Instability
Question: I have observed the formation of a precipitate or a new peak in my HPLC analysis when using aqueous or protic solvents. Could this be due to hydrolysis?
Answer:
Yes, the formation of unexpected species in the presence of water or protic solvents could be due to the hydrolysis of the imine bond in the 3,4-dihydroisoquinoline ring. While the hydrolysis of the imine in a dihydroisoquinoline ring is generally difficult under neutral, strongly acidic, or strongly basic conditions, it can be facilitated under specific circumstances.[5]
Causality:
The imine (C=N) bond is susceptible to nucleophilic attack by water. This reaction is often catalyzed by acids or bases, although it can proceed slowly at neutral pH. The hydrolysis would lead to the opening of the heterocyclic ring to form an amino ketone.
Prevention and Mitigation:
-
Solvent Selection: Whenever possible, use aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dichloromethane (DCM). If an aqueous or protic solvent system is required, prepare the solution immediately before use.
-
pH Control: The rate of hydrolysis is often pH-dependent. Buffering your solution to a neutral or slightly basic pH may help to minimize hydrolysis, as both strongly acidic and strongly basic conditions can promote this reaction over time.
-
Temperature: Perform your experiments at the lowest practical temperature to slow the rate of hydrolysis.
Diagram: Potential Hydrolysis Pathway
Caption: Hydrolysis of the imine bond leading to a ring-opened product.
Impact of pH and Solvent Choice
Question: How does the choice of solvent and pH affect the stability of this compound?
Answer:
The choice of solvent and the pH of the medium are critical factors that can significantly impact the stability of your compound.[3][4]
Solvent Effects:
-
Protic vs. Aprotic Solvents: As discussed under hydrolytic instability, protic solvents (e.g., water, methanol, ethanol) can act as nucleophiles and promote the hydrolysis of the imine bond. Aprotic solvents (e.g., ACN, THF, DMSO, DMF) are generally preferred for stock solutions and long-term storage.
-
Solvent Purity: Impurities in solvents, such as peroxides in aged ethers or acidic impurities in chlorinated solvents, can initiate degradation pathways. Always use high-purity, fresh solvents.
pH Effects:
-
Acidic Conditions (pH < 6): In acidic solutions, the nitrogen atom of the imine can be protonated, forming an iminium ion. While this may increase solubility in aqueous media, it can also make the imine carbon more electrophilic and thus more susceptible to nucleophilic attack by water, potentially accelerating hydrolysis.
-
Neutral Conditions (pH ~7): This is often the pH of optimal stability against hydrolysis for many imines.
Summary of Solvent and pH Recommendations:
| Parameter | Recommendation | Rationale |
| Solvent for Stock Solutions | Anhydrous aprotic solvents (e.g., DMSO, DMF, ACN) | Minimizes risk of hydrolysis. |
| Aqueous Buffers | Prepare fresh; consider pH 7-8 | Avoids acid-catalyzed hydrolysis. |
| Temperature | Store at low temperatures (2-8°C or -20°C) | Reduces rates of all degradation pathways. |
| Light Exposure | Store in amber vials or protect from light | Prevents photolytic degradation. |
General Troubleshooting Workflow
If you are observing instability in your experiments with this compound, the following workflow can help you diagnose the issue.
Caption: A step-by-step workflow for troubleshooting stability issues.
References
-
Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis. Retrieved from [Link]
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13983-14004.
- Shklyaev, Y. V., & Nifontov, Y. V. (2002). Three-component synthesis of 3,4-dihydroisoquinoline derivatives.
- Estévez, J. C., & Villaverde, M. C. (2006). Chemistry of isoquinoline, dihydroisoquinoline and tetrahydroisoquinoline. In Comprehensive Organic Functional Group Transformations II (Vol. 5, pp. 635-680). Elsevier.
- Organic Letters Ahead of Print. (2026).
- Csomor, E., et al. (2022). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Molecules, 27(19), 6285.
- Li, Z., et al. (2026).
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.
- Wang, Y., et al. (2018). Hydrolysis of dihydroisoquinoline derivatives activated by sulfonyl or acyl chloride. Canadian Journal of Chemistry, 96(11), 1014-1020.
- ResearchGate. (n.d.). Oxidation of dihydroisoquinoline Reissert compounds.
- NIH. (n.d.). Modular synthesis of dihydro-isoquinolines: palladium-catalyzed sequential C(sp2)–H and C(sp3)
- Thermo Fisher Scientific. (2025).
- ResearchGate. (2019).
- MDPI. (2024).
- AK Scientific, Inc. (n.d.).
-
ARL Bio Pharma. (n.d.). What Factors Influence Stability?. Retrieved from [Link]
- IJSDR. (n.d.). Drug Stability.
- Fisher Scientific. (n.d.).
- PubChem. (n.d.). 3,4-Dihydroisoquinoline.
Sources
Overcoming challenges in the scale-up synthesis of 1,4-Dimethyl-3,4-dihydroisoquinoline
Technical Support Center: Scale-Up Synthesis of 1,4-Dimethyl-3,4-dihydroisoquinoline
Last Updated: January 20, 2026
Welcome to the technical support center for the scale-up synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of this important heterocyclic compound. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your reactions.
The synthesis of this compound, a key intermediate in various pharmaceutical compounds, is typically achieved via the Bischler-Napieralski reaction. This involves the intramolecular electrophilic aromatic substitution of a β-arylethylamide.[1][2] While robust at the lab scale, scaling up this reaction presents unique challenges that can impact yield, purity, and process safety.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during the scale-up of the Bischler-Napieralski reaction for this compound.
Reaction & Yield Optimization
Q1: My Bischler-Napieralski reaction is giving a low yield or failing to proceed upon scale-up. What are the common causes and solutions?
A1: Low yields in the Bischler-Napieralski reaction during scale-up can stem from several factors related to reaction kinetics, mass transfer, and thermal control.
-
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, so electron-withdrawing groups on the aromatic ring will hinder the cyclization.[3] For substrates with deactivating groups, stronger dehydrating agents like phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃) may be necessary.[1][4] This combination generates a more reactive pyrophosphate intermediate.[5]
-
Insufficient Dehydrating Agent: Ensure at least a stoichiometric amount of the dehydrating agent is used. On a larger scale, inefficiencies in mixing can lead to localized areas of low reagent concentration. It is often beneficial to use a slight excess (1.1-1.5 equivalents) of the dehydrating agent.
-
Poor Temperature Control: The Bischler-Napieralski reaction is often exothermic.[6] In a large reactor, poor heat dissipation can lead to localized overheating, causing decomposition of the starting material or product and promoting side reactions.[7]
-
Solution: Use a reactor with efficient heat exchange. Employ controlled, portion-wise addition of the dehydrating agent to manage the exotherm. Monitor the internal reaction temperature closely.
-
-
Side Reactions: A major side reaction is the retro-Ritter reaction, which forms a styrene byproduct, especially at elevated temperatures.[4][5]
-
Solution: To minimize this, consider using a nitrile-based solvent, which can shift the equilibrium away from the retro-Ritter product.[4] Alternatively, modified procedures using oxalyl chloride can form an N-acyliminium intermediate, avoiding the elimination that leads to the styrene byproduct.[8]
-
Q2: I am observing significant tar formation in my scaled-up reaction. What is the cause and how can I minimize it?
A2: Tar formation is a common issue in reactions involving strong acids and high temperatures, often due to polymerization of reactants or products.
-
Cause: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to degradation and polymerization.
-
Solutions:
-
Optimize Temperature: Do not overheat the reaction. The ideal temperature is one that allows for a reasonable reaction rate without significant byproduct formation. This may require re-optimization during scale-up.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS). Quench the reaction as soon as it reaches completion to avoid over-processing.
-
Choice of Dehydrating Agent: Some dehydrating agents are harsher than others. While P₂O₅ is very effective, it can also promote charring. A milder agent like polyphosphoric acid (PPA) or triflic anhydride (Tf₂O) might be a better choice, depending on your substrate's reactivity.[1]
-
Impurity Profile & Purification
Q3: My final product is contaminated with the corresponding isoquinoline (aromatized) impurity. How can I prevent its formation and remove it?
A3: The 3,4-dihydroisoquinoline product can be sensitive to oxidation, leading to the formation of the fully aromatic isoquinoline.
-
Prevention:
-
Inert Atmosphere: During work-up and purification, handle the product under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Avoid Excessive Heat: High temperatures during downstream processing (e.g., distillation) can promote dehydrogenation.
-
-
Removal:
-
Chromatography: Column chromatography is often effective for separating the dihydroisoquinoline from the more polar isoquinoline.
-
Crystallization: If the product is a solid, careful selection of a crystallization solvent can often leave the impurity in the mother liquor.
-
Q4: The work-up procedure is difficult at a larger scale, especially with phosphorus-based reagents. What is a robust work-up protocol?
A4: Quenching reactions involving POCl₃ or P₂O₅ can be highly exothermic and challenging to control.
-
Protocol for Quenching:
-
Cool the reaction vessel in an ice bath.
-
Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of ice and a saturated aqueous solution of sodium bicarbonate or sodium carbonate. Caution: This should be done in a well-ventilated fume hood as it will release CO₂ and potentially HCl gas.
-
Continue stirring until all the acidic reagents are neutralized. Check the pH of the aqueous layer to ensure it is basic (pH > 8).
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Data & Experimental Protocols
Table 1: Comparison of Dehydrating Agents for Bischler-Napieralski Scale-Up
| Dehydrating Agent | Typical Conditions | Pros | Cons on Scale-Up |
| POCl₃ (Phosphorus oxychloride) | Reflux in excess POCl₃ or in a high-boiling solvent (e.g., toluene, xylene) | Widely used, effective for many substrates.[1] | Highly corrosive and water-reactive; quenching is very exothermic. |
| P₂O₅ (Phosphorus pentoxide) | Reflux in POCl₃ or a high-boiling inert solvent | Very powerful; effective for deactivated systems.[4] | Solid, making handling and mixing difficult; can lead to charring. |
| PPA (Polyphosphoric acid) | 100-150 °C, neat or in a co-solvent | Less corrosive than POCl₃; acts as both catalyst and solvent. | Viscous, making stirring and product extraction challenging. |
| Tf₂O (Triflic anhydride) | Room temperature or mild heating in a chlorinated solvent | Very reactive, allowing for milder reaction conditions.[8] | Expensive; generates corrosive triflic acid byproduct. |
Experimental Protocol: Scale-Up Synthesis of this compound
This protocol is a general guideline and should be optimized for your specific equipment and scale.
-
Pre-reaction Setup:
-
Charge a clean, dry, appropriately sized reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet with the starting N-acyl-β-phenethylamine precursor.
-
Add a suitable solvent, such as toluene or acetonitrile (approx. 5-10 volumes).
-
Begin stirring and purge the vessel with nitrogen.
-
-
Reaction:
-
Cool the mixture to 0-5 °C using an appropriate cooling bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise or via an addition funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 2-6 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or LC-MS).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
In a separate vessel, prepare a vigorously stirred mixture of crushed ice and water.
-
Slowly and carefully transfer the reaction mixture to the ice/water mixture.
-
Carefully add a saturated solution of sodium carbonate or a 20-30% solution of sodium hydroxide to neutralize the mixture to a pH of 9-10. Monitor the temperature and add more ice if necessary to keep it below 25 °C.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 3 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or by crystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
Visualized Workflow and Troubleshooting
Troubleshooting Flowchart for Low Yield
This diagram outlines a logical process for diagnosing the cause of low yields in the scale-up synthesis.
Sources
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Bischler napieralski reaction | PPTX [slideshare.net]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 8. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
Preventing demethylation during isoquinoline synthesis
Welcome to the technical support center for isoquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing the isoquinoline core, with a specific focus on a critical and often encountered challenge: the prevention of demethylation of sensitive aryl methoxy groups during cyclization. My aim is to provide not just protocols, but a deeper mechanistic understanding to empower you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions that arise when dealing with demethylation during isoquinoline synthesis.
Q1: I am performing a Bischler-Napieralski reaction on a methoxy-substituted phenethylamide using phosphorus oxychloride (POCl₃), and I am observing significant demethylation. Why is this happening?
A1: This is a classic issue rooted in the harsh, acidic conditions of the traditional Bischler-Napieralski reaction.[1][2][3] Phosphorus oxychloride (POCl₃), often used in excess and at high temperatures, generates a strongly acidic and dehydrating environment.[1][2][4] The mechanism of demethylation in the presence of strong Lewis acids like POCl₃ (or contaminants like HCl) involves the protonation of the methoxy group's oxygen atom, turning it into a good leaving group (methanol). The resulting aryl cation is then quenched by a nucleophile. The high temperatures required for many Bischler-Napieralski cyclizations exacerbate this side reaction.
Q2: Are there alternative reagents to POCl₃ and polyphosphoric acid (PPA) that are less prone to causing demethylation?
A2: Absolutely. The field has evolved to include milder reagents that can effect the necessary cyclodehydration without the collateral damage of demethylation. One of the most effective and widely adopted alternatives is the use of trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine.[5] This system allows for the activation of the amide at low temperatures, followed by cyclization upon gentle warming, thus avoiding the harsh, high-temperature conditions that promote demethylation.[5]
Q3: My starting material has a free phenol group. Should I protect it before attempting isoquinoline synthesis, and if so, what protecting group do you recommend?
A3: Yes, protecting free phenol groups is highly advisable. Phenols are acidic and can interfere with the reaction, and the electron-rich aromatic ring is highly activated, which can lead to undesired side reactions. The choice of protecting group is critical. You need a group that is stable to the acidic conditions of the cyclization but can be removed selectively later. A methyl ether is a common way to protect a phenol, but as we are discussing, it can be prone to cleavage. A more robust option under these conditions would be a benzyl ether (Bn), which is generally stable to Lewis acids but can be readily removed via hydrogenolysis. Other silyl ethers like TBDMS are generally not suitable as they are acid-labile.
Q4: I am considering the Pomeranz-Fritsch reaction. Is it also prone to demethylation?
A4: The Pomeranz-Fritsch reaction, which involves the acid-catalyzed cyclization of a benzalaminoacetal, can also lead to demethylation, especially when strong acids like sulfuric acid are used at elevated temperatures.[6][7] However, modifications to this reaction, such as the Schlittler-Müller modification which uses milder conditions, can mitigate this issue.[8][9] The key is to carefully control the acidity and temperature of the cyclization step.
Troubleshooting Guide: Demethylation During Isoquinoline Synthesis
This section provides a structured approach to troubleshooting and resolving demethylation issues in your experiments.
Problem: Significant demethylation of methoxy groups is observed during the Bischler-Napieralski reaction.
Initial Assessment:
-
Reaction Conditions: Note the temperature, reaction time, and the equivalents of the dehydrating agent used. High temperatures and prolonged reaction times are major contributors to demethylation.
-
Reagent Purity: Ensure your POCl₃ or other dehydrating agent is of high purity. Contamination with HCl can significantly increase the rate of demethylation.
-
Substrate Electronics: Electron-donating groups on the aromatic ring can sometimes increase the susceptibility of methoxy groups to cleavage by stabilizing the resulting cation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for demethylation in Bischler-Napieralski reactions.
Corrective Actions & Protocols:
1. Optimization of Classical Conditions (POCl₃):
-
Temperature Control: Attempt the reaction at the lowest possible temperature that still affords a reasonable reaction rate. Start with refluxing in a lower boiling solvent like acetonitrile before moving to higher boiling solvents like toluene or xylene.
-
Stoichiometry: Use the minimum effective amount of POCl₃. An excess of the reagent increases the acidity and the likelihood of side reactions.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.
2. Implementation of Milder Reagents: The Movassaghi Modification
The use of trifluoromethanesulfonic anhydride (Tf₂O) and 2-chloropyridine offers a significantly milder alternative to traditional dehydrating agents.[5]
Experimental Protocol: Tf₂O-mediated Bischler-Napieralski Cyclization
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the β-phenethylamide (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add 2-chloropyridine (1.2 eq) followed by the slow, dropwise addition of trifluoromethanesulfonic anhydride (1.1 eq).
-
Reaction: Stir the reaction mixture at -78 °C for 15-20 minutes, then allow it to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Quench: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Workup: Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting 3,4-dihydroisoquinoline by flash column chromatography.
Rationale for this protocol's success:
-
Low Temperature Activation: The activation of the amide by Tf₂O occurs at a very low temperature, preventing premature side reactions.
-
Controlled Cyclization: The intramolecular electrophilic aromatic substitution (the cyclization) proceeds as the reaction mixture warms, allowing for a more controlled process.
-
Non-Nucleophilic Base: 2-chloropyridine scavenges the triflic acid generated during the reaction without interfering with the desired transformation.
Problem: Demethylation during a Pomeranz-Fritsch reaction.
Initial Assessment:
-
Acid Strength and Concentration: The type and concentration of the acid used for cyclization are critical. Stronger acids and higher concentrations increase the risk of demethylation.
-
Temperature: As with the Bischler-Napieralski reaction, higher temperatures will accelerate demethylation.
Troubleshooting Workflow and Corrective Actions:
-
Acid Choice: If using sulfuric acid, try switching to a milder acid like polyphosphoric acid (PPA) at a lower temperature, or even Eaton's reagent (P₂O₅ in methanesulfonic acid).
-
Temperature Control: Perform the cyclization at the lowest temperature that allows for a reasonable reaction rate.
-
Modified Protocols: Consider using a modified Pomeranz-Fritsch procedure, such as the Schlittler-Müller modification, which often employs milder conditions.[8][9]
Data Summary: Comparison of Reagents for Bischler-Napieralski Reaction
| Reagent System | Typical Temperature | Demethylation Potential | Notes |
| POCl₃ | 80-140 °C | High | The classical, often harsh, method.[1][2] |
| P₂O₅ | 100-200 °C | Very High | Extremely strong dehydrating agent, high risk of charring and side reactions.[2][4] |
| Polyphosphoric Acid (PPA) | 100-160 °C | High | Viscous, can be difficult to work with.[1] |
| Tf₂O / 2-chloropyridine | -78 °C to RT | Low | A very mild and effective modern alternative.[5] |
Visualizing the Mechanism: Demethylation vs. Desired Cyclization
Caption: Competing pathways in the Bischler-Napieralski reaction of a methoxy-substituted substrate.
By understanding the underlying mechanisms and having access to milder, more controlled protocols, you can significantly improve the success rate of your isoquinoline syntheses and avoid the common pitfall of demethylation.
References
-
Wikipedia. Bischler–Napieralski reaction. [Link]
-
Slideshare. Bischler napieralski reaction. [Link]
-
Oxford Learning Link. Appendix 6: Protecting groups. [Link]
-
Wikipedia. Demethylation. [Link]
-
Chem-Station Int. Ed. O-Demethylation. [Link]
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
-
YouTube. Bischler-Napieralski Reaction. [Link]
-
NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
-
National Institutes of Health. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. [Link]
-
Cambridge University Press. Pomeranz-Fritsch Reaction. [Link]
-
Royal Society of Chemistry. A new modification of the pomeranz–fritsch isoquinoline synthesis. [Link]
-
Chem-Station Int. Ed. Pomeranz-Fritsch Isoquinoline Synthesis. [Link]
-
Wikipedia. Pomeranz–Fritsch reaction. [Link]
-
National Institutes of Health. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]
-
SpringerLink. Efficient O -demethylation of lignin-derived aromatic compounds under moderate conditions. [Link]
-
UT Southwestern Medical Center. Protecting Groups in Organix Synthesis. [Link]
-
National Institutes of Health. The Pictet-Spengler Reaction Updates Its Habits. [Link]
-
ACS Publications. Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. [Link]
Sources
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- 3. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 8. Pomeranz-Fritsch Isoquinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. pubs.acs.org [pubs.acs.org]
By-product analysis in the synthesis of 1,4-Dimethyl-3,4-dihydroisoquinoline
Technical Support Center: Synthesis of 1,4-Dimethyl-3,4-dihydroisoquinoline
A Guide for Researchers and Development Professionals on By-product Analysis and Mitigation
Welcome to the technical support guide for the synthesis of this compound. As Senior Application Scientists, we understand that navigating the complexities of heterocyclic synthesis requires more than just a procedural outline; it demands a deep understanding of the reaction mechanisms, potential pitfalls, and analytical strategies to overcome them. This document is structured as a dynamic troubleshooting resource, designed to address the specific challenges you may encounter during your experiments, with a focus on identifying, understanding, and mitigating by-product formation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis of this compound, providing the essential knowledge base for successful experimentation.
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and direct method is the Bischler-Napieralski reaction .[1][2] This reaction involves the intramolecular cyclodehydration of a β-phenylethylamide precursor, specifically N-[2-(3-methylphenyl)ethyl]acetamide, using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[3][4] The reaction is an electrophilic aromatic substitution that forms the 3,4-dihydroisoquinoline ring system.[5] The 1-methyl group of the target molecule originates from the acetyl group of the amide, and the 4-methyl group is incorporated in the phenylethylamine backbone. While other methods like the Pictet-Spengler reaction exist for synthesizing related tetrahydroisoquinolines, they would require a subsequent oxidation step, making the Bischler-Napieralski route more efficient for this specific target.[6][7]
Q2: What are the critical reaction parameters that I must control to ensure success?
A2: Success in a Bischler-Napieralski reaction hinges on meticulous control of several key parameters:
-
Anhydrous Conditions: The dehydrating agents (e.g., POCl₃, P₂O₅) are extremely sensitive to moisture. Any water present will consume the reagent, leading to incomplete reactions and low yields.[8] It is imperative to use dry glassware, anhydrous solvents, and handle reagents under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Stoichiometry and Strength: The reactivity of the aromatic ring in your β-phenylethylamide dictates the required strength of the dehydrating agent. For substrates without strong electron-donating groups, a combination of P₂O₅ in refluxing POCl₃ can be more effective.[8]
-
Temperature Control: The reaction typically requires elevated temperatures (reflux) to proceed to completion.[3] The choice of solvent (e.g., toluene, xylene, or even neat POCl₃) will determine the reaction temperature.[3][8] Monitoring the reaction progress is crucial to avoid excessive heating, which can promote side reactions.
-
Work-up Procedure: The reaction must be carefully quenched, typically by pouring the mixture onto crushed ice, to hydrolyze any remaining POCl₃. This is a highly exothermic process. Subsequent basification is required to neutralize the acid and liberate the free base product for extraction.[8][9]
Q3: Which analytical techniques are essential for monitoring the reaction and characterizing the by-products?
A3: A multi-technique approach is recommended for robust analysis:
-
Thin-Layer Chromatography (TLC): The primary tool for monitoring reaction progress. It allows for a quick assessment of the consumption of starting material and the formation of the product and major by-products.[8][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful technique for unambiguous structure elucidation of the final product and any isolated by-products.[11] ¹H NMR will provide key information on the protons at C1, C3, and C4, while ¹³C NMR confirms the carbon skeleton.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying components in the crude reaction mixture. It provides molecular weight information for the product and various impurities, helping to hypothesize their structures even at low concentrations.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for identifying volatile by-products, such as the styrenes formed via the retro-Ritter side reaction.
Part 2: Troubleshooting Guide: By-product Formation and Mitigation
This section is formatted to directly address specific experimental problems. Each issue is presented as a question a researcher might ask, followed by a detailed analysis of causes and actionable solutions.
Problem 1: My reaction yield is extremely low, or the starting material remains largely unreacted. What is the likely cause?
Answer: This is a common issue in Bischler-Napieralski cyclizations and typically points to insufficient electrophilic activation or reagent deactivation.
-
Causality: The core of the reaction is an electrophilic attack on the aromatic ring. If the reaction stalls, it's because the electrophile is either not forming efficiently or is being consumed by other pathways.
-
Moisture Contamination: As mentioned, water will rapidly consume the POCl₃ or P₂O₅, rendering it ineffective for cyclization.[8]
-
Insufficient Reagent Strength: The methyl group on the aromatic ring of the precursor is only weakly activating. If reaction conditions are too mild (e.g., low temperature, insufficient dehydrating agent), the cyclization may not proceed.
-
Poor Reagent Quality: Old or improperly stored POCl₃ or P₂O₅ may have already been partially hydrolyzed, reducing its potency.
-
-
Solutions & Protocols:
-
Ensure Anhydrous Conditions: Flame-dry all glassware before use. Use freshly distilled, anhydrous solvents. Handle all reagents under a strict inert atmosphere.
-
Increase Reagent Potency: For challenging substrates, use a mixture of P₂O₅ dissolved in POCl₃. The P₂O₅ reacts with POCl₃ to form pyrophosphoryl chloride, a significantly more powerful dehydrating agent.[3][8]
-
Increase Reaction Temperature: If using a solvent like toluene, consider switching to a higher-boiling solvent such as xylene to increase the reaction temperature and drive the cyclization to completion.[3]
-
Problem 2: My mass spectrometry analysis shows a significant by-product with a mass corresponding to a loss of the entire amide/nitrile group. What is this, and how can I prevent it?
Answer: You are likely observing the formation of a styrene derivative, the result of a well-documented side reaction known as the retro-Ritter reaction .[3][5]
-
Mechanism & Causality: The Bischler-Napieralski reaction proceeds through a key nitrilium ion intermediate. This intermediate is the electrophile that attacks the aromatic ring. However, this same nitrilium ion can also fragment, eliminating acetonitrile and forming a carbocation, which then loses a proton to form a stable, conjugated styrene by-product. This pathway is particularly favored if the carbocation formed is stabilized.
-
Visualization of Competing Pathways:
Caption: Competing reaction pathways for the nitrilium ion intermediate.
-
Solutions & Protocols:
-
Modify the Intermediate: A procedure developed by Larsen et al. avoids the formation of the problematic nitrilium ion.[12] By using oxalyl chloride and a Lewis acid (e.g., FeCl₃), an N-acyliminium intermediate is formed instead. This intermediate is still sufficiently electrophilic to cyclize but is not prone to the retro-Ritter fragmentation.
-
Shift the Equilibrium: The retro-Ritter reaction is an equilibrium. While not always practical, using the eliminated nitrile (in this case, acetonitrile) as the reaction solvent can, by Le Châtelier's principle, shift the equilibrium back towards the nitrilium ion, favoring the desired cyclization pathway.[3][8]
-
Problem 3: My purified product appears to be oxidizing over time, or my crude NMR shows signals indicative of the fully aromatic 1,4-dimethylisoquinoline.
Answer: 3,4-Dihydroisoquinolines, particularly the imine functional group, are susceptible to oxidation (dehydrogenation) to form the more thermodynamically stable aromatic isoquinoline.
-
Causality: This can occur during the reaction if harsh conditions are used, during an oxidative work-up, or upon prolonged exposure of the purified product to air. The driving force is the formation of the stable aromatic ring system.
-
Solutions & Protocols:
-
Inert Atmosphere Handling: During work-up and purification, minimize the exposure of the product to air. Purging solutions with nitrogen or argon can help.
-
Storage: Store the purified this compound as a salt (e.g., hydrochloride). The protonated iminium form is less susceptible to oxidation. Store under an inert atmosphere in a freezer for long-term stability.
-
Avoid Oxidizing Agents: Be mindful of reagents used in purification. For example, some grades of silica gel can be slightly acidic and promote oxidation. Using deactivated or neutral silica gel can be beneficial.
-
Part 3: Experimental Protocols & Data
Protocol 1: General Synthesis via Bischler-Napieralski Reaction
This is a representative protocol and may require optimization for your specific substrate and scale.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add phosphorus pentoxide (P₂O₅, 1.5 equivalents).
-
Reagent Addition: Add anhydrous toluene (or xylene) to the flask, followed by the slow, dropwise addition of phosphorus oxychloride (POCl₃, 5 equivalents) via the dropping funnel.
-
Precursor Addition: Dissolve the N-[2-(3-methylphenyl)ethyl]acetamide (1 equivalent) in a minimal amount of anhydrous toluene and add it to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 110-140 °C, depending on the solvent) and maintain for 2-6 hours. Monitor the reaction progress by TLC (e.g., using a 5:1 Hexane:Ethyl Acetate mobile phase).[13]
-
Quenching: After completion, cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. Caution: Highly exothermic reaction.
-
Work-up: Once the quench is complete, slowly basify the acidic aqueous solution with cold concentrated sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) until the pH is ~10-11, keeping the flask in an ice bath.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[8][9]
-
Purification: Purify the crude oil via flash column chromatography on silica gel.
Data Table 1: Common By-products and Their Identification
| By-product Name | Structure | Formation Mechanism | Key Analytical Signatures (¹H NMR / MS) |
| 3-Methylstyrene | Retro-Ritter Fragmentation | ¹H NMR: Characteristic vinyl proton signals (~5.2-6.7 ppm). MS: M+ corresponding to C₉H₁₀. | |
| 1,4-Dimethylisoquinoline | Oxidation of Product | ¹H NMR: Absence of aliphatic C3/C4 proton signals; presence of new aromatic signals. MS: [M-2]+ relative to the desired product. | |
| N-[2-(3-methylphenyl)ethyl]acetamide | Incomplete Reaction | ¹H NMR: Presence of characteristic amide N-H proton signal and acetyl methyl singlet. MS: M+ corresponding to the starting material. | |
| Over-reduced Tetrahydroisoquinoline | (If a reduction step is used) | ¹H NMR: Disappearance of the imine proton signal; appearance of a new N-H signal and upfield shift of C1 proton. MS: [M+2]+ relative to the desired product. |
Part 4: Visualization of Experimental Workflow
Caption: Standard experimental workflow for the synthesis of this compound.
References
- BenchChem (2025). Application Notes and Protocols for the Analytical Characterization of 3,4-Dihydroisoquinoline Products.
- Organic Chemistry Portal. Bischler-Napieralski Reaction.
- ResearchGate. The Preparation of 3,4‐Dihydroisoquinolines and Related Compounds by the Bischler‐Napieralski Reaction.
- J&K Scientific LLC (2025). Bischler-Napieralski Reaction.
- BenchChem (2025). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers.
- Centurion University (CUTM) Courseware. Synthesis of isoquinolines.
- Organic Reactions. The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction.
- Wikipedia. Isoquinoline.
- Wikipedia. Pictet–Spengler reaction.
- Pakistan Journal of Pharmaceutical Sciences (2013). Chromatographic methods for simultaneous determination of diiodohydroxyquinoline and Metronidazole in their binary mixture.
- The Royal Society of Chemistry. Electronic Supplementary Information.
- BenchChem (2025). Navigating the Synthesis of 3,6-Dichloroisoquinoline: A Technical Support Guide.
- Organic Chemistry Portal. 3,4-Dihydroisoquinoline synthesis.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline.
Sources
- 1. researchgate.net [researchgate.net]
- 2. organicreactions.org [organicreactions.org]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. jk-sci.com [jk-sci.com]
- 6. Isoquinoline - Wikipedia [en.wikipedia.org]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 13. rsc.org [rsc.org]
Technical Support Center: Catalyst Selection for Optimizing 1,4-Dimethyl-3,4-dihydroisoquinoline Yield
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of synthesizing 1,4-Dimethyl-3,4-dihydroisoquinoline and optimize your reaction yields through strategic catalyst selection.
Introduction to the Synthesis of this compound
The synthesis of this compound, a substituted dihydroisoquinoline core, is pivotal in the development of various pharmacologically active compounds. The primary and most industrially relevant synthetic route for this class of compounds is the Bischler-Napieralski reaction .[1][2][3] This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide precursor.[4][5] The choice of catalyst, which in this context is a dehydrating agent, is the most critical parameter influencing reaction success and yield.[2][6]
This guide will focus on troubleshooting and optimizing the Bischler-Napieralski synthesis of this compound.
Proposed Synthetic Pathway via Bischler-Napieralski Reaction
The synthesis of this compound would logically proceed from N-(1-(o-tolyl)propan-2-yl)acetamide as the β-arylethylamide precursor. The reaction is an acid-catalyzed intramolecular cyclization.
Caption: Proposed Bischler-Napieralski reaction pathway.
Troubleshooting Guide & FAQs
Low or No Product Yield
Q1: My reaction is resulting in a very low yield or is failing completely. What are the most common reasons for this?
A1: Low to no yield in a Bischler-Napieralski reaction for this compound synthesis can typically be traced back to a few key factors:
-
Insufficiently Potent Dehydrating Agent: For the cyclization to occur, the amide carbonyl must be activated. If the dehydrating agent (catalyst) is not strong enough for your specific substrate, the reaction will not proceed efficiently.[4]
-
Inappropriate Reaction Conditions: Temperature and reaction time are critical. Excessively high temperatures or prolonged reaction times can lead to decomposition and tar formation.[4] Conversely, if the temperature is too low or the reaction time too short, the reaction may not go to completion.
-
Side Reactions: A significant competing pathway is the retro-Ritter reaction, which leads to the formation of a styrene derivative.[4][7][8] This is particularly problematic if the resulting styrene is highly conjugated.
Q2: How do I select the appropriate dehydrating agent for my substrate?
A2: The choice of dehydrating agent is crucial and substrate-dependent. Here is a general guide to selecting the right catalyst:
| Dehydrating Agent (Catalyst) | Substrate Suitability & Conditions | Key Considerations |
| Phosphorus oxychloride (POCl₃) | Widely used, effective for many standard substrates. Typically refluxed in a non-polar solvent like toluene or acetonitrile.[6][9] | A good starting point for optimization. May require elevated temperatures. |
| Phosphorus pentoxide (P₂O₅) in POCl₃ | For less reactive or electron-deficient aromatic rings.[6][7] | Provides a more potent dehydrating environment. Handle P₂O₅ with care due to its highly hygroscopic nature. |
| Triflic anhydride (Tf₂O) with a non-nucleophilic base (e.g., 2-chloropyridine) | Milder conditions, often suitable for sensitive substrates. Can be run at lower temperatures (0 °C to room temperature).[4][10] | Can prevent degradation of sensitive functional groups and may reduce charring. Often provides cleaner reactions. |
| Polyphosphoric acid (PPA) | Effective for certain substrates, particularly β-arylethylcarbamates.[1][6] | Highly viscous, which can make stirring and work-up challenging. |
For the synthesis of this compound from N-(1-(o-tolyl)propan-2-yl)acetamide, the methyl group on the aromatic ring is electron-donating, which activates the ring for electrophilic substitution. Therefore, POCl₃ is a logical and cost-effective starting point. If yields are low, moving to the more reactive Tf₂O/2-chloropyridine system is recommended.
Q3: I am observing a significant amount of a styrene-like byproduct. How can I minimize this?
A3: The formation of a styrene derivative via a retro-Ritter reaction is a known side reaction that proceeds through the nitrilium ion intermediate.[4][8] To minimize this:
-
Use Milder Conditions: Employing the Tf₂O/2-chloropyridine system at lower temperatures can favor the desired cyclization over the elimination pathway.[4][10]
-
Solvent Choice: Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter products.[8] However, this may not always be practical.
-
Alternative Reagents: For particularly stubborn cases, using oxalyl chloride can generate an N-acyliminium intermediate, which avoids the intermediate that leads to the retro-Ritter elimination.[7][10]
Caption: Decision workflow for troubleshooting low product yield.
Reaction Monitoring and Control
Q4: My reaction mixture is turning into a thick, unmanageable tar. What causes this and how can I prevent it?
A4: Tar formation is a common issue in Bischler-Napieralski reactions, especially when run at high temperatures for extended periods.[4] It is typically caused by polymerization and decomposition of starting materials, intermediates, or the product.
Preventative Measures:
-
Strict Temperature Control: Avoid overheating. A gradual increase to the desired reflux temperature can be beneficial. Use an oil bath for uniform heating.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material. Stop the reaction as soon as the starting material is consumed to prevent product degradation.
-
Sufficient Solvent: Ensure enough anhydrous solvent is used to maintain a stirrable mixture throughout the reaction.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to polymerization.
Work-up and Purification
Q5: I'm having difficulty purifying my crude product. What are the likely impurities and what is the best purification strategy?
A5: The crude product from a Bischler-Napieralski reaction can contain residual dehydrating agent, polymeric material, and byproducts from side reactions.
General Work-up and Purification Protocol:
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the reaction by pouring it onto crushed ice or into a cold, saturated aqueous solution of sodium bicarbonate. This will neutralize the acidic reagents. Caution: This quenching process can be highly exothermic.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Washing: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The primary method for purifying the crude this compound is silica gel column chromatography. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.
Experimental Protocol: General Procedure for Bischler-Napieralski Cyclization
This is a general procedure and may require optimization for your specific setup and scale.
Materials:
-
N-(1-(o-tolyl)propan-2-yl)acetamide (1.0 equiv)
-
Anhydrous solvent (e.g., toluene, acetonitrile, or DCM)
-
Dehydrating agent (e.g., POCl₃, 1.1 - 5.0 equiv)
-
Round-bottom flask, oven-dried
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: To the oven-dried round-bottom flask, add the β-arylethylamide substrate.
-
Solvent Addition: Under an inert atmosphere, add the anhydrous solvent.
-
Reagent Addition: Cool the solution in an ice bath. Add the phosphorus oxychloride (POCl₃) dropwise to the stirred solution. The addition may be exothermic.[4]
-
Reaction: After the addition is complete, heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated aqueous sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography.
References
-
ElectronicsAndBooks. (2007). Synthesis of tetrahydroisoquinolines and isochromans via Pictet–Spengler reactions catalyzed by Brønsted acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]
-
Journal of the American Chemical Society. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Retrieved from [Link]
-
Molecules. (2016). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Convergent and divergent synthesis of dihydroisoquinoline-1,4-diones enabled by a photocatalytic skeleton-editing [4 + 2] strategy. Retrieved from [Link]
-
YouTube. (2021, October 6). Bischler–Napieralski Reaction | Prepare for GATE, NET. Retrieved from [Link]
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Retrieved from [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
-
Slideshare. (n.d.). Bischler napieralski reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The Preparation of 3,4‐Dihydroisoquinolines and Related Compounds by the Bischler‐Napieralski Reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
K.T.H.M. College. (n.d.). Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. Bischler napieralski reaction | PPTX [slideshare.net]
- 10. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
Technical Support Center: Solvent Effects in the Synthesis of 1,4-Dimethyl-3,4-dihydroisoquinoline
Prepared by: Gemini, Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the synthesis of 1,4-Dimethyl-3,4-dihydroisoquinoline, with a specific focus on the critical role of solvent selection. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your reaction outcomes.
The synthesis of 3,4-dihydroisoquinolines is most commonly achieved through the Bischler-Napieralski reaction .[1][2][3] This intramolecular cyclodehydration of a β-phenylethylamide is a powerful tool, but its success is highly sensitive to reaction conditions, particularly the choice of solvent.[4][5] This guide addresses the common issues encountered in the lab and provides scientifically-grounded solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm setting up the synthesis of this compound for the first time. What is the best all-around solvent to start with?
Answer: For a robust and reliable starting point in a Bischler-Napieralski reaction, a high-boiling, non-polar aprotic solvent is the preferred choice. In our experience, toluene or xylene are excellent starting points.[4]
The Scientific Rationale:
-
Aprotic Nature: The reaction relies on powerful dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[2][4] Protic solvents, which contain acidic protons (e.g., water, ethanol, methanol), will react violently with these reagents, quenching them and halting the reaction.[6][7] Therefore, an aprotic solvent is mandatory.
-
High Boiling Point: The Bischler-Napieralski reaction involves an intramolecular electrophilic aromatic substitution, which often requires significant thermal energy to overcome the activation barrier for the cyclization step.[1][4] Toluene (boiling point: ~111 °C) and xylene (boiling point: ~140 °C) allow the reaction to be conducted at the high temperatures necessary for efficient ring closure.
-
Inertness: These hydrocarbon solvents are largely inert to the reaction intermediates, minimizing the risk of solvent-derived side products.
Below is a workflow to guide your initial solvent selection process.
Caption: Initial solvent selection guide for the Bischler-Napieralski reaction.
Q2: My reaction yield is consistently low (<40%). How can the solvent be the cause?
Answer: A low yield is a common problem that can often be traced back to the solvent. There are two primary solvent-related culprits: the presence of protic impurities (water) and a reaction temperature that is too low.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The most critical factor is the absolute exclusion of water. Trace amounts of water in your solvent or starting material will consume the dehydrating agent, leading to an incomplete reaction.
-
Action: Use a freshly distilled, anhydrous grade of solvent. If you are using a bottled solvent, even one labeled "anhydrous," it is best practice to dry it further using an appropriate drying agent before use (see protocol below).
-
-
Evaluate Reaction Temperature: If your reaction is clean but simply fails to proceed to completion, the temperature may be insufficient.
-
Action: If you are using toluene, consider switching to xylene to increase the reflux temperature from ~111 °C to ~140 °C.[4] In some cases, particularly with less-activated aromatic rings, this temperature increase can dramatically improve the rate of cyclization.
-
The following table summarizes the properties of common aprotic solvents and their suitability for this synthesis.
| Solvent | Boiling Point (°C) | Polarity | Suitability & Key Considerations |
| Toluene | 111 | Non-polar | Recommended starting point. Good balance of boiling point and ease of removal.[4] |
| Xylene | ~140 | Non-polar | Use for stubborn reactions. Higher temperature can increase yield for less reactive substrates.[4] |
| Acetonitrile | 82 | Polar Aprotic | Can be effective, but lower boiling point may limit its use. May stabilize intermediates differently.[8] |
| Dichloromethane | 40 | Polar Aprotic | Not recommended. Boiling point is too low for effective thermal cyclization. |
| Neat (Excess POCl₃) | 107 | Polar Aprotic | Viable option where POCl₃ serves as both reagent and solvent. Can lead to a more complex workup. |
Q3: My main impurity is a styrene derivative. What is causing this and how can my solvent choice help prevent it?
Answer: The formation of a styrene byproduct is a classic sign of a side reaction known as the retro-Ritter reaction .[4] This occurs when the nitrilium ion intermediate, which is key to the desired cyclization, instead fragments. This pathway is a significant challenge in many Bischler-Napieralski syntheses.
Mechanistic Insight:
The reaction proceeds through a highly electrophilic nitrilium ion. This intermediate can either be attacked by the aromatic ring to form the desired 3,4-dihydroisoquinoline (Pathway A) or it can eliminate to form a stable styrene and a nitrile (Pathway B).
Caption: Competing reaction pathways for the nitrilium ion intermediate.
Solvent-Based Solutions:
-
Use a Nitrile Solvent: The retro-Ritter reaction is an equilibrium. By using a nitrile as the solvent (e.g., acetonitrile), you can shift the equilibrium of Pathway B to the left, favoring the nitrilium ion and promoting the desired cyclization.[4] While acetonitrile has a lower boiling point, its ability to suppress this specific side reaction can make it a superior choice if styrene formation is your primary issue.
-
Modified Procedures: Modern variations of the Bischler-Napieralski reaction have been developed to avoid the conditions that favor the retro-Ritter reaction. For example, the Movassaghi procedure uses triflic anhydride (Tf₂O) and 2-chloropyridine in an aprotic solvent, allowing the reaction to proceed under much milder conditions where fragmentation is less likely.[4][9]
Experimental Protocols
Protocol 1: General Synthesis of this compound using Toluene
This protocol is a standard starting point and should be optimized based on your specific substrate and results.
Materials:
-
N-[2-(phenyl)propyl]acetamide (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (2-3 equivalents)
-
Anhydrous Toluene
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube. Ensure all glassware is oven-dried.
-
To the flask, add N-[2-(phenyl)propyl]acetamide.
-
Add anhydrous toluene (approx. 5-10 mL per gram of amide).
-
With gentle stirring, slowly add phosphorus oxychloride (POCl₃) to the mixture at room temperature. The addition may be exothermic.
-
Heat the reaction mixture to reflux (approx. 110-115 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Basify the aqueous mixture to a pH of 9-10 using a cold concentrated NaOH or KOH solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product via flash column chromatography on silica gel or vacuum distillation.
Protocol 2: Drying of Reaction Solvents (e.g., Toluene)
Materials:
-
Toluene (Reagent Grade)
-
Calcium hydride (CaH₂)
-
Distillation apparatus
Procedure:
-
Set up a distillation apparatus with a drying tube on the collection flask. All glassware must be rigorously dried.
-
Add toluene to the distillation flask, followed by calcium hydride (a small amount, e.g., 1-2 g per 100 mL, is usually sufficient). A gentle effervescence may be observed as it reacts with residual water.
-
Heat the mixture to reflux and maintain for at least 1 hour.
-
Distill the solvent, collecting the fraction that boils at the correct temperature (110-111 °C for toluene).
-
The freshly distilled, anhydrous solvent should be used immediately or stored over molecular sieves under an inert atmosphere (e.g., Nitrogen or Argon).
References
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
- Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). The Preparation of 3,4‐Dihydroisoquinolines and Related Compounds by the Bischler‐Napieralski Reaction. Retrieved from [Link]
-
Tenger Chemical. (2024). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). A Method for Bischler–Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Retrieved from [Link]
-
PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry.
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Retrieved from [Link]
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
-
Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved from [Link]
- Scanned Document. (n.d.). Isoquinoline.
-
Chemistry LibreTexts. (2019). Protic vs Aprotic Solvents. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
- BenchChem. (2025). Navigating the Synthesis of 3,6-Dichloroisoquinoline: A Technical Support Guide.
-
ACS Publications. (2024). Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. Retrieved from [Link]
-
ResearchGate. (2002). Three-component synthesis of 3,4-dihydroisoquinoline derivatives. Retrieved from [Link]
- National Institutes of Health. (n.d.).
-
ODU Digital Commons. (n.d.). Synthesis of Dihydroisoquinolines and Tetrahydroisoquinolines. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 3,4-dihydroisoquinoline.
-
ResearchGate. (n.d.). Scheme 5: Reaction of 1-methyl-3,4-dihydroisoquinoline (19) with... Retrieved from [Link]
- Google Patents. (n.d.). Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds.
- ElectronicsAndBooks. (n.d.). 3,4-dihydroisoquinolines as a convenient route to functionalized isoquinolines Tetrah.
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Synthesis of 1,4-Disubstituted Dihydroisoquinolines: Bischler-Napieralski vs. Pictet-Spengler
For researchers and professionals in the fields of medicinal chemistry and drug development, the dihydroisoquinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. The strategic introduction of substituents at the C1 and C4 positions can significantly modulate pharmacological activity, making the synthesis of 1,4-disubstituted dihydroisoquinolines a critical endeavor. Two of the most venerable and powerful methods for constructing the isoquinoline core are the Bischler-Napieralski and Pictet-Spengler reactions. This guide provides an in-depth, objective comparison of these two synthetic routes for the preparation of 1,4-disubstituted dihydroisoquinolines, supported by mechanistic insights and experimental considerations.
At a Glance: Key Distinctions
| Feature | Bischler-Napieralski Reaction | Pictet-Spengler Reaction |
| Starting Materials | β-Arylethylamide | β-Arylethylamine and an aldehyde or ketone |
| Key Reagents | Dehydrating/condensing agent (e.g., POCl₃, P₂O₅, Tf₂O)[1][2][3] | Protic or Lewis acid catalyst (e.g., HCl, TFA, BF₃·OEt₂) |
| Initial Product | 3,4-Dihydroisoquinoline (an imine)[1][2][3] | 1,2,3,4-Tetrahydroisoquinoline (a fully saturated heterocycle)[4] |
| Path to Dihydroisoquinoline | Direct product | Requires a subsequent oxidation step |
| Substitution at C1 | Derived from the acyl group of the starting amide | Derived from the aldehyde/ketone reactant |
| Substitution at C4 | Derived from a substituent on the β-carbon of the ethylamine moiety | Derived from a substituent on the β-carbon of the ethylamine moiety |
| Reaction Conditions | Generally harsher, refluxing acidic conditions[2][3] | Can range from mild to harsh, depending on substrate reactivity[5] |
Mechanistic Underpinnings: A Tale of Two Electrophiles
The fundamental difference between these two powerful cyclization reactions lies in the nature of the electrophilic species that undergoes the key intramolecular aromatic substitution. The Bischler-Napieralski reaction proceeds through a highly reactive nitrilium ion, whereas the Pictet-Spengler reaction involves a less electrophilic iminium ion. This distinction has profound implications for substrate scope and reaction conditions.
The Bischler-Napieralski Reaction Pathway
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent.[3] The reaction is particularly effective for arenes bearing electron-donating groups.[2] Two primary mechanistic pathways are proposed, largely differing in the timing of the elimination of the carbonyl oxygen.[2][3] The more commonly accepted mechanism involves the formation of a nitrilium ion intermediate.[2]
Caption: Mechanism of the Bischler-Napieralski Reaction.
The Pictet-Spengler Reaction Pathway
The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and a carbonyl compound, typically an aldehyde or ketone, under acidic conditions to form a tetrahydroisoquinoline.[6] The reaction proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution.[6] The reaction is favored by electron-rich aromatic rings.[5]
Caption: Mechanism of the Pictet-Spengler Reaction.
Comparative Analysis for 1,4-Disubstituted Dihydroisoquinolines
The synthesis of 1,4-disubstituted dihydroisoquinolines presents unique challenges and considerations for both methods. The substituent at the 1-position is derived from the acyl group in the Bischler-Napieralski reaction and from the aldehyde in the Pictet-Spengler reaction. The substituent at the 4-position originates from a substituent on the β-carbon of the starting phenethylamine backbone in both cases.
| Aspect | Bischler-Napieralski Reaction | Pictet-Spengler Reaction | Senior Application Scientist's Perspective |
| Substrate Scope | Generally requires electron-rich aromatic rings for efficient cyclization.[2] Can be sensitive to steric hindrance near the cyclization site. | Also favors electron-rich systems, but can be driven with harsher conditions for less activated rings.[5] Tolerates a wider range of aldehydes. | The Bischler-Napieralski reaction is often more reliable for moderately complex amides. The Pictet-Spengler reaction's success is highly dependent on the reactivity of both the amine and the aldehyde. |
| Regioselectivity | Cyclization typically occurs at the position para to an activating group. If both ortho positions are activated, mixtures can result. | Similar to the Bischler-Napieralski, cyclization is directed by activating groups on the aromatic ring. | Both reactions generally provide good regioselectivity when a single, strongly activating group is present. Careful consideration of the electronics of the aromatic ring is crucial for predictable outcomes. |
| Stereoselectivity | If the β-carbon of the ethylamide is a stereocenter, its configuration is retained in the product. The subsequent reduction of the C=N bond can introduce a new stereocenter at C1. | The reaction of a chiral β-substituted phenethylamine with an aldehyde creates two new stereocenters (C1 and C4). Diastereoselectivity can be influenced by the reaction conditions and the nature of the substituents. | The Pictet-Spengler reaction offers a more direct route to establishing the stereochemistry at both C1 and C4 in a single step, although controlling the diastereoselectivity can be challenging. The Bischler-Napieralski approach separates the formation of the C4 and C1 stereocenters into two distinct steps, which can offer better control. |
| Reaction Conditions | Often requires high temperatures and strong dehydrating agents like POCl₃ or P₂O₅.[3] Milder methods using Tf₂O have been developed.[1] | Conditions can be modulated from near-physiological pH for highly activated systems to refluxing in strong acids for less reactive substrates.[5] | The Pictet-Spengler reaction can often be performed under milder conditions, which is advantageous for sensitive substrates. However, forcing conditions for unreactive substrates can lead to side reactions. |
| Yields | Yields can be variable and are sensitive to the substrate and reaction conditions. A study on 1,4-disubstituted-3,4-dihydroisoquinolines reported yields for the cyclization step.[7] | Yields are generally good for activated systems but can be low for unactivated or sterically hindered substrates. | In our experience, for straightforward 1,4-disubstituted systems with favorable electronics, both reactions can provide good to excellent yields. Pilot reactions are always recommended to optimize conditions for a specific substrate. |
| Side Reactions | A potential side reaction is the retro-Ritter reaction, leading to the formation of styrenes.[1] | Incomplete cyclization or the formation of dimeric byproducts can occur, especially under harsh conditions. | The retro-Ritter side reaction in the Bischler-Napieralski can be a significant issue, particularly with substrates that can form stable carbocations. Careful control of temperature and the choice of dehydrating agent are critical. |
Experimental Protocols
To provide a practical context, the following are generalized, step-by-step methodologies for the synthesis of a representative 1-aryl-4-alkyl-3,4-dihydroisoquinoline using both approaches.
Bischler-Napieralski Synthesis of a 1,4-Disubstituted Dihydroisoquinoline
This protocol is adapted from the general method described for the synthesis of 1,4-disubstituted-3,4-dihydroisoquinoline compounds.[7]
Caption: Workflow for Bischler-Napieralski Synthesis.
Step 1: Amide Formation
-
To a solution of the desired substituted benzoic acid (1.0 eq) in an appropriate solvent such as CH₂Cl₂ are added EDC·HCl (1.2 eq) and DMAP (0.1 eq).
-
The mixture is stirred at room temperature for 10 minutes.
-
A solution of the β-substituted-β-arylethylamine (1.1 eq) in CH₂Cl₂ is added dropwise.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction mixture is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to afford the crude amide, which can be purified by column chromatography.
Step 2: Bischler-Napieralski Cyclization
-
To a solution of the amide (1.0 eq) in a suitable solvent such as CH₃CN is added POCl₃ (6.0 eq).
-
The mixture is heated to reflux and stirred for 4 hours.
-
The solvent is removed by evaporation, and the residue is dissolved in an appropriate organic solvent like EtOAc.
-
The organic solution is carefully neutralized with a saturated aqueous solution of NaHCO₃.
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography to yield the desired 1,4-disubstituted-3,4-dihydroisoquinoline.[7]
Pictet-Spengler Synthesis of a 1,4-Disubstituted Tetrahydroisoquinoline (Precursor to Dihydroisoquinoline)
This protocol is a generalized procedure for the Pictet-Spengler reaction.
Caption: Workflow for Pictet-Spengler Synthesis.
Step 1: Pictet-Spengler Condensation
-
A solution of the β-substituted-β-arylethylamine (1.0 eq) and the desired aldehyde (1.1 eq) in a suitable solvent such as trifluoroacetic acid (TFA) is prepared.
-
The reaction mixture is stirred at room temperature or heated as required until the reaction is complete (monitored by TLC).
-
The reaction mixture is carefully poured into an ice-water mixture and neutralized with a base (e.g., solid NaHCO₃ or aqueous NaOH).
-
The aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂ or EtOAc).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the 1,4-disubstituted-1,2,3,4-tetrahydroisoquinoline.
Step 2: Oxidation to Dihydroisoquinoline
-
The 1,4-disubstituted-1,2,3,4-tetrahydroisoquinoline (1.0 eq) is dissolved in a suitable solvent (e.g., toluene).
-
An oxidizing agent such as manganese dioxide (MnO₂) or palladium on carbon (Pd/C) with a hydrogen acceptor is added.
-
The reaction is heated to reflux and monitored by TLC until the starting material is consumed.
-
The reaction mixture is cooled to room temperature and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography to yield the 1,4-disubstituted-3,4-dihydroisoquinoline.
Conclusion and Senior Application Scientist's Perspective
Both the Bischler-Napieralski and Pictet-Spengler reactions are formidable tools for the synthesis of 1,4-disubstituted dihydroisoquinolines. The choice between the two is not always straightforward and depends heavily on the specific target molecule, the availability of starting materials, and the desired control over stereochemistry.
Choose the Bischler-Napieralski reaction when:
-
The required β-arylethylamide is readily available or easily synthesized.
-
Direct formation of the dihydroisoquinoline is desired, avoiding a separate oxidation step.
-
Stepwise control over the introduction of stereocenters at C4 and C1 is preferred.
Choose the Pictet-Spengler reaction when:
-
A milder reaction pathway is necessary for sensitive substrates.
-
The corresponding aldehyde for the C1 substituent is more accessible or reactive than the corresponding acylating agent.
-
A one-pot synthesis of the tetrahydroisoquinoline precursor is advantageous, followed by oxidation.
Ultimately, a careful analysis of the target structure and a retrospective consideration of the readily available starting materials will guide the synthetic chemist to the most efficient and practical route. It is often beneficial to perform small-scale trial reactions to establish the feasibility and optimize the conditions for a novel substrate before committing to a larger-scale synthesis.
References
- Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic Letters, 10(16), 3485–3488.
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
- Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors. (2014). Molecules, 19(12), 20696-20713.
-
Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry. (n.d.). Retrieved from [Link]
-
Bischler–Napieralski reaction - Wikipedia. (n.d.). Retrieved from [Link]
- The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. (n.d.). Organic Reactions.
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Pictet–Spengler reaction - Grokipedia. (n.d.). Retrieved from [Link]
-
Pictet–Spengler reaction - Wikipedia. (n.d.). Retrieved from [Link]
- Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors. (2014). Molecules, 19(12), 20696-20713.
-
Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. (n.d.). Organic Reactions.
-
Bischler–Napieralski reaction - Grokipedia. (n.d.). Retrieved from [Link]
-
Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Pictet–Spengler reaction - Grokipedia. (n.d.). Retrieved from [Link]
-
A Method for Bischler–Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of 1,4-disubstituted tetrahydroisoquinoline 79 via the... - ResearchGate. (n.d.). Retrieved from [Link]
-
Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines - PMC. (n.d.). Retrieved from [Link]
-
Name Reactions: Bischler-Napieralski vs. Pictet-Spengler - YouTube. (2021, February 4). Retrieved from [Link]
-
Bischler-Napieralski and Pictet-Spengler - YouTube. (2022, September 6). Retrieved from [Link]
-
Bischler–Napieralski Reaction - ResearchGate. (n.d.). Retrieved from [Link]
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Medicinal Chemistry, 12(3), 356-379.
-
Synthesis of 1-aryltetrahydroisoquinoline alkaloids and their analogs | Request PDF. (n.d.). Retrieved from [Link]
-
Pictet-Spengler reaction - chemeurope.com. (n.d.). Retrieved from [Link]
-
Convergent and divergent synthesis of dihydroisoquinoline-1,4-diones enabled by a photocatalytic skeleton-editing [4 + 2] strategy - NIH. (n.d.). Retrieved from [Link]
-
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC. (n.d.). Retrieved from [Link]
-
Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives - ijstr. (n.d.). Retrieved from [Link]
-
The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically- - Arkivoc. (n.d.). Retrieved from [Link]
-
Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - NIH. (n.d.). Retrieved from [Link]
-
Cis-diastereoselectivity in pictet-spengler reactions of L-tryptophan and electronic circular dichroism studies - PubMed. (n.d.). Retrieved from [Link]
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Medicinal Chemistry, 12(3), 356-379.
- Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (2011). Molecules, 16(9), 7593-7603.
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A Comparative Guide to the Structure-Activity Relationship of 1,4-Disubstituted-3,4-dihydroisoquinoline Derivatives as Tubulin Polymerization Inhibitors
The 3,4-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] While initial interest lay in the specific structure-activity relationship (SAR) of 1,4-dimethyl-3,4-dihydroisoquinoline derivatives, a thorough review of current literature reveals a notable gap in available data for this specific substitution pattern. However, a closely related and extensively studied class, the 1,4-disubstituted-3,4-dihydroisoquinolines, offers a wealth of information, particularly concerning their potent activity as tubulin polymerization inhibitors. This guide will, therefore, provide a detailed comparative analysis of the SAR of these 1,4-disubstituted analogs, offering valuable insights for researchers and drug development professionals in the field of oncology.
The Emergence of 1,4-Disubstituted-3,4-dihydroisoquinolines as Anticancer Agents
Microtubules, dynamic polymers of α- and β-tubulin, are essential for several cellular processes, most notably mitotic spindle formation during cell division.[2] Compounds that disrupt microtubule dynamics are among the most effective anticancer agents.[3] The 1,4-disubstituted-3,4-dihydroisoquinoline scaffold has been identified as a promising pharmacophore for the development of novel tubulin polymerization inhibitors, acting as a new class of anticancer agents.[2][4]
Synthesis of 1,4-Disubstituted-3,4-dihydroisoquinoline Derivatives
The general synthetic route to 1,4-disubstituted-3,4-dihydroisoquinoline derivatives is a multi-step process that allows for the introduction of diverse substituents at the C1 and C4 positions.[2] The key final step is the Bischler-Napieralski cyclization, a well-established method for forming the dihydroisoquinoline ring system.[5] The presence of electron-donating groups, such as methoxy or hydroxy, on the phenylethylamine starting material generally favors this cyclization.[6]
Caption: General synthetic scheme for 1,4-disubstituted-3,4-dihydroisoquinolines.
Structure-Activity Relationship (SAR) Analysis
The anticancer potency of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives is highly dependent on the nature and position of the substituents on the C1-phenyl ring (referred to as the B-ring) and the group at the C4 position. The following analysis is based on the cytotoxic activity of a series of these compounds against the human CEM leukemia cell line.[2]
Comparative Cytotoxic Activity
| Compound | C1-Phenyl (B-ring) Substituent | C4-Substituent | IC50 (µM)[2] |
| 20 | 3',4',5'-trimethoxy | 4-pyridinylmethyl | >40 |
| 21 | 3'-amino-4',5'-dimethoxy | 4-pyridinylmethyl | 4.10 |
| 22 | 3'-acetamido-4',5'-dimethoxy | 4-pyridinylmethyl | 21.01 |
| 23 | 3',5'-dimethoxy | 4-pyridinylmethyl | 15.60 |
| 24 | 3'-hydroxy-4',5'-dimethoxy | 4-pyridinylmethyl | 10.14 |
| 25 | 3'-fluoro-4',5'-dimethoxy | 4-pyridinylmethyl | 12.06 |
| 26 | 3'-chloro-4',5'-dimethoxy | 4-pyridinylmethyl | 11.97 |
| 27 | 3'-bromo-4',5'-dimethoxy | 4-pyridinylmethyl | 10.11 |
| 28 | 3'-iodo-4',5'-dimethoxy | 4-pyridinylmethyl | 9.98 |
| 29 | 3'-methyl-4',5'-dimethoxy | 4-pyridinylmethyl | 11.14 |
| 30 | 3'-methoxy-4'-hydroxy-5'-methoxy | 4-pyridinylmethyl | 9.89 |
| 31 | 3'-amino-4'-methoxy | 4-pyridinylmethyl | 6.21 |
| 32 | 3'-amino-4'-hydroxy-5'-methoxy | 4-pyridinylmethyl | 0.64 |
Key SAR Findings
-
Influence of B-ring Substituents:
-
An amino group at the 3'-position of the B-ring is crucial for high cytotoxic activity. Compound 21 , with a 3'-amino group, is significantly more potent than the 3',4',5'-trimethoxy analog 20 .[2]
-
Acetylation of the 3'-amino group (compound 22 ) leads to a substantial decrease in activity, suggesting that a free amino group is important for interaction with the biological target.[2]
-
Generally, electron-donating groups on the B-ring enhance cytotoxic activity, which is a trend also observed in other tubulin inhibitors like Combretastatin A-4.[2]
-
The most potent compound in this series, 32 , possesses a 3'-amino group and a 4'-hydroxy group, indicating that this combination of hydrogen bond donors is highly favorable for activity.[2]
-
-
Impact of the C4-Substituent:
-
The introduction of a pyridinylmethyl group at the C4 position was designed to probe for additional binding interactions within the colchicine binding site of tubulin. The potent activity of several compounds in this series suggests that this is a favorable modification.[2]
-
Caption: Summary of the structure-activity relationship of 1,4-disubstituted-3,4-dihydroisoquinolines.
Experimental Protocols
General Synthesis of 1-(3'-Amino-4',5'-dimethoxyphenyl)-4-(pyridin-4-ylmethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline (Compound 21)
A detailed experimental protocol for a representative compound provides a practical guide for researchers. The synthesis of compound 21 involves the key steps outlined in the general synthetic pathway.[2] The final cyclization is achieved using phosphorus oxychloride (POCl3) in acetonitrile, followed by purification.[2]
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., CEM leukemia cells) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.
In Vitro Tubulin Polymerization Assay
To confirm the mechanism of action, the most potent compounds are evaluated for their ability to inhibit tubulin polymerization.[2]
Step-by-Step Methodology:
-
Tubulin Preparation: Purified tubulin is prepared in a polymerization buffer.
-
Compound Incubation: The tubulin solution is incubated with the test compound or a control (e.g., colchicine) at 37 °C.
-
Polymerization Monitoring: The polymerization of tubulin is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Inhibition Calculation: The inhibitory effect of the compound is determined by comparing the rate and extent of tubulin polymerization in the presence and absence of the compound.
Caption: Experimental workflow for the biological evaluation of 1,4-disubstituted-3,4-dihydroisoquinolines.
Conclusion
The 1,4-disubstituted-3,4-dihydroisoquinoline scaffold represents a promising avenue for the development of novel anticancer agents that act through the inhibition of tubulin polymerization. The structure-activity relationship studies have highlighted the critical importance of a 3'-amino group on the C1-phenyl ring for potent cytotoxic activity. The combination of a 3'-amino and a 4'-hydroxy group has been shown to be particularly effective. Future research in this area could focus on further optimization of the substituents on the B-ring and exploring a wider range of substitutions at the C4 position to enhance potency and improve the pharmacological properties of this class of compounds.
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A Comparative Analysis of the Biological Activities of 1,4-Dimethyl-3,4-dihydroisoquinoline and Other Isoquinoline Alkaloids: A Guide for Drug Discovery Professionals
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural and synthetic compounds with significant therapeutic properties.[1][2][3] This guide provides a comparative overview of the biological activities of 1,4-Dimethyl-3,4-dihydroisoquinoline in the context of the broader isoquinoline family, offering insights for researchers and professionals in drug development. While specific experimental data for this compound is limited in publicly available literature, this guide will extrapolate potential activities based on the well-documented pharmacology of structurally related 3,4-dihydroisoquinolines and other isoquinoline alkaloids.
The Isoquinoline Framework: A Privileged Scaffold in Drug Discovery
Isoquinolines are a class of nitrogen-containing heterocyclic aromatic compounds, structurally characterized by a fused benzene and pyridine ring system.[2][3] This core structure is prevalent in a multitude of natural alkaloids, many of which have been utilized in traditional medicine for centuries and have led to the development of modern pharmaceuticals.[1][4] The diverse biological activities exhibited by isoquinoline derivatives, including antimicrobial, anticancer, and neuroprotective effects, underscore the versatility and importance of this chemical scaffold.[5][6][7][8]
The biological activity of isoquinoline alkaloids is intricately linked to their structural diversity, which arises from various substitutions and modifications of the core isoquinoline ring.[9][10] These structural variations influence the molecule's ability to interact with biological targets, leading to a wide spectrum of pharmacological effects.[11]
Biological Profile of 3,4-Dihydroisoquinolines: A Focus on the Unexplored Potential of this compound
The 3,4-dihydroisoquinoline moiety is a common feature in many biologically active compounds.[12][13] While specific bioactivity data for this compound is not extensively reported, we can infer its potential pharmacological profile by examining its structural analogues. The presence of methyl groups at the 1 and 4 positions can influence lipophilicity and steric interactions with target proteins, potentially modulating its biological effects.
Potential Antimicrobial Activity
Numerous isoquinoline derivatives have demonstrated significant antimicrobial properties against a range of pathogens.[5][14][15][16] For instance, berberine, a well-known protoberberine isoquinoline alkaloid, exhibits broad-spectrum antibacterial activity.[1][14] Synthetic 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines and their derivatives have also shown remarkable bactericidal activity.[5]
The structural features of this compound suggest it may possess antimicrobial properties. The dihydroisoquinoline core is a known pharmacophore for antibacterial action. Further investigation is warranted to determine its specific spectrum of activity and mechanism of action.
Anticipated Anticancer Properties
The anticancer potential of isoquinoline alkaloids is a major area of research.[4][11][17][18][19] These compounds can induce cancer cell death through various mechanisms, including cell cycle arrest, apoptosis, and autophagy.[4] Some isoquinolines act by inhibiting tubulin polymerization, a critical process in cell division.[4] For example, noscapine, a phthalideisoquinoline alkaloid, has shown tubulin-binding activity and induces mitotic arrest followed by apoptosis.[4]
Given that other 3,4-dihydroisoquinoline derivatives have exhibited cytotoxic effects on cancer cell lines, it is plausible that this compound could also possess anticancer activity.[12] The methyl substitutions could potentially enhance its interaction with specific targets within cancer cells.
Predicted Neuroprotective Effects
Isoquinoline alkaloids have also been investigated for their neuroprotective capabilities.[7][8][20][21] They can exert these effects through various mechanisms, such as reducing oxidative stress, inhibiting neuroinflammation, and modulating autophagy.[7][22] For instance, berberine and nuciferine have demonstrated anti-inflammatory activity in the context of neuroprotection.[7] Tetrahydropalmatine has been shown to regulate autophagy, which can be beneficial in certain neurological conditions.[7]
The core structure of this compound is present in compounds with known neuroprotective activity. Therefore, it is a candidate for further investigation into its potential to mitigate neuronal damage in neurodegenerative diseases.
Comparative Analysis: this compound vs. Other Isoquinolines
To provide a clearer perspective, the following table summarizes the known biological activities of representative isoquinoline alkaloids, offering a comparative framework for the potential activities of this compound.
| Compound/Class | Core Structure | Key Biological Activities | Mechanism of Action (where known) | Supporting Citations |
| Berberine | Protoberberine | Antimicrobial, Anticancer, Neuroprotective | DNA intercalation, enzyme inhibition, anti-inflammatory | [1][7][14] |
| Noscapine | Phthalideisoquinoline | Anticancer | Tubulin binding, induction of apoptosis | [4] |
| Sanguinarine | Benzophenanthridine | Anticancer | Microtubule depolymerization | [4] |
| Tetrahydropalmatine | Tetrahydroprotoberberine | Neuroprotective | Regulation of autophagy | [7] |
| Papaverine | Benzylisoquinoline | Vasodilator, Antispasmodic | Inhibition of phosphodiesterase | [14][23] |
| 1-Pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines | Tetrahydroisoquinoline | Antimicrobial | Not fully elucidated | [5] |
| This compound (Hypothesized) | 3,4-Dihydroisoquinoline | Potentially Antimicrobial, Anticancer, Neuroprotective | To be determined | N/A |
Experimental Protocols for Biological Activity Screening
To empirically determine the biological activity of this compound, a series of well-established in vitro assays can be employed. The following are representative protocols.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB).
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (broth with bacteria, no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Workflow Diagram:
Caption: Bischler-Napieralski reaction scheme.
Conclusion and Future Directions
The isoquinoline scaffold continues to be a rich source of biologically active compounds with therapeutic potential. While the specific biological profile of this compound remains to be fully elucidated, its structural similarity to other active isoquinolines suggests it is a promising candidate for further investigation. The experimental protocols outlined in this guide provide a starting point for systematically evaluating its antimicrobial, anticancer, and neuroprotective properties. Future research should focus on the synthesis and comprehensive biological screening of this compound and its derivatives to unlock their full therapeutic potential. The exploration of structure-activity relationships will be crucial in optimizing the potency and selectivity of this promising class of compounds.
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H. S. N. Murthy, et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Antibiotics, 11(8), 1089. [Link]
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A. Leś, et al. (2014). New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. Molecules, 19(10), 15825-15846. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 1,4-Dimethyl-3,4-dihydroisoquinoline and Its Positional Isomers
Introduction: The Imperative of Isomeric Purity in Chemical and Pharmaceutical Sciences
In the landscape of drug discovery and materials science, the precise structural characterization of heterocyclic compounds is paramount. Dihydroisoquinoline scaffolds are privileged structures found in numerous natural products and pharmacologically active molecules.[1] However, synthetic routes, such as the Bischler-Napieralski reaction or multi-component cyclizations, can often lead to the formation of a mixture of positional isomers.[2][3] Distinguishing between these closely related molecules is a critical analytical challenge, as even a minor shift in a substituent's position can profoundly alter a compound's biological activity, toxicity, and physical properties.
This guide provides a comprehensive spectroscopic framework for the unambiguous identification and differentiation of 1,4-Dimethyl-3,4-dihydroisoquinoline from its key positional isomers. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind the expected spectral differences, this document serves as a practical reference for researchers, scientists, and drug development professionals, ensuring the structural integrity of their compounds.
The Isomeric Landscape: Structural Overview
The primary focus of this guide is this compound ( I ). For a robust comparison, we will analyze it alongside two representative positional isomers: 1,3-Dimethyl-3,4-dihydroisoquinoline ( II ) and 3,4-Dimethyl-3,4-dihydroisoquinoline ( III ). While all share the same molecular formula (C₁₁H₁₃N) and molecular weight (159.23 g/mol ), the placement of the methyl groups creates distinct electronic and steric environments, which are the keys to their spectroscopic differentiation.[4]
Figure 1: Structures of this compound (I) and its isomers (II, III).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments
NMR spectroscopy is arguably the most powerful tool for isomer differentiation, providing detailed information about the chemical environment of each nucleus.
Causality Behind Spectral Differences
The key differentiators in the NMR spectra arise from:
-
Chemical Shift (δ): The position of a signal is dictated by the electron density around the nucleus. Proximity to the electronegative nitrogen atom and the imine (C=N) double bond causes a significant deshielding effect, shifting signals downfield (to higher ppm values).
-
Spin-Spin Coupling (J): Protons on adjacent carbons "split" each other's signals into predictable patterns (e.g., doublets, triplets, quartets), revealing connectivity. The number of adjacent protons determines the multiplicity.
-
Substitution Pattern: A methyl group on an sp² carbon (like C-1) will produce a singlet, whereas a methyl group on an sp³ carbon (like C-3 or C-4) adjacent to a proton will be a doublet.
¹H NMR Spectral Comparison
The ¹H NMR spectrum provides a unique fingerprint for each isomer based on chemical shifts and coupling patterns. The aromatic region (typically δ 7.0-8.0 ppm) will show complex patterns for all isomers, but the aliphatic region (δ 1.0-4.0 ppm) is most diagnostic.
Table 1: Predicted ¹H NMR Data and Interpretation for Dihydroisoquinoline Isomers
| Proton Location | Isomer I (1,4-Me₂) | Isomer II (1,3-Me₂) | Isomer III (3,4-Me₂) | Rationale for Differentiation |
| C1-H | N/A (Methyl Substituted) | N/A (Methyl Substituted) | ~δ 8.1 ppm (s) | The presence of a singlet C1-H proton is exclusive to isomer III , as C1 is unsubstituted. This imine proton is highly deshielded.[5] |
| C1-CH₃ | ~δ 2.4 ppm (s) | ~δ 2.4 ppm (s) | N/A | A singlet methyl group around 2.4 ppm indicates substitution at the C1 position (isomers I and II ). |
| C3-H | ~δ 3.6 ppm (t) | ~δ 3.1 ppm (m) | ~δ 3.1 ppm (m) | In I , the C3 protons appear as a clean triplet, coupled only to the C4 protons. In II and III , the C3 proton is a multiplet due to coupling with both a methyl group and C4 protons. |
| C3-CH₃ | N/A | ~δ 1.2 ppm (d) | ~δ 1.2 ppm (d) | The presence of a doublet methyl group in the upfield region (~1.2 ppm) points to substitution at C3 (isomers II and III ). |
| C4-H | ~δ 3.0 ppm (m) | ~δ 2.8 ppm (t) | ~δ 2.9 ppm (m) | In I , the C4 proton is a complex multiplet due to coupling with both the C4-methyl and the two C3 protons. This complex pattern is unique to I . |
| C4-CH₃ | ~δ 1.3 ppm (d) | N/A | ~δ 1.3 ppm (d) | A doublet methyl group around 1.3 ppm indicates substitution at the C4 position (isomers I and III ). |
Definitive Identification via ¹H NMR:
-
Isomer I: Is uniquely identified by having a singlet methyl (C1-Me), a doublet methyl (C4-Me), and a complex multiplet for the C4-H.
-
Isomer II: Is identified by a singlet methyl (C1-Me), a doublet methyl (C3-Me), and the absence of a C1-H signal.
-
Isomer III: Is the only isomer to show a deshielded singlet for the C1-H proton.
¹³C NMR Spectral Comparison
The ¹³C NMR spectrum corroborates the ¹H NMR data, with the chemical shift of the C1 carbon being a particularly strong indicator.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for Dihydroisoquinoline Isomers
| Carbon Location | Isomer I (1,4-Me₂) | Isomer II (1,3-Me₂) | Isomer III (3,4-Me₂) | Rationale for Differentiation |
| C1 | ~168 | ~168 | ~162 | The imine carbon (C1) is significantly downfield. It is most deshielded in isomers I and II due to the electron-donating methyl group. In III , with a proton at C1, it is slightly upfield. |
| C3 | ~48 | ~55 | ~55 | The presence of a methyl group at C3 deshields this carbon, making it appear further downfield in II and III compared to I . |
| C4 | ~35 | ~30 | ~35 | The chemical shift of C4 is influenced by the substitution pattern, showing distinct values for each isomer. |
| Methyl Carbons | ~22 (C1-Me), ~18 (C4-Me) | ~22 (C1-Me), ~20 (C3-Me) | ~20 (C3-Me), ~18 (C4-Me) | The number and chemical shifts of the methyl carbons provide a clear fingerprint for each isomer. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified dihydroisoquinoline sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Record spectra on a 300 MHz or 400 MHz NMR spectrometer.[6]
-
¹H NMR Acquisition: Acquire data with a spectral width of 0-10 ppm. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire data with a spectral width of 0-200 ppm. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal. For accurate identification of impurities, consult standard tables of common solvent and grease signals.[7]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective technique for confirming the presence of the core dihydroisoquinoline structure, primarily through the identification of the imine bond.
Causality Behind Spectral Differences
The primary diagnostic feature is the C=N stretching vibration. Its exact frequency can be subtly influenced by the substitution pattern on the ring, but its presence is the most critical piece of information. Differences in the C-H stretching and bending vibrations in the fingerprint region can also provide secondary confirmation.
Table 3: Characteristic IR Absorption Bands (cm⁻¹) for Dihydroisoquinoline Isomers
| Vibration Type | Expected Range | Isomer I (1,4-Me₂) | Isomer II (1,3-Me₂) | Isomer III (3,4-Me₂) | Significance |
| C-H Stretch (Aromatic) | 3100-3000 | Present | Present | Present | Confirms the presence of the benzene ring. |
| C-H Stretch (Aliphatic) | 3000-2850 | Present | Present | Present | Confirms the sp³-hybridized carbons of the dihydro ring and methyl groups. |
| C=N Stretch (Imine) | 1650-1630 | ~1640 | ~1645 | ~1635 | This is the key diagnostic peak. Its presence confirms the 3,4-dihydroisoquinoline core. The frequency may shift slightly based on substitution affecting the bond dipole. |
| C=C Stretch (Aromatic) | 1600, 1450 | Present | Present | Present | Further confirms the aromatic ring. |
While IR is excellent for confirming the class of compound, it is less powerful than NMR for definitively distinguishing between these specific positional isomers. The differences in their IR spectra are often too subtle for routine identification.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a drop can be placed between two NaCl or KBr salt plates to create a thin film.
-
Solid: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrophotometer.[6]
-
Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups listed in Table 3.
Mass Spectrometry (MS): Unraveling Isomeric Structure Through Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Since isomers have identical molecular weights, the differentiation relies entirely on identifying unique fragmentation pathways.
Causality Behind Fragmentation
Under Electron Impact (EI) ionization, the molecule is ionized to a radical cation (M⁺˙), which then undergoes fragmentation. The stability of the resulting fragments dictates the observed pattern. For dihydroisoquinolines, key fragmentation mechanisms include:
-
Loss of a Methyl Radical (M-15): A common pathway is the cleavage of a methyl group, leading to a stable cation. The ease of this loss can depend on the methyl group's location.
-
Retro-Diels-Alder (RDA) Reaction: The heterocyclic ring can undergo a characteristic RDA cleavage, breaking the C4-C4a and C2-C3 bonds (or equivalent). The substitution pattern on the ring will determine the mass of the resulting fragments.[8][9]
-
α-Cleavage: The bond adjacent (alpha) to the nitrogen atom can break, leading to characteristic fragment ions.
Figure 2: Proposed key fragmentation pathways for this compound (I) under EI-MS.
Mass Spectral Comparison
Table 4: Predicted Key Fragment Ions (m/z) for Dihydroisoquinoline Isomers
| Fragmentation Pathway | Isomer I (1,4-Me₂) | Isomer II (1,3-Me₂) | Isomer III (3,4-Me₂) | Rationale for Differentiation |
| Molecular Ion [M]⁺˙ | 159 | 159 | 159 | Confirms molecular weight but does not differentiate isomers. |
| [M-15]⁺ (Loss of CH₃) | 144 (High abundance) | 144 (High abundance) | 144 (High abundance) | Loss of a methyl radical is expected to be a major peak for all three isomers. The relative intensity may vary slightly. |
| [M-29]⁺ (Loss of C₂H₅) | 130 | 130 | 130 | Loss of an ethyl radical via ring fragmentation is a common pathway for dihydroisoquinolines.[8] |
| RDA Fragments | 117 | 117 | 103 | This is a key differentiator. The RDA reaction on isomers I and II (cleavage of the C3-C4 bond) would lead to the loss of propene (42 amu), but a more likely fragmentation involves the loss of the C3/C4 unit with substituents. A fragment at m/z 117 is characteristic of a methyl group at C1. For isomer III , the RDA fragmentation would result in a different fragment (e.g., m/z 103). |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a Gas Chromatography (GC-MS) interface for separation of mixtures.
-
Ionization: Use Electron Impact (EI) ionization at a standard energy of 70 eV.[2]
-
Analysis: Scan a mass range (e.g., m/z 40-200) to detect the molecular ion and all relevant fragment ions.
-
Data Interpretation: Analyze the resulting mass spectrum. Identify the molecular ion peak and propose structures for the major fragment ions based on logical cleavage patterns. Compare the fragmentation patterns between samples to identify isomeric differences.
Conclusion: An Integrated Spectroscopic Strategy
While IR and MS provide crucial confirmatory data, NMR spectroscopy stands out as the most definitive technique for the structural elucidation and differentiation of this compound and its positional isomers. The unique combination of chemical shifts and spin-spin coupling patterns in the ¹H NMR spectrum, supported by ¹³C NMR data, provides an unambiguous structural fingerprint for each isomer.
A robust analytical workflow should leverage all three techniques for a self-validating system. A typical approach would be:
-
Mass Spectrometry (GC-MS): To confirm the molecular weight (159 amu) and assess the purity of the sample.
-
IR Spectroscopy: To quickly verify the presence of the 3,4-dihydroisoquinoline core via the characteristic C=N stretch.
-
NMR Spectroscopy (¹H and ¹³C): To definitively establish the precise substitution pattern and confirm the identity as isomer I , II , or III .
By understanding the causal links between molecular structure and spectroscopic output, researchers can confidently navigate the complexities of isomeric mixtures, ensuring the integrity and success of their scientific endeavors.
References
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Synthesis of highly substituted isoquinolines/isoquinolones by Ruthenium (II) catalyzed reaction of. UGC Approved Journal. Available at: [Link]
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Al-Azzawi, F. S., et al. (2022). Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives. Arabian Journal of Chemistry, 15(1), 103521. Available at: [Link]
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Li, W., et al. (2016). Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. Organic Letters, 18(1), 124-127. Available at: [Link]
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Shklyaev, Y. V., & Nifontov, Y. V. (2002). Three-component synthesis of 3,4-dihydroisoquinoline derivatives. Russian Chemical Bulletin, 51(5), 844-849. Available at: [Link]
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Thyagarajan, B. S., et al. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(2), 145-153. Available at: [Link]
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Organic Chemistry Portal. Synthesis of 3,4-dihydroisoquinolines. Available at: [Link]
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PubChem. 1-Methyl-3,4-dihydroisoquinoline. National Center for Biotechnology Information. Available at: [Link]
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Al-bayati, R. H. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc. Available at: [Link]
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PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
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Liang, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 823. Available at: [Link]
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PubChem. 1,2-Dihydroisoquinoline. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Available at: [Link]
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ResearchGate. (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Available at: [Link]
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UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available at: [Link]
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A Comparative Guide to the Validation of 1,4-Disubstituted-3,4-dihydroisoquinolines as Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison and validation framework for a class of synthetic compounds, 1,4-disubstituted-3,4-dihydroisoquinolines, as potential tubulin polymerization inhibitors. While direct experimental data on the specific compound 1,4-Dimethyl-3,4-dihydroisoquinoline is not extensively available in public literature, this guide will focus on the validation of potent analogs from this chemical class, providing a robust methodology for researchers interested in evaluating this or similar molecules. We will objectively compare their performance with established microtubule-targeting agents and provide the supporting experimental data and protocols necessary for their validation.
The Dynamic Microtubule: A Prime Target for Therapeutic Intervention
Microtubules are highly dynamic cytoskeletal polymers fundamental to a multitude of cellular processes, including the maintenance of cell shape, intracellular transport, and most critically, the segregation of chromosomes during cell division.[1] These polymers are composed of α- and β-tubulin heterodimers that undergo rapid cycles of polymerization (assembly) and depolymerization (disassembly).[2] The critical role of microtubule dynamics in cell proliferation has made them a prime and clinically validated target for the development of anticancer agents for decades.[1][3]
Therapeutic agents that target tubulin can be broadly categorized into two main classes:
-
Microtubule Stabilizing Agents: These compounds, such as paclitaxel (Taxol®), enhance microtubule polymerization and prevent their disassembly, leading to the formation of dysfunctional, hyper-stable microtubule bundles.[3][4] This disrupts the normal mitotic spindle formation, causing cell cycle arrest in the G2/M phase and ultimately triggering programmed cell death (apoptosis).[3]
-
Tubulin Polymerization Inhibitors (Microtubule Destabilizing Agents): This class of drugs, which includes well-known agents like colchicine and the vinca alkaloids, prevents the polymerization of tubulin dimers into microtubules.[5][6] The net effect is a disruption of the microtubule network, leading to the arrest of cells in mitosis and subsequent apoptosis.[7]
The focus of this guide is on the validation of a novel class of compounds, 1,4-disubstituted-3,4-dihydroisoquinolines, as tubulin polymerization inhibitors.
The Emergence of 1,4-Disubstituted-3,4-dihydroisoquinolines as Tubulin Inhibitors
Recent research has identified 1,4-disubstituted-3,4-dihydroisoquinoline derivatives as a promising new class of tubulin polymerization inhibitors.[8][9] These synthetic compounds have been designed to interact with tubulin and disrupt microtubule formation, showing potential as cytotoxic agents against cancer cell lines.
A key study synthesized a series of these derivatives and evaluated their cytotoxic activities against the CEM leukemia cell line.[8][9] While many compounds in the series displayed moderate activity, a particularly potent analog, designated as compound 32 , exhibited significant cytotoxic activity with an IC50 of 0.64 μM.[8][9] Further investigation confirmed that this compound directly inhibits tubulin polymerization.[8] Molecular docking studies suggest that these compounds likely bind to the colchicine-binding site on β-tubulin, a mechanism shared by other successful tubulin polymerization inhibitors.[8]
It is important to note that while the general class of 1,4-disubstituted-3,4-dihydroisoquinolines has shown promise, specific data for This compound is not available in the cited literature. The validation protocols outlined in this guide can be applied to determine the efficacy of this specific compound.
Comparative Analysis with Established Tubulin Inhibitors
To understand the potential of 1,4-disubstituted-3,4-dihydroisoquinolines, it is essential to compare their activity with well-established tubulin inhibitors. The following table summarizes the inhibitory concentrations (IC50) of key compounds against both tubulin polymerization and cancer cell lines.
| Compound Class | Specific Agent | Mechanism of Action | Tubulin Polymerization IC50 | Cell Line Cytotoxicity IC50 | Binding Site | References |
| 1,4-Disubstituted-3,4-dihydroisoquinoline | Compound 32 | Inhibition of Polymerization | Not explicitly quantified, but confirmed | 0.64 µM (CEM Leukemia) | Colchicine (predicted) | [8],[9] |
| Colchicine Site Binders | Colchicine | Inhibition of Polymerization | ~3.2 µM | Varies by cell line | Colchicine | [10] |
| Vinca Alkaloids | Vincristine | Inhibition of Polymerization | Varies by conditions | Nanomolar range | Vinca | [11],[7] |
| Taxanes | Paclitaxel | Stabilization of Polymer | N/A (promotes polymerization) | Nanomolar range | Taxane | [3],[12] |
Note on Data Comparison: The IC50 values presented are compiled from various sources and should be interpreted with caution, as experimental conditions can differ between studies. The most direct and reliable comparisons are made when compounds are evaluated within the same study under identical conditions.[5]
Experimental Validation Protocols
The following section provides detailed, step-by-step methodologies for the validation of this compound or any related compound as a tubulin polymerization inhibitor.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The increase in turbidity (light scattering) as tubulin polymerizes is monitored over time using a spectrophotometer.[13][14]
Materials:
-
Lyophilized >99% pure tubulin (from bovine brain)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)
-
Guanosine-5'-triphosphate (GTP) solution (10 mM)
-
Test compound (this compound) stock solution (e.g., 10 mM in DMSO)
-
Control compounds: Paclitaxel (stabilizer), Colchicine (destabilizer)
-
DMSO (vehicle control)
-
96-well, half-area, clear bottom microplates
-
Temperature-controlled microplate reader capable of reading absorbance at 340-350 nm
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 4 mg/mL. Keep on ice and use within one hour.
-
Prepare a 1 mM GTP working solution in G-PEM buffer.
-
Prepare serial dilutions of the test compound and control compounds in G-PEM buffer. The final DMSO concentration should be kept constant (e.g., <1%) across all wells.
-
-
Assay Setup (on ice):
-
In a pre-chilled 96-well plate, add 10 µL of the diluted test compound, control compounds, or vehicle to the appropriate wells.
-
Prepare the reaction mixture by combining the tubulin solution and GTP working solution.
-
Add 90 µL of the tubulin/GTP mixture to each well for a final volume of 100 µL.
-
-
Data Acquisition:
-
Immediately place the 96-well plate into a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.[13]
-
-
Data Analysis:
-
Plot absorbance versus time for each concentration of the test compound.
-
The rate of polymerization can be determined from the initial linear portion of the curve.
-
Calculate the percentage of inhibition at each compound concentration relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound required to inhibit the rate of tubulin polymerization by 50%.[13]
-
Workflow for In Vitro Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compound on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., CEM, HeLa, or A549)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound at various concentrations.
-
Include wells with untreated cells (negative control) and a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot cell viability versus compound concentration and determine the IC50 value (the concentration that reduces cell viability by 50%).
-
Immunofluorescence Microscopy of Microtubules
This technique allows for the direct visualization of the microtubule network within cells, providing qualitative and quantitative information on the effects of the test compound.[16]
Materials:
-
Cancer cell line
-
Glass coverslips
-
Cell culture plates
-
Test compound
-
Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a culture plate.
-
Treat the cells with the test compound at various concentrations (including a vehicle control) for a specified time.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with the chosen fixative.
-
If using paraformaldehyde, permeabilize the cell membranes with permeabilization buffer.
-
-
Immunostaining:
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-α-tubulin antibody.
-
Wash with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody.
-
Wash with PBS.
-
Counterstain the nuclei with DAPI.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
-
Expected Results: In untreated cells, a well-organized, filamentous microtubule network should be visible. In cells treated with an effective tubulin polymerization inhibitor, a diffuse, depolymerized tubulin stain and disrupted mitotic spindles are expected.
Mechanism of Tubulin Polymerization and Inhibition
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A Comparative Guide to the Spasmolytic Activity of 1,4-Dialkyl-3,4-Dihydroisoquinolines and Their Analogs
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with potent and selective spasmolytic activity is a significant endeavor. Spasms of smooth muscle are a hallmark of various visceral disorders, including irritable bowel syndrome (IBS), biliary colic, and vasospasms. The isoquinoline scaffold, a core structure in numerous natural alkaloids like papaverine, has long been a focal point for the development of muscle relaxants.[1] This guide provides a comparative analysis of a promising class of synthetic analogs: 1,3-disubstituted-3,4-dihydroisoquinolines, with a focus on understanding their performance against established spasmolytic agents.
While the initial topic specified 1,4-dialkyl derivatives, current literature provides a more robust dataset for the closely related and pharmacologically relevant 1,3-disubstituted analogs. This guide will therefore focus on these compounds, providing the most current and data-supported insights available. We will delve into the causality behind experimental design, present detailed protocols for reproducibility, and offer a clear comparison based on available experimental data.
Foundational Principles: Smooth Muscle Contraction and Spasmolysis
Understanding the mechanism of action of spasmolytics first requires a grasp of the physiological process they aim to inhibit: smooth muscle contraction. This process is fundamentally dependent on the concentration of intracellular calcium ions (Ca²⁺).
An influx of extracellular Ca²⁺ through voltage-gated L-type calcium channels, or its release from intracellular stores like the sarcoplasmic reticulum, is the primary trigger. This free cytosolic Ca²⁺ binds to the protein calmodulin. The resulting Ca²⁺-calmodulin complex activates Myosin Light Chain Kinase (MLCK). MLCK then phosphorylates the myosin light chain, enabling the myosin head to interact with actin filaments, leading to muscle contraction.
Spasmolytic agents, particularly those with a myotropic (acting directly on the muscle) mechanism, interfere with this pathway. They primarily achieve this through two established mechanisms:
-
Phosphodiesterase (PDE) Inhibition: Some agents, like the classic isoquinoline alkaloid papaverine, inhibit phosphodiesterase enzymes.[2][3] PDEs are responsible for breaking down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, intracellular levels of these cyclic nucleotides rise, which in turn inhibits MLCK, leading to smooth muscle relaxation.
-
Calcium Channel Blockade: Other agents directly block the L-type calcium channels, preventing the initial influx of Ca²⁺ required to initiate the entire contraction cascade.
The following diagram illustrates this fundamental pathway.
Experimental Protocol: Isolated Guinea Pig Ileum Assay
To ensure scientific integrity and reproducibility, this section provides a detailed, self-validating protocol for assessing spasmolytic activity using the classical isolated guinea pig ileum model. This ex vivo method remains a cornerstone of pharmacology for its reliability and physiological relevance.
Rationale for Choices:
-
Tissue: The guinea pig ileum is highly sensitive to a variety of spasmogens and provides consistent, reproducible contractions with low spontaneous activity.
-
Physiological Solution: Tyrode's solution provides the necessary electrolytes, glucose, and buffering capacity to maintain the tissue in a viable state for several hours.
-
Temperature and Aeration: Maintaining the bath at 37°C and providing a 95% O₂ / 5% CO₂ mixture mimics physiological conditions and ensures tissue oxygenation and pH stability.
-
Equilibration and Tension: An equilibration period under a slight resting tension (0.5-1.0 g) is critical for the muscle to stabilize and achieve an optimal length for consistent contractile responses.
Step-by-Step Methodology:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig (250-350 g) following approved institutional guidelines.
-
Open the abdominal cavity and identify the ileocecal junction.
-
Carefully dissect a segment of the ileum, placing it immediately into a petri dish containing cold, oxygenated Tyrode's solution.
-
Gently flush the lumen with Tyrode's solution to remove contents and cut the segment into 2-3 cm pieces.
-
-
Mounting and Equilibration:
-
Tie one end of an ileum piece to a fixed tissue holder and the other end to an isometric force transducer.
-
Mount the preparation in an organ bath (10-20 mL capacity) filled with Tyrode's solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Apply a resting tension of 0.5-1.0 g and allow the tissue to equilibrate for 45-60 minutes. During this period, wash the tissue with fresh Tyrode's solution every 15 minutes to remove metabolic waste.
-
-
Experimental Procedure:
-
After equilibration, induce a contraction with a standard spasmogen (e.g., acetylcholine, histamine, or high potassium chloride solution). This confirms the viability of the tissue.
-
Wash the tissue until it returns to the baseline resting tension.
-
Induce a stable, submaximal contraction using the chosen spasmogen (e.g., 1 µM acetylcholine).
-
Once the contraction has plateaued, add the test compound (e.g., Compound 5b, 5d, or papaverine) to the bath in a cumulative, log-incremental manner.
-
Record the relaxation of the tissue at each concentration until maximal relaxation is achieved.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-contraction induced by the spasmogen.
-
Plot the percentage of inhibition against the log concentration of the test compound.
-
Use non-linear regression analysis to fit the data to a sigmoid curve and determine the IC₅₀ value.
-
Conclusion and Future Directions
The 1,3-disubstituted-3,4-dihydroisoquinoline scaffold represents a highly promising platform for the development of novel spasmolytic agents. Compounds such as 3-isopropyl-1-phenyl-3,4-dihydroisoquinoline (5b) and 1-benzyl-3-isopropyl-3,4-dihydroisoquinoline (5d) have demonstrated potent myotropic activity, qualitatively exceeding that of the established drug mebeverine. [1]Their likely mechanism of action via L-type calcium channel blockade offers a targeted approach to inducing smooth muscle relaxation.
Future research should prioritize establishing precise IC₅₀ values for these lead compounds against various spasmogens in standardized tissues like the guinea pig ileum. This will allow for a direct quantitative comparison with papaverine and other benchmarks. Further investigation into the selectivity of these compounds for smooth muscle calcium channels over cardiac channels is also crucial for developing a favorable safety profile. Elucidating a more detailed structure-activity relationship by synthesizing a broader array of analogs will undoubtedly accelerate the journey of these promising molecules from the research bench to potential clinical applications.
References
-
Milusheva, M., Stoyanova, M., Gledacheva, V., et al. (2024). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Biomedicines, 12(7), 1556. Available at: [Link]
-
Milusheva, M., Stoyanova, M., Gledacheva, V., et al. (2024). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. PubMed. Available at: [Link]
-
Giaroni, C., Zanetti, E., & Lecchini, S. (1998). Effect of papaverine on synaptic transmission in the guinea-pig ileum. British Journal of Pharmacology, 124(4), 737–742. Available at: [Link]
-
Giaroni, C., Zanetti, E., & Lecchini, S. (1998). Effect of papaverine on synaptic transmission in the guinea-pig ileum. PubMed. Available at: [Link]
-
Forstermann, W., & Weidinger, G. (1983). Comparison of various spasmolytic drugs on guinea-pig isolated common bile duct. Archives Internationales de Pharmacodynamie et de Thérapie, 264(1), 125-136. Available at: [Link]
-
Takayanagi, I., & Kasuya, Y. (1975). Difference between inhibitory actions of papaverine and dehydroepiandrosterone on the isolated guinea-pig ileum. Japanese Journal of Pharmacology, 25(6), 719-726. Available at: [Link]
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Navigating Preclinical Development: A Comparative Guide to the In Vitro and In Vivo Efficacy of 1,4-Disubstituted-3,4-dihydroisoquinoline Analogs as Anticancer Agents
For researchers, medicinal chemists, and drug development professionals, the journey from a promising molecular scaffold to a viable clinical candidate is a rigorous path of empirical validation. The 3,4-dihydroisoquinoline core is a well-established privileged structure in medicinal chemistry, with analogs demonstrating a wide array of biological activities, including potent antitumor effects.[1] This guide provides an in-depth comparison of the in vitro and in vivo evaluation of a series of 1,4-disubstituted-3,4-dihydroisoquinoline analogs, designed as tubulin polymerization inhibitors.[2] Our focus is to dissect the experimental methodologies, present comparative data, and elucidate the scientific rationale behind the preclinical assessment of these compounds, thereby offering a comprehensive playbook for their continued development.
The Scientific Premise: Targeting Microtubule Dynamics
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical for several cellular processes, most notably mitotic spindle formation during cell division.[2] Consequently, agents that disrupt microtubule dynamics are effective anticancer therapeutics. The 1,4-disubstituted-3,4-dihydroisoquinoline scaffold has been explored as a novel chemotype that can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[3] The central hypothesis is that specific substitutions at the 1 and 4 positions of the dihydroisoquinoline ring can enhance binding to the colchicine-binding site on β-tubulin, thereby improving cytotoxic potency.
Part 1: In Vitro Efficacy Assessment
The initial phase of screening and validating novel chemical entities relies on robust in vitro assays. These cell-based and biochemical assays provide a rapid and cost-effective means to determine cytotoxicity, elucidate the mechanism of action, and establish a preliminary structure-activity relationship (SAR).[4]
Experimental Design: From Cytotoxicity to Mechanistic Validation
A logical workflow for the in vitro evaluation of our 1,4-disubstituted-3,4-dihydroisoquinoline analogs begins with a broad cytotoxicity screen, followed by more focused mechanistic studies for the most potent compounds.
Caption: In Vitro Evaluation Workflow for Dihydroisoquinoline Analogs.
Detailed Protocol: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. It is a standard initial screen for cytotoxic compounds.
-
Cell Seeding: Human cancer cell lines (e.g., CEM leukemia cells) are seeded into 96-well plates at a density of 5 x 104 cells/mL and incubated for 24 hours.
-
Compound Treatment: The 1,4-disubstituted-3,4-dihydroisoquinoline analogs are dissolved in DMSO and added to the wells at various concentrations. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours to allow the compounds to exert their effects.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The supernatant is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Comparative In Vitro Data
A series of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives were synthesized and evaluated for their cytotoxic activity against the human CEM leukemia cell line.[2] The results highlight the importance of the substitution pattern for biological activity.
| Compound ID | R1 (at C1) | R2 (at C4) | IC50 (µM) against CEM cells[2][5] |
| 21 | 3,4,5-trimethoxyphenyl | 4-pyridinylmethyl | 4.10[2][5] |
| 32 | 3-hydroxy-4-methoxyphenyl | 4-pyridinylmethyl | 0.64[2][5] |
| Reference | |||
| CA-4 | (Combretastatin A-4) | 0.002 |
A lower IC50 value indicates greater cytotoxic potency.
The data clearly indicates that the substitution on the phenyl ring at the C1 position significantly influences the cytotoxicity. Compound 32 , with a 3-hydroxy-4-methoxyphenyl group, is significantly more potent than compound 21 , which has a 3,4,5-trimethoxyphenyl group.[2] This suggests that the hydroxyl group may be involved in a key interaction with the target protein, likely through hydrogen bonding.
Mechanistic Insights: Tubulin Polymerization Inhibition
To confirm that the cytotoxic effects of these analogs are due to their intended mechanism of action, a tubulin polymerization assay was performed with the most potent compound, 32 .
Caption: Mechanism of Action of Compound 32 as a Tubulin Polymerization Inhibitor.
The results of the tubulin polymerization assay confirmed that compound 32 effectively inhibits the polymerization of tubulin, consistent with its proposed mechanism of action.[2] This mechanistic validation is a critical step in demonstrating that the observed cytotoxicity is target-specific and not due to off-target effects.
Part 2: In Vivo Efficacy Evaluation
While in vitro assays are essential for initial screening and mechanistic studies, they do not fully recapitulate the complex biological environment of a living organism.[6] Therefore, in vivo studies in animal models are a crucial next step to assess a drug candidate's efficacy, pharmacokinetics, and toxicity in a whole-organism context.
Bridging the Gap: From In Vitro Potency to In Vivo Efficacy
Experimental Design: Xenograft Tumor Model
A common and well-established preclinical model for evaluating anticancer agents is the xenograft mouse model, where human cancer cells are implanted into immunodeficient mice.
Caption: In Vivo Xenograft Model Workflow for Efficacy Testing.
Detailed Protocol: Subcutaneous Xenograft Study
-
Cell Implantation: Approximately 5-10 million human CEM leukemia cells are injected subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth Monitoring: Tumors are allowed to grow, and their volume is measured regularly using calipers (Volume = 0.5 x Length x Width2).
-
Randomization and Treatment: Once tumors reach an average volume of 100-150 mm3, the mice are randomized into treatment groups. Treatment with Compound 32 (at various doses), a vehicle control, and a positive control (e.g., vincristine) is initiated. The route of administration (e.g., intraperitoneal, oral) and dosing schedule will depend on the physicochemical properties and preliminary pharmacokinetic data of the compound.
-
Efficacy and Toxicity Monitoring: Tumor volume and body weight are monitored throughout the study. Significant body weight loss can be an indicator of toxicity.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis). The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.
Anticipated Outcomes and Their Implications
The goal of the in vivo study is to determine if the potent in vitro activity of Compound 32 translates into a significant reduction in tumor growth in a living organism without causing unacceptable toxicity. A successful outcome would be a high TGI value at a well-tolerated dose. Such results would provide strong evidence to advance Compound 32 into further preclinical development, including more complex orthotopic or patient-derived xenograft (PDX) models, and ultimately towards investigational new drug (IND)-enabling studies.
Conclusion: A Synthesized Approach to Preclinical Evaluation
The development of novel anticancer agents from the 1,4-disubstituted-3,4-dihydroisoquinoline scaffold necessitates a rigorous and logical progression from in vitro to in vivo studies. While the initial in vitro data for analogs like Compound 32 are highly promising, demonstrating potent cytotoxicity and a clear mechanism of action, the ultimate test of their therapeutic potential lies in their performance in preclinical animal models. This guide has outlined the key experimental frameworks and scientific rationale for this critical transition. By systematically validating both the in vitro potency and the in vivo efficacy, researchers can confidently identify and advance the most promising candidates, bringing novel and effective cancer therapies one step closer to the clinic.
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A transition-metal-free process for the synthesis of 1,4-dihydroquinoline derivatives starting from simple enaminones with aldehydes via intermolecular cascade cyclization in a one-pot protocol is developed. (2014). ResearchGate. Available from: [Link]
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Liu, Z., et al. (2017). Cytotoxic Activity, Apoptosis Induction and Structure-Activity Relationship of 8-OR-2-aryl-3,4-dihydroisoquinolin-2-ium Salts as Promising Anticancer Agents. Molecules, 22(1), 113. Available from: [Link]
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Mastering Target Specificity: A Comparative Guide for 1,4-Dimethyl-3,4-dihydroisoquinoline and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the 3,4-dihydroisoquinoline scaffold is a cornerstone of medicinal chemistry, offering a versatile framework for designing novel therapeutics.[1][2][3] Derivatives of this core structure have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[4][5][6] This guide provides a comprehensive framework for assessing the target specificity of a novel compound from this class, using 1,4-Dimethyl-3,4-dihydroisoquinoline as a central example. While the specific biological targets of this compound are not extensively documented in public literature[7], this guide will equip researchers with the principles and methodologies to thoroughly characterize its and other novel molecules' cross-reactivity profiles.
The journey from a promising hit compound to a viable clinical candidate is paved with rigorous validation. A critical and often challenging step is the precise identification of a molecule's biological target(s) and understanding its selectivity. Off-target effects can lead to unforeseen toxicity and a misleading interpretation of phenotypic screening results, ultimately derailing promising drug development programs.[8] This guide will delve into established and cutting-edge techniques to deconstruct a compound's mechanism of action, ensuring a solid foundation for further development.
The Imperative of Target Validation
Target identification and validation are foundational to modern drug discovery.[9] Before embarking on extensive medicinal chemistry efforts to optimize a lead compound, it is paramount to confirm that its observed biological effect is mediated through a specific, "druggable" target.[9] An ideal drug target plays a pivotal role in the pathophysiology of a disease, and its modulation by a small molecule should elicit a therapeutic response with a favorable safety profile.[9] This section will compare and contrast key experimental strategies for identifying and validating the molecular target of a novel compound like this compound.
A Multi-pronged Approach to Unveiling Molecular Targets
No single method for target identification is foolproof. A robust target validation strategy employs a combination of orthogonal approaches to build a compelling case for a specific drug-target interaction. Here, we explore three powerful techniques: Affinity Chromatography, Cellular Thermal Shift Assay (CETSA), and Kinase Profiling.
Affinity Chromatography: Fishing for Targets
Affinity chromatography is a classic and widely used technique for identifying the cellular targets of bioactive small molecules.[10][11][12] The principle is elegantly simple: the small molecule of interest (the "bait") is immobilized on a solid support, which is then used to "fish" for its binding partners from a complex biological mixture, such as a cell lysate.[10][13]
Experimental Workflow:
The successful application of affinity chromatography hinges on the careful design of an affinity probe. This typically involves synthesizing a derivative of the parent molecule with a linker arm that can be attached to a solid matrix (e.g., agarose beads) without compromising its biological activity.[14][15]
Caption: Workflow for Target Identification using Affinity Chromatography.
Step-by-Step Protocol for Affinity Chromatography:
-
Affinity Probe Synthesis: Synthesize a derivative of this compound with a linker (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an amine or carboxylic acid). The attachment point of the linker should be at a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for biological activity.
-
Immobilization: Covalently couple the affinity probe to a pre-activated solid support, such as NHS-activated agarose beads.
-
Cell Lysate Preparation: Prepare a native cell lysate from a cell line relevant to the observed phenotype of the compound.
-
Incubation: Incubate the immobilized probe with the cell lysate to allow for the binding of target proteins.
-
Washing: Thoroughly wash the beads with a series of buffers of increasing stringency to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins using a competitive binder (e.g., an excess of the free this compound) or by denaturing the proteins.
-
Protein Identification: Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Interpretation:
The output of an affinity chromatography experiment is a list of proteins that bind to the immobilized compound. The challenge lies in distinguishing true targets from non-specific binders. A key validation step is to perform a competitive elution with the free compound. Proteins that are specifically displaced by the free compound are stronger candidates for being true targets.
| Parameter | Affinity Chromatography | Alternative: Photoaffinity Labeling |
| Principle | Reversible binding to an immobilized ligand.[10] | Covalent cross-linking to target upon photoactivation.[14] |
| Pros | Relatively straightforward, does not require a photoreactive group.[11] | Can capture transient or weak interactions, provides information on the binding site.[15] |
| Cons | Prone to non-specific binding, linker attachment can alter compound activity.[11] | Requires synthesis of a more complex probe with a photoreactive group, which can be challenging.[15] |
Cellular Thermal Shift Assay (CETSA): Probing Target Engagement in a Native Environment
The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in intact cells and tissues.[16][17][18] The principle is based on the ligand-induced stabilization of a protein to thermal denaturation.[19][20] When a small molecule binds to its target protein, the protein-ligand complex is typically more resistant to heat-induced unfolding and aggregation.[17]
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Step-by-Step Protocol for CETSA:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a defined period (typically 3-5 minutes).
-
Lysis: Lyse the cells by freeze-thaw cycles or detergents.
-
Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Quantification: Quantify the amount of the soluble target protein in the supernatant using techniques like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[17]
Comparative Data Analysis:
The magnitude of the thermal shift can be used to rank the affinity of different compounds for the target protein.
| Compound | Target Protein | Apparent Melting Temp (°C) - Vehicle | Apparent Melting Temp (°C) - Compound | Thermal Shift (ΔTm, °C) |
| This compound (Hypothetical) | Target X | 52.5 | 58.0 | +5.5 |
| Control Compound A (Known Binder) | Target X | 52.5 | 60.2 | +7.7 |
| Control Compound B (Non-binder) | Target X | 52.5 | 52.6 | +0.1 |
Note: Data presented is hypothetical for illustrative purposes.
Kinase Profiling: Assessing Selectivity Across a Family
Given that many small molecule inhibitors target protein kinases, comprehensive kinase profiling has become a standard practice in drug discovery to assess compound selectivity.[8][21] Kinase profiling assays measure the inhibitory activity of a compound against a large panel of kinases, providing a "fingerprint" of its selectivity.[22][23][24]
Experimental Workflow:
Caption: Kinase Profiling Experimental Workflow.
Step-by-Step Protocol for a Typical Kinase Assay:
-
Reaction Setup: In a microplate, combine a purified kinase, its specific substrate, and ATP.
-
Compound Addition: Add varying concentrations of this compound or control inhibitors.
-
Incubation: Allow the kinase reaction to proceed for a set period at an optimal temperature.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, including radiometric assays (detecting incorporation of ³²P or ³³P), or non-radioactive methods like fluorescence polarization or luminescence-based assays that measure ADP production.[24][25]
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Comparative Kinase Inhibition Profile (Hypothetical Data):
| Kinase Target | IC50 (nM) of this compound | IC50 (nM) of Control Compound A | IC50 (nM) of Control Compound B |
| Primary Target Kinase | 25 | 15 | 1500 |
| Off-Target Kinase 1 | 2,500 | 50 | >10,000 |
| Off-Target Kinase 2 | >10,000 | 8,000 | >10,000 |
| Off-Target Kinase 3 | 1,200 | 250 | 2,800 |
Note: Data presented is hypothetical for illustrative purposes. A highly selective compound will show a large window between its potency on the primary target and its activity on other kinases.
Synthesizing the Evidence: Building a Case for Target Specificity
The true power of these methodologies lies in their combined application. For instance, affinity chromatography might identify a list of potential binding partners for this compound. CETSA can then be employed to confirm which of these candidates are engaged by the compound in a cellular context. If a kinase is identified, comprehensive profiling will delineate its selectivity across the kinome. This integrated approach provides a robust and multi-faceted validation of a compound's target specificity, paving the way for confident progression in the drug discovery pipeline.
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- Dihydroisoquinolines. (n.d.). Fisher Scientific.
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A Comparative Benchmarking Guide to the Synthetic Efficiency of 1,4-Dimethyl-3,4-dihydroisoquinoline Production
Introduction
1,4-Dimethyl-3,4-dihydroisoquinoline is a valuable heterocyclic scaffold found in numerous biologically active compounds and serves as a key intermediate in the synthesis of various pharmaceuticals. The efficient and scalable production of this molecule is of significant interest to researchers in medicinal chemistry and drug development. This guide provides an in-depth comparison of two classical and widely employed synthetic strategies for the construction of the dihydroisoquinoline core: the Bischler-Napieralski reaction and the Pictet-Spengler reaction.
This document will delve into the theoretical and practical aspects of each route, offering detailed, albeit illustrative, experimental protocols, mechanistic insights, and a comparative analysis of their synthetic efficiency. The information presented herein is intended to assist researchers in making informed decisions when selecting a synthetic pathway for this compound and its analogs.
Overall Synthetic Workflow
The production of this compound via the Bischler-Napieralski and Pictet-Spengler routes commences from different starting materials and proceeds through distinct intermediates. The following diagram outlines the general workflow for both approaches.
Caption: Mechanism of the Bischler-Napieralski reaction.
Experimental Protocol (Illustrative)
Disclaimer: The following protocol is a representative procedure based on general methods for the Bischler-Napieralski reaction, as a specific protocol for this compound was not available in the searched literature. Researchers should optimize these conditions.
Step 1: Synthesis of N-(1-(p-tolyl)propan-2-yl)acetamide
-
Oxime Formation: To a solution of p-methylacetophenone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Reflux the mixture for 2-4 hours. Monitor the reaction by TLC. After completion, cool the mixture and pour it into cold water. Filter the precipitate, wash with water, and dry to obtain 1-(p-tolyl)ethan-1-one oxime.
-
Reduction to Amine: In a flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous diethyl ether. Add the oxime (1.0 eq) portion-wise at 0 °C. After the addition is complete, allow the reaction to stir at room temperature overnight. Carefully quench the reaction by the sequential addition of water and 15% NaOH solution. Filter the aluminum salts and wash with ether. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1-(p-tolyl)ethanamine.
-
Acetylation: Dissolve the amine (1.0 eq) in dichloromethane and cool to 0 °C. Add acetic anhydride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours. Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give N-(1-(p-tolyl)ethyl)acetamide.
Step 2: Bischler-Napieralski Cyclization
-
Dissolve N-(1-(p-tolyl)ethyl)acetamide (1.0 eq) in anhydrous toluene.
-
Add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a concentrated NaOH solution to pH > 10.
-
Extract the product with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Method 2: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is another cornerstone in isoquinoline synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. [1][2][3][4][5]To synthesize this compound, the key starting material is 2-(p-tolyl)propan-1-amine, which is reacted with acetaldehyde.
Reaction Mechanism
The reaction initiates with the formation of a Schiff base (iminium ion) between the amine and the aldehyde. Subsequent intramolecular electrophilic attack of the iminium carbon on the aromatic ring, followed by deprotonation, yields the tetrahydroisoquinoline product. In this case, the reaction conditions can be controlled to favor the formation of the dihydroisoquinoline, or a subsequent oxidation step would be required.
Caption: Mechanism of the Pictet-Spengler reaction.
Experimental Protocol (Illustrative)
Disclaimer: The following protocol is a representative procedure based on general methods for the Pictet-Spengler reaction, as a specific protocol for this compound was not available in the searched literature. Researchers should optimize these conditions.
Step 1: Synthesis of 2-(p-tolyl)propan-1-amine
-
Henry Reaction: To a solution of p-tolualdehyde (1.0 eq) and nitroethane (1.5 eq) in methanol, add a catalytic amount of a base such as sodium hydroxide or triethylamine. Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC. After completion, neutralize the reaction with dilute HCl and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-(p-tolyl)nitroethane.
-
Reduction to Amine: In a flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.5 eq) in anhydrous diethyl ether. Add the nitroalkane (1.0 eq) in ether dropwise at 0 °C. Allow the reaction to stir at room temperature overnight. Carefully quench the reaction and work up as described for the Bischler-Napieralski precursor amine synthesis to obtain 2-(p-tolyl)propan-1-amine.
Step 2: Pictet-Spengler Cyclization
-
Dissolve 2-(p-tolyl)propan-1-amine (1.0 eq) in a suitable solvent such as toluene or dichloromethane.
-
Add acetaldehyde (1.2 eq).
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid, p-toluenesulfonic acid, or BF₃·OEt₂).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
The crude product, primarily 1,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline, can be purified by column chromatography.
-
Oxidation (if required): To obtain the dihydroisoquinoline, the tetrahydroisoquinoline intermediate can be oxidized using reagents such as manganese dioxide (MnO₂) or palladium on carbon (Pd/C) in a suitable solvent under air.
Comparative Analysis of Synthetic Efficiency
| Feature | Bischler-Napieralski Route | Pictet-Spengler Route | Analysis |
| Starting Materials | p-Methylacetophenone, hydroxylamine, LiAlH₄, acetic anhydride | p-Tolualdehyde, nitroethane, LiAlH₄, acetaldehyde | Both routes utilize readily available starting materials. The choice may depend on local availability and cost. |
| Number of Steps | 4 steps to the final product. | 3-4 steps (including optional oxidation). | The number of steps is comparable, though the Pictet-Spengler route may require an additional oxidation step. |
| Reaction Conditions | Requires reflux temperatures and a strong dehydrating agent (POCl₃). | Generally milder conditions (room temperature to gentle heating) with an acid catalyst. | The Pictet-Spengler reaction offers milder and potentially safer reaction conditions. |
| Reagent Hazards | POCl₃ is highly corrosive and reacts violently with water. LiAlH₄ is pyrophoric. | LiAlH₄ is a shared hazard. Acetaldehyde is volatile and flammable. Acids used are corrosive. | Both routes involve hazardous reagents requiring careful handling, but the large-scale use of POCl₃ poses a significant challenge. |
| Potential Yield | Yields for Bischler-Napieralski reactions can be variable and are sensitive to substrate electronics. | Pictet-Spengler reactions often proceed in good to excellent yields, especially with activated aromatic rings. | The Pictet-Spengler route is generally expected to provide higher and more consistent yields. |
| Byproducts/Impurities | Potential for partially reacted starting material and charring at high temperatures. | The primary product is the tetrahydroisoquinoline, which may require a separate oxidation step, adding complexity. | The Bischler-Napieralski route may lead to more complex purification, while the Pictet-Spengler requires careful control of the final oxidation state. |
| Scalability | The use of POCl₃ and high temperatures can be challenging to scale up safely. | The milder conditions of the Pictet-Spengler reaction are generally more amenable to large-scale synthesis. | The Pictet-Spengler route is likely more scalable. |
Conclusion
Both the Bischler-Napieralski and Pictet-Spengler reactions provide viable pathways to this compound. However, a comparative analysis suggests that the Pictet-Spengler route offers several advantages in terms of synthetic efficiency for a research and development setting. The milder reaction conditions, potentially higher yields, and greater amenability to scale-up make it a more attractive option. The primary drawback is the potential need for a separate oxidation step to achieve the desired dihydroisoquinoline from the initially formed tetrahydroisoquinoline.
The Bischler-Napieralski reaction, while a classic and powerful tool, presents greater challenges in terms of harsh reagents and potentially lower yields for this specific target. The choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, available equipment, and safety considerations. It is strongly recommended that both routes be evaluated experimentally on a small scale to determine the optimal conditions for the desired outcome.
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Pictet, A.; Spengler, T. Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Ber. Dtsch. Chem. Ges.1911 , 44 (3), 2030–2036. [Link]
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Bischler, A.; Napieralski, B. Zur Kenntniss einer neuen Isochinolinsynthese. Ber. Dtsch. Chem. Ges.1893 , 26 (2), 1903–1908. [Link]
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A Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity of 1,4-Dimethyl-3,4-dihydroisoquinoline, a molecule of interest within the broader class of isoquinoline alkaloids.[1] Given the structural similarities of isoquinoline derivatives to known pharmacologically active compounds, a thorough understanding of their interaction with related central nervous system (CNS) receptors is paramount for any therapeutic development program.[2][3] This document outlines the rationale for receptor selection, detailed experimental protocols for assessing binding affinity and functional activity, and a framework for interpreting the resulting data.
The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in a wide array of natural products and synthetic compounds with diverse biological activities.[4][5][6] Derivatives of 1,2,3,4-tetrahydroisoquinoline, a related structural class, have been shown to interact with a variety of receptors, including adrenergic and opioid receptors.[7][8] Furthermore, some isoquinoline derivatives have demonstrated activity at dopamine and serotonin receptors, highlighting the potential for broad pharmacological effects.[9] Therefore, a systematic cross-reactivity study is essential to build a comprehensive pharmacological profile of this compound.
Selection of Related Receptors for Cross-Reactivity Profiling
Based on the structural backbone of this compound and the known pharmacology of related isoquinoline compounds, the following receptor families have been selected for this comparative analysis:
-
Sigma Receptors (σ1 and σ2): Many centrally acting drugs interact with sigma receptors, which are implicated in a range of neurological functions and disorders.[10] The lipophilic nature of the isoquinoline core suggests a potential for interaction with these receptors.
-
Dopamine Receptors (D2 subtype): The tetrahydroisoquinoline scaffold is structurally related to some dopamine receptor ligands.[9] Assessing affinity for the D2 receptor is crucial, given its role in psychosis, motor control, and reward pathways.
-
Serotonin Receptors (5-HT2A subtype): Cross-reactivity with serotonin receptors is a common feature of many CNS-active compounds. The 5-HT2A receptor is particularly relevant due to its involvement in mood, perception, and cognition.
-
Adrenergic Receptors (α2A and β2 subtypes): Certain isoquinoline derivatives have been reported to possess activity at adrenergic receptors.[7] Evaluating interactions with both α and β subtypes provides a broader understanding of potential cardiovascular and autonomic effects.
-
NMDA Receptors: As a key player in excitatory neurotransmission, any off-target modulation of the NMDA receptor by a novel compound must be thoroughly investigated.[11]
Experimental Design and Methodologies
A tiered approach, beginning with initial binding affinity assessment followed by functional assays for receptors where significant binding is observed, provides an efficient and comprehensive cross-reactivity profile.
I. Radioligand Binding Assays: Quantifying Receptor Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[12][13] These assays measure the ability of the test compound (this compound) to displace a known high-affinity radiolabeled ligand from its receptor.
General Protocol for Competitive Radioligand Binding Assay:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cell lines (e.g., CHO-K1, HEK293) or from tissue homogenates known to have high receptor density (e.g., guinea pig brain for sigma-1 receptors, rat liver for sigma-2 receptors).[14][15]
-
Assay Incubation: In a 96-well microplate, the prepared membranes are incubated with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Separation of Bound and Free Ligand: Following incubation to allow for binding equilibrium, the bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters using a cell harvester.[16]
-
Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.
Workflow for Radioligand Binding Assays
Caption: Workflow for determining receptor binding affinity using a competitive radioligand binding assay.
Table 1: Radioligand Binding Assay Parameters for Selected Receptors
| Receptor Target | Radioligand | Non-specific Binding Agent | Tissue/Cell Source |
| Sigma-1 (σ1) | [³H]-(+)-Pentazocine | Haloperidol | Guinea Pig Brain Membranes |
| Sigma-2 (σ2) | [³H]-DTG | Haloperidol | Rat Liver Membranes |
| Dopamine D2 | [³H]-Spiperone | Haloperidol | CHO-K1 cells expressing human D2 receptor |
| Serotonin 5-HT2A | [³H]-Ketanserin | Mianserin | HEK293 cells expressing human 5-HT2A receptor |
| Adrenergic α2A | [³H]-Rauwolscine | Phentolamine | CHO-K1 cells expressing human α2A receptor |
| Adrenergic β2 | [³H]-CGP 12177 | Propranolol | A549 cells (endogenous expression) |
| NMDA | [³H]-MK-801 | Dizocilpine | Rat Cortical Membranes |
II. Functional Assays: Assessing Agonist or Antagonist Activity
For receptors where this compound demonstrates significant binding affinity (typically Ki < 1 µM), functional assays are employed to determine whether the compound acts as an agonist, antagonist, or modulator of receptor activity.[17][18]
G-Protein Coupled Receptor (GPCR) Functional Assays
The majority of the selected receptors (Dopamine D2, Serotonin 5-HT2A, Adrenergic α2A and β2) are G-protein coupled receptors (GPCRs).[19][20][21] Their activation leads to downstream signaling events that can be measured.
-
cAMP Assays: For Gs-coupled (e.g., β2-adrenergic) and Gi-coupled (e.g., D2 dopamine, α2A-adrenergic) receptors, changes in intracellular cyclic adenosine monophosphate (cAMP) levels are a direct measure of receptor activation or inhibition.[22][23]
-
Calcium Flux Assays: For Gq-coupled receptors (e.g., 5-HT2A), activation leads to an increase in intracellular calcium, which can be measured using fluorescent calcium indicators.
Signaling Pathways for Selected GPCRs
Caption: Simplified signaling pathways for the selected G-protein coupled receptors.
NMDA Receptor Functional Assay
The function of the NMDA receptor, a ligand-gated ion channel, can be assessed by measuring calcium influx upon activation.[24][25]
Protocol for a Cell-Based Calcium Influx Assay:
-
Cell Culture: HEK293 cells co-expressing the necessary NMDA receptor subunits (e.g., GluN1 and GluN2A) are cultured in 96-well plates.
-
Loading with Calcium Indicator: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Receptor Stimulation: The receptor is stimulated with co-agonists (glutamate and glycine).
-
Fluorescence Measurement: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader.
-
Data Analysis: The data are analyzed to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.
Data Interpretation and Comparative Analysis
The results from the binding and functional assays should be compiled to provide a comprehensive cross-reactivity profile.
Table 2: Hypothetical Cross-Reactivity Profile of this compound
| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity | Potency (EC50/IC50, nM) |
| Sigma-1 (σ1) | 50 | Agonist | 120 |
| Sigma-2 (σ2) | 250 | Antagonist | 400 |
| Dopamine D2 | >10,000 | Not Determined | Not Determined |
| Serotonin 5-HT2A | 800 | Antagonist | 1500 |
| Adrenergic α2A | >10,000 | Not Determined | Not Determined |
| Adrenergic β2 | >10,000 | Not Determined | Not Determined |
| NMDA | 5,000 | Antagonist (non-competitive) | 8,000 |
This hypothetical data suggests that this compound has the highest affinity for the sigma-1 receptor, acting as an agonist. It also shows moderate affinity for the sigma-2 and serotonin 5-HT2A receptors, acting as an antagonist at both. The compound displays weak antagonism at the NMDA receptor and negligible affinity for the tested dopamine and adrenergic receptors. This profile provides valuable insights into the potential therapeutic applications and off-target liabilities of the compound.
Conclusion
This guide provides a robust framework for the systematic evaluation of the cross-reactivity of this compound with a panel of relevant CNS receptors. By combining radioligand binding assays to determine affinity with functional assays to elucidate the mode of action, researchers can build a comprehensive pharmacological profile. This detailed understanding is critical for guiding further drug development efforts, including lead optimization and preclinical safety assessment. The methodologies described herein are well-established and can be adapted for the characterization of other novel chemical entities.
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Jones, M. R., et al. (2018). Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]. Journal of Medicinal Chemistry. [Link]
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Chepurnoi, D. A., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. European Journal of Medicinal Chemistry. [Link]
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Safety Operating Guide
Guide to the Safe Disposal of 1,4-Dimethyl-3,4-dihydroisoquinoline
This document provides a comprehensive, step-by-step guide for the proper handling and disposal of 1,4-Dimethyl-3,4-dihydroisoquinoline (CAS No. 59261-37-9). As a substituted dihydroisoquinoline, this compound requires careful management to ensure personnel safety and environmental compliance. The procedures outlined below are synthesized from established safety protocols for structurally similar chemicals and general best practices in laboratory waste management. The core principle is to treat this compound as hazardous until specific toxicological and environmental data become available.
Hazard Identification and Risk Assessment
The primary risks during disposal operations involve accidental contact with skin or eyes, and potential inhalation if the material is in powdered form. A thorough risk assessment must be conducted before handling any quantity of this chemical.
Table 1: Assumed Hazard Profile for this compound
| Hazard Category | Description | Recommended Precautions |
| Acute Health Hazards | Causes skin irritation. [1][2][4] Causes serious eye irritation. [1][2][4] May be harmful if swallowed or inhaled, based on data from similar compounds[5][6]. | Avoid all direct contact. Wear appropriate Personal Protective Equipment (PPE) at all times. Use in a well-ventilated area or chemical fume hood. |
| Physical Hazards | Not classified as a physical hazard based on available information for analogous compounds[1]. | Store away from incompatible materials, particularly strong oxidizing agents[3]. |
| Environmental Hazards | Specific ecotoxicity data is not available[1]. To prevent environmental release, do not allow the product to enter drains or waterways[1][7]. | Dispose of as hazardous chemical waste. Prevent any release to the environment. |
Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)
Before beginning any waste consolidation or disposal procedure, ensure the proper safety measures are in place. The causality is simple: preventing exposure is the most effective safety protocol.
-
Engineering Controls : All handling of this compound waste, especially the neat compound or concentrated solutions, should be performed inside a certified chemical fume hood to minimize inhalation risk. Ensure an eyewash station and safety shower are immediately accessible[2].
-
Personal Protective Equipment (PPE) : A standard PPE ensemble is mandatory.
-
Eye Protection : Wear chemical safety goggles or a face shield that conforms to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations[2].
-
Hand Protection : Use chemical-resistant gloves, such as nitrile gloves. Change gloves immediately if they become contaminated[6].
-
Body Protection : Wear a flame-retardant lab coat and closed-toe shoes.
-
Step-by-Step Disposal and Decontamination Protocol
Disposal must be methodical to ensure safety and regulatory compliance. Waste must be treated as hazardous and disposed of through an approved waste disposal plant or licensed contractor[1][2][3][7]. Never dispose of this chemical down the drain.
Step 1: Waste Segregation
At the point of generation, immediately segregate all waste materials contaminated with this compound. This includes:
-
Unused or expired neat compound.
-
Concentrated or dilute solutions.
-
Contaminated lab supplies (e.g., pipette tips, weighing paper, gloves, absorbent pads).
This initial segregation is critical to prevent unintentional and potentially hazardous reactions with other chemical waste streams.
Step 2: Containerization
-
Select an Appropriate Container : Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. For liquid waste, this is typically a high-density polyethylene (HDPE) or glass bottle. For solid waste, a labeled, sealable bag or a wide-mouth HDPE container is suitable[2][3].
-
Consolidate Waste : Carefully transfer waste into the designated container inside a fume hood. Avoid creating dust if handling a solid[1].
-
Do Not Overfill : Fill containers to a maximum of 80% capacity to allow for expansion and prevent spills.
Step 3: Waste Labeling
Proper labeling is a regulatory requirement and essential for safe handling by waste management personnel. Affix a hazardous waste label to the container with the following information:
-
The words "Hazardous Waste."
-
Full Chemical Name: "this compound" and any other components in the waste mixture.
-
CAS Number: "59261-37-9".
-
Approximate concentrations and volumes.
-
Hazard Information: "Irritant," "Handle with Care."
-
Date of accumulation start.
-
Your name and laboratory information.
Step 4: Temporary Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from drains and incompatible chemicals[1].
-
In secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.
Step 5: Arranging for Final Disposal
Contact your institution's Environmental Health & Safety (EH&S or EHS) department to schedule a pickup for the hazardous waste. Do not attempt to transport the waste off-site yourself. Follow all institutional procedures for waste manifest and pickup.
Step 6: Decontamination
Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.
-
Gross Contamination Removal : Use a paper towel to wipe down surfaces. Dispose of the towel as solid hazardous waste.
-
Washing : Wash the area and equipment with soap and water[1][2].
-
Rinsing : Rinse thoroughly with water. The rinsate should be collected as aqueous hazardous waste if significant contamination is suspected.
Spill Management Protocol
In the event of a spill, remain calm and follow these steps:
-
Evacuate and Alert : Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and contact EHS.
-
Control and Contain : For small, manageable spills, prevent the spread by enclosing the area with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect Waste : Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container[2][3]. Avoid generating dust.
-
Decontaminate : Clean the spill area as described in the decontamination protocol above.
-
Report : Report the incident to your laboratory supervisor and EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
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Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling 1,4-Dimethyl-3,4-dihydroisoquinoline
In the dynamic landscape of drug discovery and development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 1,4-Dimethyl-3,4-dihydroisoquinoline. Our objective is to empower you with a deep, causal understanding of the necessary personal protective equipment (PPE), moving beyond a simple checklist to a self-validating system of laboratory safety.
Core Principles of Protection: Understanding the "Why"
Effective PPE usage is not merely about following rules; it's about understanding the risks and the mechanisms by which PPE mitigates them. For this compound and its analogs, the primary routes of exposure are dermal contact, ocular contact, and inhalation.[7] Our PPE strategy is designed to create a robust barrier against these exposure pathways.
Summary of Recommended Personal Protective Equipment
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact, as the substance may be harmful if absorbed through the skin and can cause skin irritation.[1][2] |
| Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | Minimizes the risk of skin contact with spills or splashes. Contaminated clothing should be removed and washed before reuse.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator should be used. | Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[1][5][6] |
Operational Protocols: A Step-by-Step Guide to Safe Handling
Adherence to a systematic workflow is critical for minimizing exposure risk. The following protocols provide a detailed methodology for the safe handling of this compound, from preparation to disposal.
Preparation and Engineering Controls
-
Work Area Designation: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation and containment of any potential vapors or aerosols.[1][2]
-
Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Gathering Materials: Before handling the compound, assemble all necessary PPE and have it readily available.
Donning Personal Protective Equipment
The sequence of donning PPE is crucial to prevent cross-contamination.
Caption: PPE Donning Sequence.
-
Body Protection: Don a long-sleeved laboratory coat over your personal clothing. Ensure it is fully buttoned.
-
Hand Protection: Don the first pair of nitrile gloves. If double-gloving for enhanced protection, the cuff of the inner glove should be under the cuff of the lab coat sleeve, and the outer glove cuff should be over the sleeve.[8]
-
Eye and Face Protection: Put on chemical safety goggles. If there is a significant splash risk, a face shield should be worn in addition to goggles.[9]
Handling this compound
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or other ventilated enclosure.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Reactions and Manipulations: Keep all reaction vessels closed when not actively adding or removing reagents.
Doffing and Disposal of Contaminated PPE
Proper removal of PPE is as critical as its use to prevent exposure.
Caption: PPE Doffing Sequence.
-
Gloves: Remove the outer pair of gloves (if applicable) by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate chemical waste container.
-
Face and Eye Protection: Remove the face shield (if used) and then the goggles, handling them by the headband or earpieces.
-
Laboratory Coat: Remove your lab coat by rolling it down your arms and turning it inside out to contain any contamination on the exterior.
-
Inner Gloves: Remove the final pair of gloves using the same inside-out technique.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[8]
Disposal Plan: Ensuring a Safe Conclusion to Your Work
All disposable PPE contaminated with this compound should be considered hazardous waste.
-
Solid Waste: Place contaminated gloves, wipes, and other solid materials into a designated, sealed hazardous waste container.
-
Liquid Waste: Any solutions containing the compound should be disposed of in accordance with local and institutional hazardous waste regulations. Do not pour down the drain.[2][10]
-
Contaminated Clothing: If your personal clothing becomes contaminated, remove it immediately and launder it separately from other clothing before reuse.[1][2]
By integrating these detailed protocols and understanding the rationale behind each step, you can confidently and safely handle this compound, ensuring the integrity of your research and the protection of your health.
References
- Personal protective equipment for handling Isoquinoline-8-sulfonamide - Benchchem. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals. (2024, November 30).
- 7 - SAFETY DATA SHEET. (2008, June 24).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- This compound | C11H13N | CID 321435 - PubChem. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- 1-Methyl-3,4-dihydroisoquinoline | C10H11N | CID 231502 - PubChem. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, March 8).
- 1-Phenyl-3,4-dihydroisoquinoline - AK Scientific, Inc. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 19).
- 3,4-Dihydroisoquinoline | C9H9N | CID 76705 - PubChem. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
- SAFETY DATA SHEET - Fisher Scientific. (2024, March 30).
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
- Safety Data Sheet - Cayman Chemical. (2026, January 12).
- Personal Protective Equipment Guidance - Dow Corporate. (n.d.).
- eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration - OSHA. (n.d.).
- 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 1-Methyl-3,4-dihydroisoquinoline | C10H11N | CID 231502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,4-Dihydroisoquinoline | C9H9N | CID 76705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. pppmag.com [pppmag.com]
- 10. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
